Product packaging for Fmoc-leucine(Cat. No.:CAS No. 35661-60-0)

Fmoc-leucine

Numéro de catalogue: B557446
Numéro CAS: 35661-60-0
Poids moléculaire: 353.4 g/mol
Clé InChI: CBPJQFCAFFNICX-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

a leumedin;  RN given for (L)-isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B557446 Fmoc-leucine CAS No. 35661-60-0

Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
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InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1
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InChI Key

CBPJQFCAFFNICX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
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Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H23NO4
Source PubChem
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DSSTOX Substance ID

DTXSID0040751
Record name N-(9-Fluorenylmethoxycarbonyl)-L-leucine
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Molecular Weight

353.4 g/mol
Source PubChem
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Physical Description

Solid; [EMD Millipore MSDS]
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-leucine
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CAS No.

35661-60-0
Record name Fmoc-leucine
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Record name N-(fluorenyl-9-methoxycarbonyl)leucine
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Record name N-(9-Fluorenylmethoxycarbonyl)-L-leucine
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Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine
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Record name N-(9-FLUORENYLMETHYLOXYCARBONYL)-LEUCINE
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Foundational & Exploratory

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Fmoc-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic peptide chemistry, Nα-(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) stands as a pivotal building block, indispensable for the assembly of peptides via solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the role and application of Fmoc-leucine in modern peptide synthesis. It delves into the chemical properties of this compound, the strategic importance of the Fmoc protecting group, and detailed experimental protocols for its use. Furthermore, this guide presents a comparative analysis of common coupling reagents, quantitative data on solubility and reaction kinetics, and a practical example of the synthesis of a leucine-containing therapeutic peptide. The information is curated to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors, ensuring high-purity and high-yield peptide production.

Introduction: The Significance of this compound in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex amino acid sequences.[1] At the heart of the widely adopted Fmoc/tBu strategy lies the use of Nα-Fmoc protected amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of an amino acid.[] This protection is crucial during peptide chain elongation to prevent unwanted side reactions and to ensure that peptide bonds are formed in a controlled, sequential manner.[3]

Leucine, an essential amino acid with a branched, hydrophobic isobutyl side chain, is a frequent constituent of peptides and proteins, contributing to their structure and biological function. Fmoc-L-leucine, therefore, is a fundamental reagent in the synthesis of a vast array of peptides for research, diagnostic, and therapeutic applications. Its use offers several advantages over the older Boc (tert-butyloxycarbonyl) methodology, primarily due to the milder conditions required for the removal of the Fmoc group, which are compatible with a wider range of sensitive functional groups.[]

This guide will provide a deep dive into the technical aspects of using this compound in SPPS, from its fundamental chemical properties to detailed, practical experimental procedures.

Physicochemical Properties of Fmoc-L-Leucine

A thorough understanding of the physicochemical properties of Fmoc-L-leucine is essential for its effective handling, storage, and application in peptide synthesis.

PropertyValue
Chemical Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine
Synonyms Fmoc-Leu-OH, N-Fmoc-L-leucine, NPC 15199
CAS Number 35661-60-0[4]
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white solid[]
Melting Point 145-153 °C[5]
Optical Rotation [α]20/D −25±2°, c = 1% in DMF
Purity ≥98% (TLC), ≥98.0% (acidimetric), ≥99.0% (HPLC)[5]

Solubility Data

The solubility of this compound in various solvents is a critical parameter for achieving efficient coupling reactions in SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences.

SolventAbbreviationSolubility
DimethylformamideDMFReadily soluble[4]
N-Methyl-2-pyrrolidoneNMPGenerally soluble[6]
DichloromethaneDCMGenerally soluble[6]
Dimethyl sulfoxideDMSO100 mg/mL (requires sonication)[7]
EthanolEtOHSoluble
WaterH₂OSlightly soluble[4]

The Core of Fmoc-SPPS: A Step-by-Step Workflow

The synthesis of a peptide using this compound follows a cyclical process of deprotection, activation, and coupling. The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Solid Support (e.g., Wang Resin) Swelling Resin Swelling (DMF or DCM) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling This compound Coupling (Activation Reagent + Fmoc-Leu-OH) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Cycle->Deprotection Purification Peptide Purification (RP-HPLC) Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in SPPS.

Protocol for this compound Coupling

This protocol outlines the procedure for coupling this compound to a deprotected amino group on the solid support.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-L-leucine (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the N-terminal Fmoc group has been removed (see Protocol 5.2).

  • Activation of this compound:

    • In a separate reaction vessel, dissolve Fmoc-L-leucine in DMF.

    • Add the coupling reagent (e.g., HBTU, 3 equivalents) and HOBt (3 equivalents).

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF (3 times) and DCM (3 times).

Coupling_Workflow start Deprotected Peptide-Resin pre_activation Pre-activation of Fmoc-Leu-OH (Fmoc-Leu-OH + Coupling Reagent + Base in DMF) coupling Coupling Reaction (Add activated Fmoc-Leu-OH to resin) start->coupling pre_activation->coupling monitoring Monitor Reaction (Kaiser Test) coupling->monitoring washing Washing (DMF, DCM) monitoring->washing Negative recouple Recouple monitoring->recouple Positive next_step Proceed to Next Cycle washing->next_step recouple->coupling

Workflow for the coupling of this compound in SPPS.
Protocol for Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine for the next coupling cycle.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Initial Piperidine Treatment:

    • Drain the solvent from the peptide-resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the piperidine solution.

  • Second Piperidine Treatment:

    • Add a fresh portion of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 15-20 minutes at room temperature to ensure complete deprotection.

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional):

    • The combined piperidine filtrates can be collected, and the concentration of the dibenzofulvene-piperidine adduct can be measured by UV spectrophotometry at 301 nm to quantify the efficiency of the previous coupling step.

Deprotection_Workflow start Fmoc-Protected Peptide-Resin treat1 Treat with 20% Piperidine in DMF (3-5 min) start->treat1 drain1 Drain treat1->drain1 treat2 Treat with 20% Piperidine in DMF (15-20 min) drain1->treat2 drain2 Drain treat2->drain2 washing Wash with DMF drain2->washing end Deprotected Peptide-Resin (Ready for Coupling) washing->end

Workflow for the deprotection of the Fmoc group.

Comparative Analysis of Coupling Reagents for this compound

The choice of coupling reagent can significantly impact the efficiency of peptide bond formation, especially for sterically hindered amino acids or during the synthesis of long or "difficult" peptide sequences. While all aim to activate the carboxylic acid of the incoming Fmoc-amino acid, their reactivity, cost, and potential for side reactions differ.

Coupling ReagentAcronymAdvantagesDisadvantages
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) / 1-Hydroxybenzotriazole HBTU / HOBtWidely used, effective for most couplings, relatively cost-effective.[8]Can lead to guanidinylation of the N-terminus if used in excess; risk of racemization, though minimized by HOBt.[9]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATUHighly reactive, faster coupling times, and lower risk of racemization compared to HBTU, particularly for hindered couplings.[10][11]More expensive than HBTU.
N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole DIC / HOBtCost-effective, the urea (B33335) byproduct is soluble in DMF, simplifying washing steps.Slower reaction times compared to uronium/phosphonium salts; can cause racemization if HOBt is not used.[11]

Application Spotlight: Synthesis of Leu-Enkephalin

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide with analgesic properties. Its synthesis is a classic example of the application of Fmoc-SPPS.

Synthesis Strategy: The peptide is synthesized on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis proceeds from the C-terminus (Leucine) to the N-terminus (Tyrosine).

Detailed Protocol:

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the Rink Amide resin using 20% piperidine in DMF.

  • First Amino Acid Coupling (Fmoc-Leu-OH): Couple Fmoc-L-leucine using a standard coupling protocol (e.g., DIC/Oxyma).

  • Subsequent Cycles: Repeat the cycle of Fmoc deprotection and coupling for Fmoc-Phe-OH, Fmoc-Gly-OH (twice), and Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal tyrosine.

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin and remove the tBu side-chain protecting group.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Common Issues with this compound

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Poor solubility of this compound- Inefficient activation- Steric hindrance from the growing peptide chain- Ensure complete dissolution of this compound, sonicate if necessary.- Use a more powerful coupling reagent (e.g., HATU).- Perform a double coupling (repeat the coupling step).
Low Yield - Incomplete deprotection- Aggregation of the peptide chain on the resin- Extend the second piperidine treatment time.- Use a more polar solvent mixture (e.g., DMF/DMSO) to improve solvation.- Consider microwave-assisted SPPS.
Racemization - Prolonged activation times- Use of a strong base without an additive like HOBt- Minimize pre-activation time.- Always use an additive like HOBt or Oxyma with carbodiimide (B86325) coupling reagents.

Conclusion

Fmoc-L-leucine is a cornerstone of modern peptide synthesis. Its robust chemical properties, coupled with the mild and efficient nature of Fmoc chemistry, make it an indispensable tool for researchers and drug developers. A comprehensive understanding of its physicochemical characteristics, solubility, and the nuances of its application in SPPS is paramount for the successful synthesis of high-quality peptides. By adhering to optimized protocols, selecting appropriate reagents, and employing effective troubleshooting strategies, scientists can harness the full potential of this compound to advance their research and development goals. This guide provides the foundational knowledge and practical insights necessary to achieve these objectives.

References

An In-depth Technical Guide to Fmoc-Leucine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-L-leucine (Fmoc-Leu-OH), a pivotal amino acid derivative in synthetic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and core applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.

Chemical Structure and Properties

Fmoc-L-leucine is a derivative of the amino acid L-leucine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This thermolabile protecting group is crucial for preventing unwanted reactions during peptide synthesis and is readily removed under mild basic conditions.

Below is a diagram illustrating the chemical structure of Fmoc-L-leucine.

Fmoc_Leucine_Structure cluster_leucine Leucine Moiety cluster_fmoc Fmoc Group C_alpha H_alpha H C_alpha->H_alpha COOH COOH C_alpha->COOH Side_chain CH₂ | CH(CH₃)₂ C_alpha->Side_chain N N C_alpha->N Fmoc_C C=O N->Fmoc_C Amide Bond H_amino H O O Fmoc_C->O CH2 CH₂ O->CH2 Fluorene Fluorenyl Ring CH2->Fluorene SPPS_Workflow cluster_synthesis SPPS Cycle for Fmoc-Leucine Addition Resin Resin with N-terminal protected peptide Deprotection Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of this compound (Activating agents: HBTU, HATU, or DIC/HOBt) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Start Next Cycle or Proceed to Cleavage Washing2->Next_Cycle PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FmocLeu_cyto Fmoc-L-Leucine (Ligand) FmocLeu_nuc Fmoc-L-Leucine FmocLeu_cyto->FmocLeu_nuc Enters Nucleus PPARg PPARγ Complex PPARγ-RXR-Ligand Heterodimer PPARg->Complex RXR RXR RXR->Complex FmocLeu_nuc->PPARg Binds to PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Target_Gene Target Gene (e.g., related to lipid metabolism, adipogenesis, inflammation) PPRE->Target_Gene Regulates Transcription Modulation of Gene Transcription Target_Gene->Transcription

Fmoc-Leucine in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action for 9-fluorenylmethoxycarbonyl (Fmoc)-protected Leucine (Fmoc-Leu-OH) within the context of Solid-Phase Peptide Synthesis (SPPS). It details the underlying chemical principles, presents relevant quantitative data, and offers standardized experimental protocols for its application.

Core Principles of the Fmoc-SPPS Strategy

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise construction of a peptide chain anchored to an insoluble polymer resin. The Fmoc strategy is the most prevalent method used in SPPS due to its mild reaction conditions and high efficiency.[1] It relies on an orthogonal protection scheme where the temporary Nα-amino protecting group (Fmoc) is labile to a mild base, while the permanent side-chain protecting groups are labile to a strong acid.[][3]

The Fmoc group is stable under the acidic conditions used for final cleavage from the resin and deprotection of side chains, and its removal is achieved with a secondary amine, typically piperidine (B6355638).[1][4] This orthogonality prevents premature deprotection of side chains during the iterative synthesis cycles.[][5] Fmoc-Leucine, a non-polar, aliphatic amino acid, is a fundamental building block in this process, and its incorporation follows the canonical SPPS cycle.

The SPPS Cycle: Mechanism of Action

The incorporation of an this compound residue into a growing peptide chain involves a two-step iterative cycle: (A) Nα-Fmoc deprotection of the resin-bound peptide and (B) coupling of the incoming this compound.

The first step in each cycle is the removal of the Fmoc group from the N-terminus of the peptide chain anchored to the resin. This exposes a free amine, which is necessary for the subsequent coupling reaction.[6]

The deprotection occurs via a base-catalyzed β-elimination mechanism.[][3]

  • Proton Abstraction: A base, typically a 20-50% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[3][7]

  • β-Elimination: This abstraction leads to a β-elimination reaction, cleaving the C-O bond of the carbamate (B1207046) and releasing the free amine of the resin-bound peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[1][3][4][8]

  • DBF Scavenging: The liberated dibenzofulvene is immediately trapped by the excess piperidine in the reaction mixture to form a stable dibenzofulvene-piperidine adduct.[1][3][8] This scavenging step is crucial to prevent the DBF from irreversibly reacting with the newly deprotected N-terminal amine of the peptide.[3]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Resin_Peptide_Fmoc Resin-Peptide-NH-Fmoc Intermediate1 Anionic Intermediate Resin_Peptide_Fmoc->Intermediate1 H+ abstraction Piperidine Piperidine (Base) Deprotected_Peptide Resin-Peptide-NH2 (Free Amine) Intermediate1->Deprotected_Peptide Intermediate1->Deprotected_Peptide DBF Dibenzofulvene (DBF) + CO2 Intermediate1->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Piperidine2 Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

After deprotection and subsequent washing of the resin to remove the reagents, the next Fmoc-protected amino acid, in this case, this compound, is introduced to form a new peptide bond.

  • Carboxyl Group Activation: The carboxylic acid of this compound is first activated to make it more susceptible to nucleophilic attack. This is achieved using a coupling reagent.[7] Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or aminium/uronium salts such as HBTU, HATU, or TBTU.[4][9] These reagents convert the carboxyl group into a highly reactive active ester (e.g., an O-acylisourea, OBt ester, or OAt ester).[9][10]

  • Peptide Bond Formation: The deprotected N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the activated carbonyl carbon of the this compound active ester. This results in the formation of a stable amide (peptide) bond and the release of the activating group byproduct (e.g., DCU or HOBt).[1][7]

Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Peptide Bond Formation Fmoc_Leu Fmoc-Leu-OH Active_Ester Fmoc-Leu-Active Ester Fmoc_Leu->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HBTU, DIC/HOBt) New_Peptide Resin-Peptide-Leu-Fmoc Active_Ester->New_Peptide Byproduct Byproduct (e.g., HOBt) Active_Ester->Byproduct Deprotected_Peptide Resin-Peptide-NH2

Caption: Mechanism of this compound coupling.

This two-step cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled.

Quantitative Data: Deprotection Kinetics

The efficiency of the deprotection step is critical for the overall success and purity of the synthesis.[8] Studies have quantified the deprotection kinetics for various amino acids, including this compound, with different deprotection reagents. Leucine deprotection is generally efficient and rapid.

Deprotection ReagentConcentrationTime for >80% DeprotectionTime for >95% DeprotectionReference
Piperidine (PP)20% in DMF~ 3 minutes~ 7-10 minutes[8]
4-Methylpiperidine (4MP)20% in DMF~ 3 minutes~ 7-10 minutes[8]
Piperazine (B1678402) (PZ)20% in DMF~ 3 minutes~ 7-10 minutes[8]

Table 1: Comparative deprotection kinetics for Fmoc-L-Leucine attached to Rink Amide resin. Data indicates that for an unhindered residue like Leucine, deprotection is highly efficient with standard reagents, showing no significant differences between piperidine, 4-methylpiperidine, and piperazine after 7 minutes.[8]

Experimental Protocols

The following protocols outline the standard manual procedures for the deprotection and coupling steps in Fmoc-SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF

  • DMF for washing

Procedure:

  • Resin Swelling: If starting, swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate or bubble with nitrogen for 3-5 minutes.[4]

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes to ensure complete Fmoc removal.[11]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-adduct.[11] The resin is now ready for the coupling step.

Materials:

  • Deprotected peptide-resin from the previous step

  • Fmoc-L-Leucine (Fmoc-Leu-OH)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • High-purity DMF

Procedure:

  • Prepare Activation Solution: In a separate vial, dissolve Fmoc-L-Leucine (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. This is the activation (or pre-activation) step.[4] Let the mixture stand for 2-5 minutes.

  • Add to Resin: Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel.

  • Coupling Reaction: Agitate the mixture for 1-2 hours at room temperature. For bulky amino acids or known difficult sequences, the coupling time can be extended.[6]

  • Monitoring (Optional): Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines.[4] A negative result (e.g., yellow beads for Kaiser test) indicates a complete coupling reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Overall SPPS Workflow Visualization

The entire process is a cyclical repetition of the deprotection and coupling steps, followed by a final cleavage and deprotection step once the sequence is complete.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (this compound + Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Final Amino Acid? Wash2->Check Check->Deprotection No Cleavage Final Cleavage & Side-Chain Deprotection (TFA) Check->Cleavage Yes End Purified Peptide Cleavage->End

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental tool in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique base-lability provides an orthogonal protection strategy, enabling the efficient and precise assembly of complex peptide chains under mild conditions. This technical guide offers a comprehensive exploration of the core principles, experimental protocols, and critical considerations for the successful application of Fmoc chemistry.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group is rooted in its distinct chemical properties, which allow for a robust and versatile approach to peptide synthesis.

Orthogonal Protection Strategy: The primary advantage of the Fmoc group is its selective removal under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This contrasts sharply with the acid-labile protecting groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), which are commonly used to protect the side chains of amino acids. This "orthogonality" is the cornerstone of the Fmoc/tBu strategy, permitting the iterative deprotection of the Nα-amino group for chain elongation without compromising the integrity of the side-chain protecting groups.[1] The side-chain groups are only removed at the final step of synthesis with a strong acid like trifluoroacetic acid (TFA).[1][2]

Reaction Mechanisms:

  • Protection: The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[3][4] Fmoc-OSu is often favored due to its greater stability and reduced likelihood of promoting the formation of oligopeptide side products.[3]

  • Deprotection: The removal of the Fmoc group proceeds via a β-elimination (E1cB) mechanism.[4] A base, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[4] This initiates an elimination cascade, leading to the formation of dibenzofulvene (DBF) and the release of the free amino group of the peptide, along with carbon dioxide.[1] The piperidine also serves as a scavenger for the reactive DBF, forming a stable adduct.[1]

UV Monitoring: A significant practical advantage of the Fmoc group is the strong UV absorbance of the dibenzofulvene-piperidine adduct, typically around 300 nm.[1] This property allows for the real-time monitoring of the deprotection step, ensuring that the reaction has gone to completion before proceeding to the next coupling cycle in SPPS.[1]

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc-based SPPS is highly dependent on reaction kinetics and the stability of the protecting groups. The following tables summarize key quantitative data to aid in the optimization of synthesis protocols.

Base (in DMF)Concentration (v/v)Half-life (t½) of Fmoc-Val deprotectionReference(s)
Piperidine20%~6-7 seconds[1]
Piperazine5%~30 seconds[5]
Morpholine50%~1 minute[5]
4-Methylpiperidine20%Similar to Piperidine[6][7]
Piperazine10% (w/v) in 9:1 DMF/ethanolLess efficient at short deprotection times compared to Piperidine and 4-Methylpiperidine[6][7]
Dipropylamine25%Effective with reduced aspartimide formation[8]
Coupling ReagentCoupling TimeCrude Purity of G-LHRH (%)Crude Purity of Oxytocin (%)Reference(s)
HATU2 x 1 min83.6370.27[1]
HCTU2 x 20 min90.8477.68[1]
COMU2 x 1 min90.8477.68[1]
PyBOP2 x 1 min48.1170.27[1]
TFFH2 x 1 min< 25< 15[1]

Key Experimental Protocols

The following are detailed methodologies for the fundamental steps in Fmoc chemistry.

Protocol 1: Nα-Fmoc Protection of an Amino Acid (e.g., Alanine) using Fmoc-OSu

This protocol describes the general procedure for the protection of the α-amino group of an amino acid.

Materials:

  • L-Alanine

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 10% Sodium Carbonate (Na₂CO₃) solution in water

  • Dioxane

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Methodology:

  • Dissolution: Dissolve L-Alanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.[1][4]

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane. Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.[1]

  • Reaction: Allow the reaction to proceed overnight at room temperature.[1]

  • Workup: a. Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.[1] b. Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.[1] c. Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-Ala-OH will form.[1]

  • Extraction and Purification: a. Extract the product into an organic solvent such as diethyl ether.[1] b. Wash the combined organic layers with deionized water and then with brine.[1] c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1] d. The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.[1]

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the N-terminal Fmoc group from a peptide-resin in a typical SPPS cycle.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF[2]

Methodology:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a suitable reaction vessel.

  • Initial Deprotection: a. Drain the DMF.[1] b. Add the 20% piperidine in DMF solution to the resin.[1] c. Mix for approximately 3 minutes.[1] d. Drain the solution.[1]

  • Main Deprotection: a. Add a fresh portion of the 20% piperidine in DMF solution.[1] b. Mix for 10-15 minutes to ensure complete removal of the Fmoc group.[1] c. Drain the solution.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][2] The peptide-resin is now ready for the next amino acid coupling step.

Visualizing Fmoc Chemistry Workflows

Diagrams are essential for illustrating the chemical transformations and logical progressions in Fmoc-based synthesis.

Fmoc_Protection_Mechanism cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-NH2) Intermediate Reaction Intermediate AminoAcid->Intermediate Nucleophilic attack FmocOSu Fmoc-OSu FmocOSu->Intermediate Base Base (e.g., Na2CO3) Base->AminoAcid Deprotonates FmocAminoAcid Nα-Fmoc-Protected Amino Acid Intermediate->FmocAminoAcid NHS N-Hydroxysuccinimide (byproduct) Intermediate->NHS Leaving group

Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.

Fmoc_Deprotection_Mechanism FmocPeptide Fmoc-NH-Peptide-Resin ProtonAbstraction Proton Abstraction at C9 FmocPeptide->ProtonAbstraction Piperidine Piperidine (Base) Piperidine->ProtonAbstraction Abstracts H+ DBFAdduct DBF-Piperidine Adduct Piperidine->DBFAdduct Scavenges Carbanion Fluorenyl Carbanion Intermediate ProtonAbstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Dibenzofulvene Dibenzofulvene (DBF) Elimination->Dibenzofulvene releases FreeAmine H2N-Peptide-Resin Elimination->FreeAmine releases CO2 and Dibenzofulvene->DBFAdduct

Caption: Mechanism of Fmoc deprotection by piperidine via β-elimination.

SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 CycleEnd Repeat Cycle for Next Amino Acid Wash2->CycleEnd CycleEnd->Deprotection n-1 cycles FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) CycleEnd->FinalCleavage After final AA

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

Potential Side Reactions and Considerations

While Fmoc chemistry is robust, awareness of potential side reactions is crucial for optimizing peptide purity.

  • Aspartimide Formation: A significant side reaction can occur with aspartic acid residues, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[9] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic aspartimide intermediate. This can lead to epimerization and the formation of β-aspartyl peptides.[9] Using hindered protecting groups for the aspartic acid side chain or adding HOBt to the deprotection solution can mitigate this issue.[10][11]

  • Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, particularly when proline is the second amino acid. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10][11]

  • Racemization: While the urethane (B1682113) nature of the Fmoc group suppresses racemization during coupling, some level of epimerization can occur, particularly at the C-terminal cysteine residue.[9]

  • Premature Cleavage: Although generally stable to acid, some very acid-sensitive resins may experience minor premature cleavage of the peptide during repeated synthesis cycles if acidic conditions are inadvertently present.

Conclusion

The Fmoc protection strategy remains the preeminent choice for solid-phase peptide synthesis due to its mild deprotection conditions, robust orthogonality with acid-labile side-chain protecting groups, and the ability to monitor the reaction progress in real-time.[1][2] A thorough understanding of its underlying chemical principles, reaction kinetics, and potential pitfalls is essential for researchers, scientists, and drug development professionals. By leveraging the data and protocols outlined in this guide, practitioners can optimize their synthesis strategies to efficiently produce high-purity peptides for a wide array of research and therapeutic applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) is an indispensable amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its application is fundamental in the construction of peptides and proteins for a wide array of research, therapeutic, and diagnostic purposes. The Fmoc protecting group provides a crucial advantage due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups. This technical guide provides a comprehensive overview of the core physical and chemical properties of Fmoc-L-leucine, detailed experimental protocols for its synthesis and application, and a thorough analysis of its spectroscopic characteristics.

Core Physical and Chemical Properties

Fmoc-L-leucine is a white to off-white crystalline solid. Its hydrophobic nature, conferred by the isobutyl side chain of leucine (B10760876), influences its solubility and its role in the structure of peptides.

Table 1: Physical and Chemical Properties of Fmoc-L-leucine
PropertyValueReferences
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.4 g/mol
Appearance White to off-white solid/powder
Melting Point 94-96 °C, 148-163 °C, 152-156 °C
Solubility Slightly soluble in water; readily soluble in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
Density 1.274 g/cm³
Optical Rotation [α]D²⁰ = -25 ±2° (c=1 in DMF)
CAS Number 35661-60-0

Spectroscopic Data

The structural integrity and purity of Fmoc-L-leucine are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for Fmoc-L-leucine
TechniqueKey DataReferences
¹H NMR Spectra available, showing characteristic peaks for the Fmoc and leucine moieties.
¹³C NMR Spectra available, confirming the carbon framework of the molecule.
FT-IR Characteristic peaks for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight; fragmentation patterns can be analyzed.
UV/Vis λmax: 206, 265, 289, 300 nm

Experimental Protocols

Synthesis of Fmoc-L-leucine

The synthesis of Fmoc-L-leucine is typically achieved by the reaction of L-leucine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.

Materials:

  • L-leucine

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • Hexane

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-leucine in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Separately, dissolve Fmoc-Cl in 1,4-dioxane.

  • Add the Fmoc-Cl solution dropwise to the L-leucine solution with vigorous stirring while maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl and byproducts.

  • Acidify the aqueous layer to a pH of approximately 2 with dilute HCl to precipitate the Fmoc-L-leucine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-L-leucine.

  • Characterize the final product by NMR, IR, and mass spectrometry and determine the melting point.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-leucine

Fmoc-L-leucine is a fundamental building block in SPPS. The following is a general protocol for the coupling of Fmoc-L-leucine to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-L-leucine

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638) (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

Workflow:

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-L-leucine, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Repeat for next amino acid Washing2->Next_Cycle

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Procedure:

a) Fmoc Deprotection:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Drain the piperidine solution and repeat the treatment for another 10-20 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-adduct.

b) Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-L-leucine (3-5 equivalents relative to the resin loading) in DMF.

  • Add a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA) to activate the carboxylic acid of Fmoc-L-leucine.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • After a negative Kaiser test, wash the resin sequentially with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl group's C9 position. This is followed by the elimination of dibenzofulvene and carbon dioxide, liberating the free amine of the peptide.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

An In-depth Technical Guide to the Solubility of Fmoc-Leucine in DMF and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine), a critical reagent in solid-phase peptide synthesis (SPPS) and various applications in drug development and materials science. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Quantitative Solubility Data

The solubility of Fmoc-L-leucine is highly dependent on the solvent and temperature. While comprehensive datasets are continually being developed, existing data provides valuable benchmarks for laboratory work. Fmoc-L-leucine is generally characterized as being readily soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1]

Table 1: Quantitative Solubility of Fmoc-L-Leucine in Select Organic Solvents

SolventAbbreviationMolar Mass ( g/mol )Solubility (approx.)Temperature (°C)
N,N-DimethylformamideDMF73.09~30 mg/mLNot Specified
Dimethyl SulfoxideDMSO78.13~30 mg/mL[2][3]Not Specified
EthanolEtOH46.07~30 mg/mL[2][3]Not Specified

Note: The data presented are approximate values gathered from technical datasheets and should be confirmed empirically for specific applications.[2][3]

Qualitative Solubility Profile

Recent studies provide a comparative ranking of Fmoc-L-leucine's solubility across a broader range of solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and analysis.

A 2025 study established the following solubility order at a given temperature[4]:

N,N-Dimethylacetamide (DMA) > Dimethyl Sulfoxide (DMSO) > N,N-Dimethylformamide (DMF) > n-Butanol > n-Propanol > Isobutanol / Ethylene Glycol (EG) > Ethanol > Isopropanol > Methanol > Acetonitrile > Water [4]

This ranking highlights the compound's preference for polar aprotic solvents. The high solubility in DMA, DMSO, and DMF makes them the preferred solvents for Fmoc-based solid-phase peptide synthesis.[5] The presence of the bulky, nonpolar Fmoc group significantly influences the solubility profile compared to unprotected L-leucine.[6]

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method , also referred to as the static weighing method.[1][6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.

Materials and Equipment:

  • Fmoc-L-leucine (crystalline solid)

  • Solvent of interest (e.g., DMF, analytical grade)

  • Scintillation vials or flasks with airtight seals

  • Orbital shaker or rotator with temperature control

  • Analytical balance (±0.1 mg)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid Fmoc-L-leucine to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.[1]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4][7] The time required should be established by preliminary experiments, ensuring the concentration does not change between later time points.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.[9] For finer separation, centrifuge the vials at a high speed.[2]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the sample immediately through a syringe filter into a clean vial.[4]

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of Fmoc-L-leucine in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared using known concentrations of Fmoc-L-leucine.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess Fmoc-Leucine to vial B 2. Add precise volume of solvent A->B D 4. Let solid settle or centrifuge sample C 3. Seal and agitate at constant temperature (24-72h) B->C C->D E 5. Filter supernatant (e.g., 0.22 µm filter) D->E F 6. Prepare accurate dilution of filtrate E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G H 8. Calculate solubility from concentration & dilution factor G->H

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing Solubility

  • Solvent Polarity: Fmoc-L-leucine demonstrates higher solubility in polar aprotic solvents like DMF and DMSO compared to polar protic solvents (e.g., alcohols) and nonpolar solvents.[4][5] This is attributed to favorable dipole-dipole interactions between the solvent and the polar carbamate (B1207046) and carboxylic acid groups of the molecule.

  • Temperature: For most solids, solubility increases with rising temperature. Recent studies on Fmoc-L-leucine confirm this trend, showing a significant increase in solubility in various organic solvents as the temperature is raised from 283.15 K to 323.15 K (10 °C to 50 °C).[6]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor influences solubility. The dissolution process of Fmoc-L-leucine is reportedly influenced primarily by hydrogen bonding.[6]

  • Molecular Structure: The large, hydrophobic fluorenyl group of the Fmoc moiety dominates the molecule's character, reducing its solubility in water but enhancing it in many organic solvents compared to unprotected L-leucine.[1][6]

References

The Genesis of a Peptide Synthesis Cornerstone: An In-depth Technical Guide to the Discovery and History of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a pillar of solid-phase peptide synthesis (SPPS). Its introduction revolutionized the field, offering a milder, more versatile, and orthogonal approach compared to the incumbent Boc/Bzl strategy. This technical guide delves into the seminal discovery and historical development of Fmoc-protected amino acids, providing a comprehensive resource complete with detailed experimental protocols from foundational studies, quantitative data, and visual representations of the core chemical principles.

The Dawn of a New Protecting Group: Carpino and Han's Innovation

In 1970, a pivotal moment in peptide chemistry occurred when Louis A. Carpino and Grace Y. Han at the University of Massachusetts introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] Their work, published in the Journal of the American Chemical Society, addressed the need for a new class of amino-protecting groups that were labile to basic conditions, providing an orthogonal strategy to the acid-labile groups predominantly used at the time.[1][2] The core of their innovation was the design of a protecting group that could be cleaved under mild, non-hydrolytic basic conditions, a stark contrast to the harsh acidic treatments required for the removal of the tert-butoxycarbonyl (Boc) group.[1][3]

The initial synthesis of the key reagent, 9-fluorenylmethyl chloroformate (Fmoc-Cl), was achieved by treating 9-fluorenylmethanol with phosgene (B1210022).[2] This activated intermediate could then readily react with the amino group of amino acids to form the stable Fmoc-carbamate.

Quantitative Data from Early Syntheses

The initial studies by Carpino and Han provided the first quantitative data on the efficacy of the Fmoc protecting group. The following tables summarize key data from their seminal publications.

CompoundYield (%)Melting Point (°C)Recrystallization Solvent
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)88-98%61.5-63Hexane
Fmoc-Glycine97%175-176Ethyl acetate/hexane
Fmoc-L-Phenylalanine95%183-184Ethyl acetate/hexane
Fmoc-L-Leucine92%148-150Ethyl acetate/hexane
Fmoc-S-benzyl-L-cysteine98%158-159Ethyl acetate/hexane

Table 1: Synthesis of Fmoc-Cl and various Fmoc-amino acids as reported by Carpino and Han. [4]

The Adaptation to Solid-Phase Peptide Synthesis

While initially developed for solution-phase synthesis, the true potential of the Fmoc group was fully realized with its adaptation to solid-phase peptide synthesis (SPPS) in the late 1970s by R.C. Sheppard and his colleagues at the Medical Research Council Laboratory of Molecular Biology. This marked a significant advancement from the established Boc/Bzl SPPS methodology developed by Bruce Merrifield. The Fmoc/tBu strategy offered a milder and more orthogonal approach, where the base-labile Fmoc group could be selectively removed without affecting the acid-labile side-chain protecting groups, a key advantage for the synthesis of complex and sensitive peptides.[3][5]

Core Chemical Principles and Mechanisms

The utility of the Fmoc protecting group is rooted in its unique chemical properties, which allow for its selective introduction and removal.

Synthesis of Fmoc-Amino Acids

The standard procedure for the synthesis of Fmoc-amino acids involves the reaction of a free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6]

Synthesis_of_Fmoc_Amino_Acid cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) Fmoc_AminoAcid Fmoc-Amino Acid (Fmoc-NH-CHR-COOH) AminoAcid->Fmoc_AminoAcid Nucleophilic attack Fmoc_Cl Fmoc-Cl (9-fluorenylmethyl chloroformate) Fmoc_Cl->Fmoc_AminoAcid Base Base (e.g., Na₂CO₃, NaHCO₃) HCl HCl Base->HCl Neutralization

Caption: Synthesis of an Fmoc-protected amino acid.

The Fmoc Deprotection Mechanism

The removal of the Fmoc group is a critical step in SPPS and proceeds via a base-catalyzed β-elimination mechanism.[6][7] A secondary amine, typically piperidine (B6355638), is used to abstract the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing dibenzofulvene (DBF), carbon dioxide, and the free amine of the peptide chain.[8][9] The liberated DBF is subsequently trapped by the secondary amine to form a stable adduct.[9]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate1 DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Dibenzofulvene Dibenzofulvene (DBF) Intermediate1->Dibenzofulvene β-Elimination Carbamic_Acid Carbamic Acid Intermediate Intermediate1->Carbamic_Acid Dibenzofulvene->DBF_Adduct Michael Addition Free_Amine H₂N-Peptide Carbamic_Acid->Free_Amine Decarboxylation

Caption: Mechanism of Fmoc deprotection using piperidine.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc-SPPS cycle is a repetitive process that allows for the stepwise elongation of a peptide chain on a solid support.[6][10]

Fmoc_SPPS_Workflow Start Start: Resin with C-terminal Fmoc-Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection for next residue Cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) Repeat->Cleavage after final residue

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols from Foundational Studies

The following protocols are based on the original methods described by Carpino and Han and the established procedures for Fmoc-SPPS.

Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

Materials:

  • 9-Fluorenylmethanol

  • Phosgene (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous benzene (B151609) or other suitable solvent

Procedure:

  • A solution of 9-fluorenylmethanol in an anhydrous solvent is cooled in an ice bath.

  • A solution of phosgene in the same solvent is added dropwise with stirring.

  • The reaction mixture is stirred at low temperature for several hours.

  • The solvent and excess phosgene are removed under reduced pressure.

  • The resulting solid is recrystallized from a suitable solvent (e.g., hexane) to yield pure Fmoc-Cl.

General Procedure for the Synthesis of Fmoc-Amino Acids

Materials:

  • Amino acid

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate or sodium bicarbonate

  • Dioxane or acetone (B3395972)

  • Water

  • Diethyl ether

Procedure:

  • The amino acid is dissolved in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[4]

  • A solution of Fmoc-Cl in dioxane or acetone is added slowly to the amino acid solution with vigorous stirring at 0-5 °C.[4]

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • The reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

  • The aqueous layer is acidified with HCl to precipitate the Fmoc-amino acid.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

Standard Protocol for Fmoc Solid-Phase Peptide Synthesis (Manual)

Materials:

  • Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

Procedure (per cycle):

  • Resin Swelling: The resin is swelled in DMF for at least 30 minutes.

  • Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.[11] This step is often repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc-piperidine adduct.

  • Amino Acid Coupling: The next Fmoc-amino acid is pre-activated with a coupling reagent and a base in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.[11]

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • This cycle is repeated for each amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail.

Conclusion

The discovery of the Fmoc protecting group by Carpino and Han was a landmark achievement in organic chemistry that profoundly impacted the field of peptide synthesis. Its subsequent integration into solid-phase methodologies by Sheppard and his team provided a robust, mild, and versatile platform for the assembly of complex peptides. The principles of Fmoc chemistry continue to be the foundation of modern peptide synthesis, enabling advancements in drug discovery, proteomics, and materials science. This guide provides a comprehensive historical and technical overview, equipping researchers with the foundational knowledge to effectively utilize this powerful tool.

References

key advantages of Fmoc chemistry in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Advantages of Fmoc Chemistry in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide and protein chemistry, enabling the routine synthesis of complex peptide sequences. The choice of protecting group strategy is a critical determinant of the efficiency, purity, and overall success of the synthesis. Among the available methods, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group, known as Fmoc/tBu chemistry, has become the predominant approach.[1][2] This is due to its mild reaction conditions, robust orthogonality, and suitability for automation, which collectively address many of the limitations associated with the older tert-butyloxycarbonyl (Boc)/Bzl strategy.[1][]

This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, its key advantages, quantitative data on synthesis parameters, and detailed experimental protocols.

Core Principles of Fmoc Chemistry

The success and widespread adoption of Fmoc chemistry are founded on two fundamental principles: an orthogonal protection strategy and the use of mild deprotection conditions.

Orthogonal Protection Strategy

The primary advantage of the Fmoc/tBu strategy is its orthogonality.[1][] This principle ensures that the different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.

  • Temporary Nα-Protection : The Fmoc group is used for the temporary protection of the N-terminal α-amino group of the growing peptide chain. It is labile to mild basic conditions, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[5][6]

  • Permanent Side-Chain Protection : The reactive side chains of trifunctional amino acids are protected by acid-labile groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[1][6]

  • Cleavage : These "permanent" side-chain protecting groups and the linkage to the solid support (e.g., Wang resin) are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously at the end of the synthesis using a strong acid, typically trifluoroacetic acid (TFA).[7][8]

This orthogonality prevents the premature deprotection of side chains during the iterative synthesis cycles, a notable concern in the Boc/Bzl strategy where repetitive use of TFA can lead to the gradual loss of acid-labile side-chain protection.[2][9]

cluster_0 Fmoc-SPPS Cycle cluster_1 Final Cleavage Fmoc_Peptide_Resin Fmoc-AA(n)-...-AA(1)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Peptide_Resin->Deprotection Free_Amine H2N-AA(n)-...-AA(1)-Resin Deprotection->Free_Amine Coupling Coupling (Fmoc-AA(n+1), Activator) Free_Amine->Coupling Fmoc_Peptide_Resin_Next Fmoc-AA(n+1)-AA(n)-...-AA(1)-Resin Coupling->Fmoc_Peptide_Resin_Next Final_Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Fmoc_Peptide_Resin_Next->Final_Cleavage Crude_Peptide Crude Peptide H2N-AA(n+1)-...-AA(1)-COOH Final_Cleavage->Crude_Peptide

Caption: Orthogonal strategy in Fmoc peptide synthesis. (Max Width: 760px)
Mild Deprotection Conditions

The removal of the Fmoc group is achieved via a base-catalyzed β-elimination mechanism.[6][10] A mild base, typically 20% piperidine in DMF, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[1][11] This initiates a rapid elimination cascade that releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[10] The secondary amine (piperidine) also acts as a scavenger, forming a stable adduct with the reactive DBF, thereby preventing side reactions.[1][10]

The use of these mild basic conditions for deprotection in each cycle is a significant advantage over the Boc/Bzl strategy, which requires repeated treatments with strong acid (TFA).[5]

Key Advantages of Fmoc Chemistry

The core principles of Fmoc chemistry translate into several practical advantages that have made it the method of choice for peptide synthesis.

  • Synthesis of Sensitive and Modified Peptides : The non-acidic conditions of the synthesis cycle make Fmoc chemistry ideal for synthesizing peptides containing acid-sensitive amino acids like tryptophan and methionine.[] Furthermore, it is fully compatible with the synthesis of peptides bearing post-translational modifications (PTMs) such as phosphorylation and glycosylation, many of which are unstable under the harsh acidic conditions (e.g., HF cleavage) used in Boc chemistry.[9]

  • Reduced Side Reactions : The mild deprotection conditions minimize the risk of undesirable side reactions that can occur under strongly acidic conditions, such as peptide chain cleavage or modification of sensitive side chains.[] The orthogonality ensures side-chain protecting groups remain intact throughout the synthesis, leading to a purer crude product.

  • Ease of Automation and Real-Time Monitoring : Fmoc-SPPS is highly amenable to automation.[2] A key advantage is the ability to monitor the deprotection step in real-time. The dibenzofulvene-piperidine adduct formed during Fmoc cleavage has a strong UV absorbance around 300 nm, which can be measured to quantify the reaction's completion and ensure the synthesis is proceeding efficiently at each step.[1][6]

  • Enhanced Solubility and Compatibility : Fmoc-protected amino acids generally exhibit excellent solubility in common SPPS solvents like DMF, ensuring efficient participation in coupling reactions.[] The strategy is also compatible with a wide variety of resins and linkers, allowing for the synthesis of peptides with different C-terminal modifications (e.g., acids or amides).[7][12]

  • Safety and Environmental Considerations : The avoidance of highly corrosive and hazardous reagents like HF for final cleavage makes the Fmoc strategy safer and its waste management more straightforward, aligning better with green chemistry principles.[2][]

Quantitative Analysis of Fmoc-SPPS

The efficiency and success of Fmoc-SPPS are dependent on several quantitative parameters, from the purity of the building blocks to the conditions of the reaction cycle.

Table 1: Typical Reagent Concentrations and Reaction Times in Fmoc-SPPS
StepReagent/ConditionConcentration/RatioTypical DurationReference(s)
Resin Swelling DMF or DCMN/A30 - 60 min[12]
Fmoc Deprotection Piperidine in DMF20% (v/v)5 - 20 min[5][12]
Amino Acid Coupling Fmoc-AA : Activator : Resin3-5 : 3-5 : 1 (equivalents)15 - 120 min[13][14]
Coupling Activators HBTU / HATU~0.5 M in DMF15 - 60 min[14]
Coupling Activators DIC / HOBt~0.5 M in DMF30 - 120 min[13][14]
Final Cleavage TFA "Cocktail" (e.g., TFA/TIS/H₂O)95 : 2.5 : 2.5 (v/v/v)1 - 3 hours[7]
Table 2: Purity Specifications for Fmoc-Amino Acid Building Blocks
ParameterSpecification LimitRationaleReference(s)
Enantiomeric Purity ≥ 99.8%Minimizes stereochemical impurities (D-amino acid incorporation) in the final peptide.[6]
Free Amino Acid ≤ 0.2%Prevents the double insertion of an amino acid during a coupling step.[6]
Acetate Content ≤ 0.02%Acetate can act as a capping agent, leading to chain termination and truncated peptide sequences.[6]
Table 3: Fmoc-SPPS Success Rates for Peptides of Varying Length
Peptide Length (Amino Acids)Percentage of Successful Syntheses*Key ObservationReference(s)
8 - 12~96%Shorter peptides have a very high success rate.[15][16]
> 12~85%Synthesis becomes more problematic for longer peptides, with a noticeable increase in failure rates.[15][16]
Overall~87%The vast majority of peptides are synthesized successfully, meeting a >50% abundance ratio threshold in MS1 spectra.[15][16]

*Note: "Successful synthesis" was defined in the cited study as the target peptide peak being the most abundant in the mass spectrum, with a relative abundance of >50%.

Experimental Protocols for Fmoc-SPPS

The following protocols describe a standard manual workflow for a single cycle of solid-phase peptide synthesis using Fmoc chemistry. These steps are automated in modern peptide synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection : Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[7][12]

  • Weighing : Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale synthesis).[12]

  • Swelling : Place the resin in a suitable reaction vessel. Add DMF or DCM to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation. This is critical to expose the reactive sites within the resin beads.[14]

  • Washing : After swelling, drain the solvent and wash the resin multiple times (e.g., 5 times) with DMF to remove any impurities.[17]

Protocol 2: Nα-Fmoc Group Deprotection
  • Reagent Addition : Add the deprotection solution (e.g., 20% piperidine in DMF) to the swelled and washed peptidyl-resin, ensuring the resin is fully covered.[17]

  • Reaction : Agitate the mixture gently for 5-10 minutes at room temperature.[13] Drain the reagent.

  • Second Treatment : Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes to ensure complete removal of the Fmoc group.[13]

  • Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12][17] A colorimetric test like the Kaiser test can be performed to confirm the presence of a free primary amine.[17]

Protocol 3: Amino Acid Activation and Coupling
  • Activation Solution : In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in a minimal volume of DMF. Add an activation base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[18] Let the mixture pre-activate for a few minutes.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature for 30-60 minutes.[14]

  • Washing : After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (e.g., 5 times) to remove excess reagents and byproducts.[12] A Kaiser test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step can be repeated.[17]

Protocol 4: Final Cleavage and Peptide Precipitation
  • Final Deprotection and Washing : After the final amino acid has been coupled, perform one last Fmoc deprotection (Protocol 2). Wash the peptidyl-resin extensively with DMF, followed by DCM, and dry it thoroughly under vacuum.[14]

  • Cleavage : Prepare a cleavage cocktail appropriate for the peptide's sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7] Add the cleavage cocktail to the dry peptidyl-resin (approx. 10 mL per gram of resin).[14]

  • Reaction : Agitate the mixture at room temperature for 2-3 hours.[7] The TFA will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

  • Precipitation : Filter the cleavage mixture to separate the resin. Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.

  • Collection : Collect the precipitated peptide by centrifugation, wash it with cold ether to remove scavengers and dissolved protecting groups, and dry it under vacuum. The crude peptide is then ready for purification, typically by reverse-phase HPLC.[1]

Visualizing Fmoc Chemistry Workflows and Mechanisms

Diagrams are essential for understanding the cyclical processes and chemical transformations in Fmoc-SPPS.

Start Start: Fmoc-AA-Resin Swell 1. Resin Swelling (DMF/DCM) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Amino Acid Activation & Coupling Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotect No FinalCleave Final Cleavage (TFA Cocktail) Repeat->FinalCleave Yes (Final AA) Purify Purification (HPLC) FinalCleave->Purify

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis. (Max Width: 760px)

Caption: Mechanism of Fmoc deprotection by piperidine. (Max Width: 760px)

Conclusion

Fmoc chemistry is the dominant strategy in modern solid-phase peptide synthesis due to a powerful combination of advantages. Its orthogonal protection scheme, reliant on mild, base-labile deprotection of the N-terminus and strong acid for final cleavage, provides a robust framework for assembling complex peptides.[1][] This approach enhances the stability of sensitive residues and modifications, reduces side reactions, and is exceptionally well-suited for automated protocols with real-time monitoring.[2][][9] For researchers, scientists, and drug development professionals, a thorough understanding of these core advantages and the associated experimental protocols is essential for the successful synthesis of high-purity peptides for a vast range of therapeutic and research applications.

References

Fmoc-Leucine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Fmoc-leucine (N-(9-Fluorenylmethoxycarbonyl)-L-leucine). The information is compiled and presented to be a critical resource for laboratory personnel, ensuring safe and effective use of this common reagent in research and development.

Hazard Identification and GHS Classification

There is notable variability in the GHS classification of this compound across different suppliers and databases. While some sources classify it as non-hazardous, others identify several hazard categories. This discrepancy underscores the importance of a cautious approach to handling this chemical. A summary of the reported GHS classifications is provided below.

According to aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, this compound does not meet GHS hazard criteria in 40% of the notifications provided. However, other notifications have classified it with the following hazards:

  • Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[1][2]

  • Acute Toxicity, Dermal (Category 4) , with the hazard statement H312: Harmful in contact with skin.[1]

  • Skin Irritation (Category 2) , with the hazard statement H315: Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) , with the hazard statement H319: Causes serious eye irritation.[1]

  • Acute aquatic toxicity (Category 1) , with the hazard statement H400: Very toxic to aquatic life.[2]

  • Chronic aquatic toxicity (Category 1) , with the hazard statement H410: Very toxic to aquatic life with long lasting effects.[2]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 35661-60-0
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white crystalline powder or solid
Melting Point 94-96 °C or 144-146 °C (decomposes)
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers.
Stability Stable under normal storage conditions.

Personal Protective Equipment (PPE)

Due to the potential hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommendation
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat should be worn.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask or higher respiratory protection should be used. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Safe Handling and Experimental Protocols

Adherence to standard operating procedures for handling chemical powders is essential to minimize exposure and prevent contamination.

General Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound powder.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare work area in a fume hood prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh Proceed when ready handling_transfer Transfer to reaction vessel handling_weigh->handling_transfer handling_dissolve Dissolve in appropriate solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of waste in a labeled, sealed container cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

General workflow for safe handling of this compound.
Detailed Experimental Protocol for Handling this compound Powder

This protocol provides a more detailed methodology for the safe handling of this compound powder in a laboratory setting.

  • Preparation:

    • Thoroughly review the supplier-specific Safety Data Sheet (SDS) for this compound.

    • Ensure that a properly functioning chemical fume hood is available.

    • Don the required Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood.

    • Have a designated and clearly labeled waste container ready for solid and contaminated disposable waste.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.

    • Use a microbalance for accurate weighing of small quantities.

    • Carefully open the this compound container, avoiding any sudden movements that could create airborne dust.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • Promptly and securely close the this compound container after dispensing.

    • Carefully transfer the weighed powder into the reaction vessel. A powder funnel can be used to prevent spillage.

  • Dissolution:

    • Add the appropriate solvent to the reaction vessel containing the this compound powder.

    • Gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could cause splashing.

  • Cleanup and Waste Disposal:

    • Wipe down the balance, spatulas, and work surfaces inside the fume hood with a damp paper towel to remove any residual powder.

    • Dispose of all contaminated disposable items (weigh boats, paper towels, gloves) in the designated solid waste container.

    • Seal the waste container.

    • Doff PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after the procedure is complete.

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of the chemical and ensuring environmental safety.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and amines.[3] Recommended storage temperature is often between 2-8°C.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[4]

Potential Signaling Pathway Involvement

While specific toxicological pathways for this compound are not well-documented, the metabolism of its core component, L-leucine, is well-understood. In the event of in-vivo cleavage of the Fmoc protecting group, the resulting L-leucine would enter its natural metabolic pathway. A key aspect of leucine (B10760876) signaling is its role in activating the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

The following diagram illustrates a simplified overview of the L-leucine metabolic pathway.

G FmocLeu This compound Leu L-Leucine FmocLeu->Leu Potential in-vivo cleavage aKIC α-Ketoisocaproate (α-KIC) Leu->aKIC Branched-chain amino acid aminotransferase mTOR mTOR Signaling Pathway Leu->mTOR Activates IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Branched-chain α-ketoacid dehydrogenase AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis Promotes

Simplified metabolic pathway of L-leucine.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough review of the supplier-specific Safety Data Sheet (SDS) and adherence to all institutional safety protocols.

References

The Pivotal Role of Fmoc-Leucine in Modern Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptides and their derivatives have emerged as a class of therapeutics with high specificity and potent biological activity. Central to the synthesis of these complex molecules is the use of protected amino acids, among which N-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) holds a position of paramount importance.[1] Its unique structural and chemical properties make it an indispensable building block in Solid-Phase Peptide Synthesis (SPPS), the cornerstone of peptide drug manufacturing. This technical guide provides a comprehensive overview of the applications of Fmoc-leucine in drug development, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

This compound, a derivative of the essential amino acid leucine (B10760876), features the fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino function. This base-labile protecting group is stable under acidic conditions, allowing for orthogonal protection strategies that are crucial for the synthesis of complex peptides.[2][3] The isobutyl side chain of leucine imparts hydrophobicity to peptides, influencing their structure and interaction with biological targets. The D-enantiomer, Fmoc-D-leucine, is also utilized to enhance peptide stability against enzymatic degradation.[4]

This guide will delve into the core applications of this compound, from its foundational role in SPPS to its use in the cutting-edge fields of Proteolysis-Targeting Chimeras (PROTACs), peptide-drug conjugates (PDCs), and advanced drug delivery systems.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound lies in its role as a fundamental building block in Fmoc-based SPPS.[1][2] This method has revolutionized peptide synthesis, enabling the efficient and automated production of high-purity peptides.[5]

The SPPS Workflow

The general workflow of SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

SPPS_Workflow Resin Resin Support Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-Amino Acid 1 (e.g., this compound) Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 Fmoc_AA2 Fmoc-Amino Acid 2 Fmoc_AA2->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Repeat Repeat Cycles Deprotection2->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection (TFA) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide PDC_Concept cluster_PDC Peptide-Drug Conjugate (PDC) cluster_Cell Target Cell TargetingPeptide Targeting Peptide (contains Leucine) Linker Linker TargetingPeptide->Linker Receptor Tumor-Specific Receptor TargetingPeptide->Receptor Binding Drug Cytotoxic Drug Linker->Drug Drug_Release Drug Release Receptor->Drug_Release Internalization Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Liposome_Functionalization cluster_Synthesis Synthesis cluster_Formulation Formulation Fmoc_Leu This compound SPPS SPPS Fmoc_Leu->SPPS Peptide Leucine-Rich Targeting Peptide SPPS->Peptide Conjugation Peptide-Liposome Conjugation Peptide->Conjugation Lipids Lipids + Drug Liposome_Prep Liposome Preparation Lipids->Liposome_Prep Liposome Drug-Loaded Liposome Liposome_Prep->Liposome Liposome->Conjugation Targeted_Liposome Targeted Drug Delivery System Conjugation->Targeted_Liposome mTOR_Signaling Leucine Leucine (from peptide degradation or as free amino acid) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

The Pivotal Role of Fmoc-Leucine in the Synthesis of Therapeutic Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of Nα-Fmoc-L-leucine is a cornerstone in the solid-phase peptide synthesis (SPPS) of a multitude of therapeutic peptides. Its unique structural and chemical properties, governed by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the isobutyl side chain of leucine, are instrumental in achieving high-yield, high-purity synthesis of complex peptide drug candidates. This technical guide provides an in-depth exploration of the role of Fmoc-leucine, supported by experimental protocols and quantitative data from the synthesis of key therapeutic peptides such as Liraglutide (B1674861) and Enfuvirtide (B549319).

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the dominant methodology for the chemical synthesis of peptides, prized for its use of mild reaction conditions, which enhances the stability of sensitive amino acid side chains and the growing peptide-resin linkage. The synthesis cycle is a meticulously orchestrated sequence of deprotection, activation, and coupling steps.

The Fmoc group shields the α-amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. Its removal is typically achieved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This orthogonality allows for the use of acid-labile side-chain protecting groups, which remain intact during the repetitive Fmoc deprotection steps and are removed in the final cleavage of the peptide from the solid support. This compound, with its hydrophobic side chain, is a frequently incorporated residue in therapeutic peptides, contributing to their structural integrity and interaction with biological targets.

Quantitative Analysis of this compound in Therapeutic Peptide Synthesis

The efficiency of incorporating this compound and other Fmoc-protected amino acids is critical for the overall success of the synthesis. High coupling yields at each step are paramount to achieving a high purity of the final peptide product.

Therapeutic PeptideSynthesis StageParameterValueReference
Liraglutide Crude PeptideYield51%[1]
Lysine Tripeptide FragmentPurity (HPLC)97.40%[2]
Lysine Tripeptide FragmentYield85%[2]
Enfuvirtide Crude PeptidePurity (HPLC)>70%[3]
Purified PeptidePurity (HPLC)>98.0% (>99.0% preferred)[3]
Purified PeptideYield85%[3]
Fragment 1 (Ac-AA (1-26)-OH)Purity (HPLC)>80%[4]
Fragment 2 (Fmoc-AA (27-35)-OH)Purity (HPLC)>90%[4]
Fragment 4Yield80%[3]
Fragment 4Purity (HPLC)83%[3]

Table 1: Quantitative Data on the Synthesis of Liraglutide and Enfuvirtide. This table summarizes reported yields and purities at various stages of the synthesis for two therapeutic peptides where this compound is a key component.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of therapeutic peptide synthesis. The following are generalized yet detailed protocols for key stages of Fmoc-SPPS, with specific examples for the synthesis of Liraglutide and Enfuvirtide.

Resin Preparation and First Amino Acid Loading

The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide). For peptides with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin is commonly used. For C-terminal amides, Rink amide resin is a popular choice.

Protocol: Loading of this compound onto 2-Chlorotrityl Chloride Resin (for Enfuvirtide Fragment)

  • Swell 2-chlorotrityl chloride resin (e.g., 10g, loading 0.7 mmol/g) in dichloromethane (B109758) (DCM, 50 mL) for 30 minutes in a reaction vessel.[3]

  • Filter the DCM and add fresh N,N-dimethylformamide (DMF, 50 mL).[3]

  • Add Fmoc-L-leucine (6.8g, 19.3 mmol) and diisopropylethylamine (DIEA, 14 mL, 78.6 mmol).[3]

  • Stir the mixture at room temperature for 2 hours.[3]

  • Filter the resin and wash with DMF and DCM.[3]

  • To cap any unreacted sites, stir the resin with a solution of 5% DIEA and 10% methanol (B129727) in DCM for 30 minutes.[3]

  • Wash the resin with DMF and DCM and dry under vacuum.[3]

  • Determine the loading capacity using the Beer-Lambert law by measuring the UV absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the dried resin.[3]

Iterative Deprotection and Coupling Cycles

The core of SPPS involves the sequential removal of the Fmoc group and the coupling of the next Fmoc-protected amino acid.

Protocol: Fmoc Deprotection

  • Wash the resin-bound peptide with DMF (3-5 times).

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[5]

  • Agitate the mixture for 5-10 minutes. For Liraglutide synthesis, a two-step deprotection of 5 and 10 minutes is reported.[6]

  • Drain the deprotection solution.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene adduct.[5]

  • A wash with 0.01-0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in DMF can be performed after the deprotection step to suppress peptide aggregation, as noted in a Liraglutide synthesis protocol.[6]

Protocol: Amino Acid Coupling (Example with this compound in Liraglutide Synthesis)

  • In a separate vessel, dissolve Fmoc-L-leucine (2.0-4.0 equivalents relative to the resin loading).[6]

  • Add a coupling agent and an additive. Common systems include:

    • N,N'-Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). For Liraglutide synthesis, the use of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (2.0-4.0 eq.) and Oxyma Pure (2.0-4.0 eq.) is specified.[6]

  • Add a base such as diisopropylethylamine (DIPEA, 5.0-8.0 eq.).[6]

  • The use of an inorganic salt like MgCl₂ (0.01-0.1 eq) has been reported to improve coupling efficiency in Liraglutide synthesis.[6]

  • Pre-activate the mixture for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For some difficult couplings in Liraglutide synthesis, the reaction is performed under a nitrogen atmosphere at an elevated temperature of 30-45°C.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test.

  • Wash the resin with DMF to remove excess reagents.

Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups.

Protocol: Cleavage of the Peptide from the Resin

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[5]

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).[7] For Enfuvirtide, a cocktail of TFA/dithiothreitol (DTT)/Water (94/5.2/0.8) is used for deprotection of side chain functional groups.[4]

  • Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]

  • Gently agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the mixture to separate the resin and collect the filtrate containing the dissolved peptide.[5]

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[5]

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[5]

  • Dry the peptide pellet under vacuum to obtain the crude product.[5]

Visualization of Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of Fmoc-based SPPS.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Support Swell Swell Resin (e.g., DMF) Resin->Swell Load Load First Fmoc-AA-OH Swell->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat n-1 times Wash2->Repeat Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Repeat->Cleave Purify Purify Peptide (e.g., RP-HPLC) Cleave->Purify

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Signaling Pathway of Liraglutide

Liraglutide is a GLP-1 receptor agonist. Its mechanism of action involves the activation of the GLP-1 receptor, leading to a cascade of downstream signaling events that regulate glucose metabolism and appetite.

Liraglutide_Pathway Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R binds & activates AC Adenylate Cyclase GLP1R->AC activates Appetite Decreased Appetite GLP1R->Appetite (in hypothalamus) cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Epac cAMP->Epac activates PI3K PI3K PKA->PI3K Glucagon Glucagon Suppression PKA->Glucagon Epac->PI3K Akt Akt PI3K->Akt Insulin Insulin Secretion Akt->Insulin

Caption: Simplified signaling pathway of Liraglutide.[8][9][10][11]

Mechanism of Action of Enfuvirtide

Enfuvirtide is an HIV fusion inhibitor. It acts by binding to the gp41 subunit of the viral envelope glycoprotein, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.

Enfuvirtide_MoA cluster_virus HIV-1 cluster_cell Host Cell (CD4+) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds to CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 2. Binds to gp41 gp41 Fusion_Blocked Membrane Fusion BLOCKED gp41->Fusion_Blocked CD4->gp41 3. Conformational change in gp41 Enfuvirtide Enfuvirtide Enfuvirtide->gp41 4. Binds to HR1 domain of gp41

Caption: Mechanism of action of Enfuvirtide.[12][13][14][15][16]

Conclusion

Fmoc-L-leucine is an indispensable building block in the solid-phase synthesis of a wide array of therapeutic peptides. Its incorporation, guided by the principles of Fmoc chemistry, enables the efficient and high-purity production of complex biomolecules. The provided protocols for the synthesis of Liraglutide and Enfuvirtide fragments highlight the practical application of these principles. The quantitative data underscores the high efficiency achievable with modern SPPS techniques. A thorough understanding of the synthesis workflows and the mechanism of action of the resulting therapeutic peptides is essential for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Leucine Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient and reliable assembly of peptide chains.[1][2] This methodology is characterized by its mild reaction conditions, making it compatible with a wide array of amino acid modifications and complex peptide sequences.[1] The incorporation of Leucine, a common aliphatic and hydrophobic amino acid, is a frequent step in the synthesis of many biologically active peptides. This document provides a detailed protocol for the incorporation of Fmoc-L-Leucine in an SPPS workflow, complete with quantitative data on reaction parameters, detailed experimental procedures, and visual aids to streamline the process for researchers and drug development professionals.

Data Presentation

Table 1: Comparative Coupling Efficiency of Common Reagents in Fmoc-SPPS
Coupling ReagentAdditiveTypical Coupling TimeTypical Yield (%)Racemization Potential
HATUHOAt15-30 min~99%Low
HBTUHOBt30-60 min~95-98%Low
DICHOBt60-120 min~85-90%Moderate
PyBOPHOBt30-60 min~95%Low
COMUNone15-45 min>99%Low

Note: Yields are typical for standard SPPS and can be sequence-dependent. The use of pre-formed Fmoc-L-Leu-MPPA can significantly minimize racemization to less than 0.5%.[]

Table 2: Fmoc-Deprotection Kinetics for Fmoc-L-Leucine
Deprotection ReagentTime (min)Deprotection Efficiency (%)
20% Piperidine (B6355638) in DMF3~80%
20% Piperidine in DMF7>95%
20% Piperidine in DMF10>99%
20% 4-Methylpiperidine in DMF3~80%
20% 4-Methylpiperidine in DMF7>95%
10% Piperazine in DMF/Ethanol (9:1)3<80%
10% Piperazine in DMF/Ethanol (9:1)10>95%

Data adapted from a study on deprotection kinetics.[4] Efficient deprotection is crucial to avoid deletion sequences in the final peptide.

Experimental Protocols

Resin Preparation and Swelling
  • Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[5]

  • Procedure :

    • Place the desired amount of resin (typically 0.1-1.0 mmol scale) in a fritted reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

    • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.

    • After swelling, drain the DMF from the vessel.

Fmoc-Deprotection
  • Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in DMF.

  • Procedure :

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate the mixture for 3 minutes and then drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution.

    • Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL washes) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Fmoc-L-Leucine Coupling
  • Reagent Preparation :

    • In a separate vial, dissolve Fmoc-L-Leucine (3-5 equivalents relative to resin loading) and a coupling reagent/additive combination (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

  • Pre-activation : Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction :

    • Add the activated Fmoc-L-Leucine solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

    • After a successful coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion peptide sequences, a capping step can be performed.

  • Reagent Preparation : Prepare a capping solution of acetic anhydride, pyridine, and DCM (e.g., in a 1:1:3 v/v/v ratio).

  • Procedure :

    • Add the capping solution to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

Peptide Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection
  • Reagent Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A standard cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Procedure :

    • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

    • Add the cold cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification : Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis : Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-Leucine (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (e.g., TFA Cocktail) Wash2->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: A high-level overview of the Fmoc-SPPS experimental workflow.

Deprotection_Coupling_Cycle start Resin-Bound Peptide (Fmoc-Protected) deprotection Add 20% Piperidine in DMF start->deprotection wash1 Wash with DMF deprotection->wash1 free_amine Resin-Bound Peptide (Free N-terminus) wash1->free_amine coupling Add Activated This compound free_amine->coupling wash2 Wash with DMF/DCM coupling->wash2 elongated_peptide Resin-Bound Peptide (Elongated by one residue, Fmoc-Protected) wash2->elongated_peptide elongated_peptide->deprotection Next Cycle

Caption: The core iterative cycle of deprotection and coupling in Fmoc-SPPS.

References

Application Notes and Protocols for the Dissolution of Fmoc-Leucine in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the dissolution of N-α-Fmoc-L-leucine (Fmoc-Leu-OH), a critical step in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling. Proper dissolution is paramount to ensure efficient and complete coupling reactions, thereby minimizing deletion sequences and maximizing the purity of the final peptide product. These guidelines outline suitable solvents, solubility data, and step-by-step procedures for preparing Fmoc-L-leucine for use in peptide synthesis.

Introduction

Fmoc-L-leucine is a fundamental building block in the Fmoc-based solid-phase synthesis of peptides for research, diagnostic, and therapeutic applications. The hydrophobicity of the leucine (B10760876) side chain and the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group can sometimes present solubility challenges. Incomplete dissolution of Fmoc-L-leucine prior to the activation and coupling steps can lead to reduced reaction kinetics, incomplete acylation of the free N-terminal amine of the growing peptide chain, and the formation of undesired by-products. This document offers a comprehensive guide to effectively dissolve Fmoc-L-leucine for consistent and successful peptide coupling reactions.

Solubility of Fmoc-L-Leucine

The solubility of Fmoc-L-leucine is highly dependent on the choice of solvent. Polar aprotic solvents are generally the most effective for SPPS. The following table summarizes the solubility of Fmoc-L-leucine in commonly used solvents.

SolventAbbreviationSolubilityNotes
N,N-DimethylformamideDMFReadily soluble[1], Approx. 30 mg/mL[2][3]The most common and effective solvent for SPPS. Can break down to form dimethylamine, which can prematurely deprotect the Fmoc group[4].
N-Methyl-2-pyrrolidoneNMPGood to excellent solubility[5]A suitable alternative to DMF, often used to improve coupling yields[4].
DichloromethaneDCMSoluble, but may require DMF to aid dissolution[6][7]Often used in combination with DMF. Less polar than DMF and NMP[4][8].
Dimethyl sulfoxideDMSOApprox. 30 mg/mL[2][3]A highly polar aprotic solvent.
Ethanol (B145695)EtOHApprox. 30 mg/mL[2][3]Used for preparing stock solutions, especially for subsequent dilution in aqueous buffers[2][3].
TetrahydrofuranTHFSolubleCan be used to aid dissolution in DCM[7].
AcetonitrileACNSolubleA polar aprotic solvent sometimes used in peptide synthesis[9].
Aqueous Buffers-Sparingly soluble[2][3]For aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol and then dilute with the buffer[2][3].

Experimental Protocols

Standard Protocol for Dissolving Fmoc-L-Leucine for SPPS Coupling

This protocol describes the standard method for dissolving Fmoc-L-leucine for a typical coupling reaction in solid-phase peptide synthesis.

Materials:

  • Fmoc-L-leucine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagents (e.g., HBTU, HATU, HOBt)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Inert gas (Nitrogen or Argon)

  • Glass reaction vessel or vial

Procedure:

  • Weighing: In a clean, dry glass vial, weigh the required amount of Fmoc-L-leucine (typically 3-5 equivalents relative to the resin loading).

  • Solvent Addition: Add the appropriate volume of DMF to achieve the desired concentration. For most standard couplings, a concentration of 0.2 to 0.5 M is suitable.

  • Dissolution: Agitate the vial by gentle swirling or vortexing at room temperature until the Fmoc-L-leucine is completely dissolved. If necessary, the solution can be briefly sonicated to aid dissolution.

  • Addition of Coupling Reagents: Once the Fmoc-L-leucine is fully dissolved, add the coupling reagents (e.g., HOBt and DIC, or HBTU/HATU).

  • Pre-activation: Add the base (e.g., DIPEA) to the mixture and allow for a short pre-activation period (typically 1-2 minutes) before adding the solution to the resin.

Protocol for Dissolving Fmoc-L-Leucine in a DCM/DMF Mixture

For certain applications, a mixture of Dichloromethane (DCM) and DMF is employed.

Materials:

  • Fmoc-L-leucine

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Coupling reagents (e.g., DIC)

Procedure:

  • Initial Dissolution in DCM: Weigh the Fmoc-L-leucine into a dry flask and add dry DCM to dissolve the amino acid derivative[7][10].

  • Addition of DMF (if necessary): If the Fmoc-L-leucine does not fully dissolve in DCM, add a minimal amount of DMF dropwise until a clear solution is obtained[6][7].

  • Proceed with Activation: The resulting solution is then used for the activation step, for example, by adding a solution of DIC in dry DCM[7][10].

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the dissolution and coupling of Fmoc-L-leucine in SPPS.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_activation Activation & Coupling Weigh_Fmoc_Leu Weigh Fmoc-L-Leucine Add_Solvent Add Solvent (e.g., DMF) Weigh_Fmoc_Leu->Add_Solvent 1 Agitate Agitate/Sonicate to Dissolve Add_Solvent->Agitate 2 Visual_Check Visually Confirm Complete Dissolution Agitate->Visual_Check 3 Add_Reagents Add Coupling Reagents & Base Visual_Check->Add_Reagents 4 Pre_activate Pre-activate Add_Reagents->Pre_activate 5 Add_to_Resin Add to Resin Pre_activate->Add_to_Resin 6

Caption: Workflow for Dissolving and Coupling Fmoc-L-Leucine.

SPPS_Cycle Start Resin with Free Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing_1 Wash with DMF Deprotection->Washing_1 Coupling Coupling of Dissolved Fmoc-L-Leucine Washing_1->Coupling Washing_2 Wash with DMF Coupling->Washing_2 Washing_2->Deprotection Next Cycle Cycle_End Elongated Peptide Chain Washing_2->Cycle_End

Caption: The Role of Fmoc-L-Leucine Coupling in the SPPS Cycle.

Troubleshooting

  • Incomplete Dissolution: If Fmoc-L-leucine does not dissolve completely in the chosen solvent, gentle warming or sonication can be applied. Ensure that the solvent is of high purity and anhydrous, as water can affect solubility and subsequent reactions. For DCM, the addition of a small amount of DMF can significantly improve solubility[6][7].

  • Precipitation upon Addition of Reagents: If the solution becomes cloudy or a precipitate forms after adding coupling reagents, this may indicate a solubility issue with the activated species. It is crucial to ensure all components are fully dissolved before initiating the coupling reaction.

  • Slow Coupling Reactions: Poor solubility of Fmoc-L-leucine can lead to slow or incomplete coupling. Using a more effective solvent like NMP or ensuring complete dissolution before starting the reaction can mitigate this issue[4].

Conclusion

The successful dissolution of Fmoc-L-leucine is a critical prerequisite for efficient peptide coupling. DMF is the most widely used and generally effective solvent for this purpose. However, alternatives such as NMP or solvent mixtures like DCM/DMF can be employed to address specific requirements of the peptide sequence or synthesis conditions. By following the protocols and guidelines outlined in this document, researchers can ensure the reliable and complete dissolution of Fmoc-L-leucine, leading to higher quality synthetic peptides.

References

Fmoc-Leucine Activation with HBTU/HOBt Coupling Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the activation and coupling of Fmoc-Leucine (Fmoc-Leu-OH) using the highly efficient HBTU/HOBt reagent combination in solid-phase peptide synthesis (SPPS). This method is widely adopted for its rapid reaction times and high coupling efficiencies, particularly for standard amino acids like leucine.[1][2]

Application Notes

Principle of Activation

The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) is a cornerstone of modern Fmoc-based solid-phase peptide synthesis. The process begins with the activation of the carboxylic acid of this compound. In the presence of a tertiary base such as N,N-Diisopropylethylamine (DIPEA), the carboxylate anion of this compound attacks HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form the HOBt active ester of this compound. This active ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain, resulting in the formation of a stable peptide bond.

Role of Reagents
  • This compound: The N-terminally protected amino acid to be incorporated into the peptide sequence. The Fmoc group is base-labile and is removed in a subsequent deprotection step.

  • HBTU: A uronium/aminium salt-based coupling reagent that facilitates the rapid activation of the carboxylic acid. It is known for its high efficiency and the formation of clean reaction products.[]

  • HOBt: An additive that serves a dual purpose. It forms the active ester intermediate and, crucially, acts as a racemization suppressant, ensuring the stereochemical integrity of the amino acid during coupling.[4]

  • DIPEA: A non-nucleophilic tertiary amine base used to deprotonate the carboxylic acid of this compound, initiating the activation process.

Advantages of the HBTU/HOBt System
  • High Coupling Efficiency: This reagent system consistently provides high yields, even for sterically hindered amino acids.[1][5]

  • Fast Reaction Kinetics: Coupling reactions are typically complete within 10-30 minutes, significantly reducing the overall synthesis time.[1][2]

  • Suppression of Racemization: The inclusion of HOBt minimizes the risk of epimerization, a critical factor in the synthesis of biologically active peptides.[4]

  • Versatility: The HBTU/HOBt system is compatible with a wide range of amino acids and solid supports used in Fmoc-SPPS.

Data Presentation

While specific quantitative data for the coupling of this compound with HBTU/HOBt is not always presented in isolation, the following table summarizes the typical performance of various common coupling reagents in Fmoc-SPPS. HBTU is recognized for its high efficiency with standard amino acids like leucine.[1][6]

Coupling Reagent CombinationReagent TypeTypical Coupling TimeRelative EfficiencyKey Advantages
HBTU/HOBt/DIPEA Uronium/Aminium Salt15-60 minVery HighFast reaction times, high efficiency, low racemization.[1][5]
HATU/HOAt/DIPEA Uronium/Aminium Salt15-60 minVery HighOften used for difficult couplings, faster than HBTU.[7]
HCTU/HOBt/DIPEA Uronium/Aminium Salt5-30 minVery HighCost-effective and highly efficient alternative to HBTU.[8]
DIC/HOBt Carbodiimide1-4 hoursHighCost-effective, byproduct is soluble in common solvents.[5]

Experimental Protocols

Materials and Reagents
  • Fmoc-Leu-OH

  • HBTU

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis resin with a free amino group (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection

  • Kaiser test kit

Protocol 1: Manual Solid-Phase Coupling of this compound

This protocol describes a standard procedure for the manual coupling of this compound onto a solid support.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • If the resin is N-terminally Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

  • Activation of this compound:

    • In a separate vial, dissolve Fmoc-Leu-OH (3.0 equivalents relative to resin loading), HBTU (3.0 equivalents), and HOBt (3.0 equivalents) in DMF.[9]

    • Add DIPEA (6.0 equivalents) to the solution.[9]

    • Agitate the mixture for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Immediately add the activated this compound solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of the resin. A negative test (yellow/colorless beads) indicates complete coupling.

    • If the Kaiser test is positive, the coupling reaction can be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

Visualizations

Fmoc_Leucine_Activation FmocLeu Fmoc-Leu-OH FmocLeu_anion Fmoc-Leu-O⁻ FmocLeu->FmocLeu_anion + DIPEA DIPEA DIPEA Intermediate O-Acylisourea Intermediate FmocLeu_anion->Intermediate + HBTU HBTU HBTU HOBt_ester Fmoc-Leu-OBt (Active Ester) Intermediate->HOBt_ester TMU Tetramethylurea (Byproduct) Intermediate->TMU Coupled_Peptide Fmoc-Leu-NH-Peptide-Resin HOBt_ester->Coupled_Peptide + H₂N-Peptide-Resin Resin H₂N-Peptide-Resin HOBt_byproduct HOBt Coupled_Peptide->HOBt_byproduct releases

Caption: Chemical pathway of this compound activation with HBTU/HOBt.

SPPS_Workflow cluster_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Add_AA Add Activated AA to Resin Kaiser1->Add_AA Dissolve Dissolve Fmoc-Leu-OH, HBTU, HOBt in DMF Add_Base Add DIPEA Dissolve->Add_Base Preactivate Pre-activate (1-2 min) Add_Base->Preactivate Preactivate->Add_AA React Agitate (1-2 hours) Add_AA->React Wash2 Wash with DMF/DCM React->Wash2 Kaiser2 Kaiser Test (Negative) Wash2->Kaiser2 Next_Cycle Next Cycle Kaiser2->Next_Cycle Proceed to next coupling cycle

Caption: Experimental workflow for this compound coupling in SPPS.

References

Application Note: Monitoring Fmoc-Leucine Coupling Efficiency in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

AN-SPPS-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1][] A critical step in SPPS is the coupling of each amino acid, where the reaction must proceed to completion to avoid the formation of deletion sequences in the final peptide product. Monitoring the efficiency of each coupling step is therefore essential for a successful synthesis.[3]

This application note focuses on monitoring the coupling of Fmoc-Leucine. Leucine, a β-branched amino acid, can present moderate steric hindrance, potentially leading to slower reaction rates and incomplete couplings.[4][5] Therefore, diligent monitoring is crucial. We provide detailed protocols for the most common qualitative and quantitative monitoring methods and offer troubleshooting guidance.

Monitoring Techniques

A range of tests can be performed to qualitatively and quantitatively assess the completeness of a coupling reaction.[3] Qualitative tests provide a rapid yes/no indication of the presence of unreacted (free) primary amines, while quantitative methods offer a precise measure of reaction completion.

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the peptide-resin.[6][7][8] A positive result (blue color) indicates the presence of unreacted amines from the previous deprotection step, signifying an incomplete coupling reaction.

Principle: Ninhydrin (B49086) reacts with primary amines to produce an intense blue chromophore known as Ruhemann's purple.[7][9]

Applicability: Excellent for all primary amines. It is not reliable for N-terminal secondary amines like proline, which typically yields a reddish-brown color.[7][8]

Protocol 1: The Kaiser Test

Reagents:

  • Reagent A: 1.0 g of ninhydrin in 20 mL of n-butanol.[7]

  • Reagent B: 40 g of phenol (B47542) in 20 mL of n-butanol.[7]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[7]

Procedure:

  • Collect a small sample of peptide-resin (10-15 beads) in a small glass test tube.

  • Prepare a reference tube without resin.

  • To each tube, add 2-3 drops of Reagent A, Reagent B, and Reagent C.[7]

  • Heat both tubes at 100-110°C for 5 minutes.[3][7]

  • Remove the tubes and observe the color of the resin beads and the solution against the reference.

Interpretation of Results:

ObservationInterpretationRecommended Action
Colorless/Yellow Beads & Solution Complete Coupling. Free amines are absent.Proceed to the next Fmoc-deprotection step.
Intense Blue Beads & Solution Incomplete or Failed Coupling. Significant free amines present.Recouple using fresh reagents. Consider double coupling.[10]
Light Blue Solution, Dark Blue Beads Incomplete Coupling. Recouple the amino acid.
Dark Blue Solution, Colorless Beads Nearly Complete Coupling. Extend the coupling time or proceed to capping.

Table 1: Interpretation of Kaiser Test Results.[7]

Qualitative Monitoring: The Chloranil (B122849) Test

The Chloranil test is used to detect the presence of secondary amines, making it an essential tool when coupling to proline or other N-substituted amino acids. It can also detect primary amines.

Principle: Chloranil (tetrachlorobenzoquinone) reacts with amines in the presence of acetaldehyde (B116499) to produce a colored adduct.[11]

Applicability: Detects both primary and secondary amines. Particularly useful for confirming coupling to a proline residue.[12][13]

Protocol 2: The Chloranil Test

Reagents:

  • Reagent A: 2% (v/v) acetaldehyde in DMF.[3][11]

  • Reagent B: 2% (w/v) chloranil in DMF.[3][11]

Procedure:

  • Place a small sample of peptide-resin (1-5 mg) in a small test tube.[8]

  • Add 2-3 drops of Reagent A and 2-3 drops of Reagent B.[12]

  • Let the mixture stand at room temperature for 5-10 minutes.[8][12]

  • Observe the color of the resin beads.

Interpretation of Results:

ObservationInterpretation
Colorless/Yellowish Beads Complete Coupling.
Dark Blue/Green/Purple Beads Incomplete Coupling. Free amines are present.[3][12]

Table 2: Interpretation of Chloranil Test Results.

Quantitative Monitoring: UV-Vis Spectrophotometry

A major advantage of Fmoc chemistry is the ability to monitor the synthesis quantitatively by UV-Vis spectrophotometry.[1][] This is achieved by measuring the amount of the Fmoc group cleaved during the deprotection step.

Principle: The Fmoc group is cleaved by a base (typically piperidine), releasing a dibenzofulvene (DBF) molecule, which then forms a stable piperidine (B6355638) adduct.[5] This adduct has a strong and characteristic UV absorbance maximum around 301 nm.[5][9][14] By measuring the absorbance of the filtrate after deprotection, the quantity of cleaved Fmoc can be calculated using the Beer-Lambert law, which directly correlates to the efficiency of the preceding coupling step.

Applicability: Provides a quantitative measure of coupling yield for each cycle. Ideal for automated synthesizers equipped with in-line UV detectors.[15]

Protocol 3: Quantitative Fmoc Release Assay

Procedure:

  • After the this compound coupling and subsequent washing steps, perform the standard Fmoc deprotection using a known volume of 20% piperidine in DMF.

  • Collect the entire filtrate from the deprotection step(s) into a volumetric flask.

  • Dilute the filtrate to a known final volume with a suitable solvent (e.g., DMF or ethanol).[16]

  • Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at ~301 nm against a blank of the deprotection solution.[16][17]

  • Calculate the amount of Fmoc released (in moles) using the Beer-Lambert equation: A = εcl

    • A = Absorbance

    • ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[17]

    • c = Concentration (mol/L)

    • l = Path length of the cuvette (cm)

Calculation of Resin Loading/Coupling Yield: The loading (mmol/g) can be calculated using the formula: Loading (mmol/g) = (A × V) / (ε × l × m)

  • V = Volume of the filtrate (L)
  • m = Mass of the resin sample (g)

By comparing the calculated Fmoc amount to the theoretical loading of the resin, the coupling efficiency can be determined. A consistent value from cycle to cycle indicates successful and complete couplings. A significant drop suggests a problem with the previous coupling step.

Data Presentation: Coupling Efficiency

The choice of coupling reagent can significantly impact the efficiency of this compound incorporation, especially given its steric hindrance. While specific data for this compound is distributed across literature, the following table summarizes typical performance characteristics of common coupling reagents used in SPPS.

Reagent ClassExample ReagentTypical Coupling Time (min)General Coupling Efficiency (%)Key Considerations
Carbodiimide DIC / HOBt60 - 12095 - 98Cost-effective; slower reaction rates.[4]
Aminium/Uronium HBTU / HATU20 - 6098 - 99.5+Fast and highly efficient; HATU is excellent for hindered couplings.[4][18][19]
Phosphonium PyBOP30 - 6098 - 99Very efficient; byproducts can be hard to remove.[4]
Immonium/Uronium COMU20 - 45> 99.5High reactivity and safer byproducts compared to benzotriazole-based reagents.[4][19]

Table 3: Representative Coupling Efficiencies of Various Reagents for Sterically Hindered Amino Acids.Note: Yields are sequence and condition-dependent.

Visualized Workflows and Logic

SPPS Cycle Workflow

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis.

SPPS_Cycle cluster_cycle SPPS Cycle for Leucine Addition Start Start with Free Amine on Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine & Adduct Coupling Couple this compound (Activate with Reagent) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Monitor Monitor Coupling (e.g., Kaiser Test) Wash2->Monitor Prepare for Test Monitor->Deprotection Coupling Complete (Next Amino Acid) Monitor->Coupling Incomplete (Recouple) Next Proceed to Next Cycle

A typical workflow for one cycle of Solid-Phase Peptide Synthesis.
Kaiser Test Experimental Workflow

This diagram outlines the decision-making process based on the Kaiser test outcome.

Kaiser_Test_Workflow Start Peptide-Resin after This compound Coupling Sample Take 10-15 Resin Beads Start->Sample AddReagents Add Reagents A, B, C Sample->AddReagents Heat Heat at 100-110°C for 5 min AddReagents->Heat Observe Observe Color Change Heat->Observe Negative Result: Negative (Yellow/Colorless) Observe->Negative No Free Amines Positive Result: Positive (Blue Color) Observe->Positive Free Amines Detected Proceed Coupling Complete. Proceed to Deprotection. Negative->Proceed Recouple Coupling Incomplete. Recouple or Cap. Positive->Recouple

Decision workflow following the Kaiser test for coupling efficiency.

Troubleshooting Incomplete Coupling

If monitoring indicates that the coupling of this compound is incomplete, consider the following troubleshooting steps:

  • Recouple: The most straightforward solution is to repeat the coupling step with freshly prepared activated amino acid solution.[10] Often, a second coupling is sufficient to drive the reaction to completion.

  • Extend Reaction Time: For sterically hindered residues like leucine, extending the initial coupling time (e.g., from 1 hour to 2 hours) can improve efficiency.

  • Change Coupling Reagent: If repeated couplings fail, switch to a more powerful coupling reagent. For instance, if DIC/HOBt was used, changing to HATU or COMU can overcome the steric hindrance.[18][19]

  • Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., from 3 equivalents to 5 equivalents) can help drive the reaction forward.

  • Capping: If a small number of sites remain unreacted after a second coupling attempt, it is often better to permanently block them to prevent the formation of a deletion peptide. This is done using an acetylating agent like acetic anhydride. This ensures that all subsequent peptide chains are of the correct sequence.

References

Application Notes and Protocols: Fmoc-Leucine Deprotection using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a base-labile protecting group for the α-amino function of amino acids.[1][2] Its removal, or deprotection, is a critical step that must be efficient and clean to ensure the synthesis of high-quality peptides.[2][3] Piperidine (B6355638), a secondary amine, is the most commonly used reagent for this purpose.[4][5] This document provides detailed application notes and protocols for the deprotection of Fmoc-Leucine using a standard piperidine protocol, intended for professionals in research and drug development.

Leucine is a common amino acid in many therapeutic peptides, and understanding the nuances of its deprotection is vital for successful synthesis. This protocol will cover the underlying chemical mechanism, provide standardized experimental procedures, present relevant quantitative data, and discuss potential side reactions and troubleshooting.

Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group by piperidine proceeds through a two-step β-elimination mechanism.[3][6]

  • Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 carbon of the fluorenyl ring system of the Fmoc group.[5][7] This results in the formation of a carbanion intermediate.

  • β-Elimination: The unstable carbanion undergoes elimination, leading to the release of the free amine of the amino acid (in this case, Leucine), carbon dioxide, and dibenzofulvene (DBF).[5][8]

  • Dibenzofulvene Adduct Formation: The highly reactive dibenzofulvene is subsequently trapped by a molecule of piperidine to form a stable adduct.[4][7] This prevents the DBF from reacting with the newly deprotected amine, which could lead to undesired side products.[9]

The overall reaction is rapid and generally proceeds to completion under standard conditions.[7]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Adduct Formation Fmoc-Leu This compound Carbanion Carbanion Intermediate Fmoc-Leu->Carbanion + Piperidine Piperidine1 Piperidine (Base) Free_Amine Free Leucine Amine Carbanion->Free_Amine DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO₂ Carbanion->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine2 Piperidine (Scavenger)

Caption: Mechanism of this compound deprotection by piperidine.

Quantitative Data

The efficiency of Fmoc deprotection can be influenced by the concentration of piperidine and the reaction time. For amino acids like Leucine, the reaction is generally very efficient.

ParameterConditionObservationReference
Deprotection Reagent 20% (v/v) Piperidine in DMFStandard and highly effective for most amino acids, including Leucine.[10][11][12]
Reaction Time 3 - 20 minutesDeprotection of this compound is typically complete within this timeframe. Shorter times (e.g., 3 minutes) are often sufficient.[3][13]
Deprotection Efficiency >99%With 20% piperidine in DMF, deprotection is essentially quantitative.[13]
Monitoring UV Spectroscopy at 301 nmThe formation of the DBF-piperidine adduct can be monitored to quantify the extent of deprotection.[5][14]

Experimental Protocols

The following protocols are standard for the deprotection of this compound in manual solid-phase peptide synthesis.

Materials and Reagents
  • This compound-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free)

  • Piperidine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis reaction vessel

Preparation of Deprotection Reagent

Prepare a 20% (v/v) solution of piperidine in DMF. To do this, add 20 mL of piperidine to 80 mL of DMF in a clean, dry container. Mix well.

Note: Always use high-quality, amine-free DMF to avoid premature Fmoc deprotection or other side reactions.[10]

Deprotection Protocol

This protocol assumes a starting scale of approximately 0.1 mmol of this compound-loaded resin.

  • Resin Swelling: If starting with dry resin, swell the this compound-loaded resin in DMF for at least 30 minutes in the reaction vessel.[10] After swelling, drain the DMF.

  • Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[11] Agitate the mixture for 2-5 minutes at room temperature.[11]

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.[11]

  • Agitation: Agitate the mixture for an additional 5-15 minutes at room temperature.[11]

  • Draining and Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual piperidine and the DBF-piperidine adduct. A typical wash cycle is:

    • DMF (3-5 times)[10]

    • DCM (2-3 times)

    • DMF (2-3 times)

  • Proceed to Next Step: The resin with the deprotected Leucine is now ready for the coupling of the next Fmoc-protected amino acid.

Monitoring Deprotection (Optional)

The completion of the deprotection can be qualitatively assessed using a colorimetric test such as the Kaiser test (ninhydrin test). A positive Kaiser test (blue/purple beads) indicates the presence of a free primary amine.

Quantitatively, the progress of deprotection can be monitored by collecting the piperidine filtrate and measuring the UV absorbance of the DBF-piperidine adduct at 301 nm.[5][15]

Experimental Workflow

Deprotection_Workflow start Start: Fmoc-Leu-Resin swell Swell Resin in DMF start->swell add_piperidine1 Add 20% Piperidine/DMF (2-5 min) swell->add_piperidine1 drain1 Drain Solution add_piperidine1->drain1 add_piperidine2 Add Fresh 20% Piperidine/DMF (5-15 min) drain1->add_piperidine2 drain2 Drain Solution add_piperidine2->drain2 wash_dmf Wash with DMF (3-5x) drain2->wash_dmf wash_dcm Wash with DCM (2-3x) wash_dmf->wash_dcm wash_dmf2 Wash with DMF (2-3x) wash_dcm->wash_dmf2 end End: H-Leu-Resin (Ready for Coupling) wash_dmf2->end

Caption: Experimental workflow for this compound deprotection.

Potential Side Reactions and Troubleshooting

While the deprotection of this compound is generally straightforward, some potential issues can arise during solid-phase peptide synthesis.

  • Incomplete Deprotection: This can occur if the reaction time is too short or if the piperidine solution has degraded. Incomplete deprotection will lead to deletion sequences in the final peptide.

    • Solution: Ensure adequate reaction times and use freshly prepared 20% piperidine in high-quality DMF. A positive Kaiser test can confirm the presence of free amines before proceeding.

  • Diketopiperazine (DKP) Formation: This side reaction is more prevalent when Proline or Glycine is in the C-terminal dipeptide sequence but is less of a concern for Leucine.[16] It involves the intramolecular cyclization of the N-terminal amine of the second amino acid, cleaving the dipeptide from the resin.

    • Solution: While less common with Leucine, if DKP formation is suspected, using a more sterically hindered resin like 2-chlorotrityl chloride resin can mitigate this issue.[16]

  • Aspartimide Formation: This is a significant side reaction when Aspartic acid is present in the peptide sequence, but it is not relevant to the deprotection of this compound itself.[17][18]

Conclusion

The deprotection of this compound using a 20% piperidine in DMF protocol is a robust and highly efficient method in solid-phase peptide synthesis. Adherence to the detailed protocols, use of high-quality reagents, and awareness of potential side reactions will contribute to the successful synthesis of leucine-containing peptides for research and drug development applications.

References

Application Notes and Protocols for Fmoc-Leucine in Microwave-Assisted Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Fluorenylmethyloxycarbonyl-Leucine (Fmoc-Leu) in microwave-assisted solid-phase peptide synthesis (MA-SPPS). The protocols and data presented herein are intended to facilitate the efficient and high-purity synthesis of leucine-containing peptides for research, discovery, and development applications.

Microwave-assisted peptide synthesis has emerged as a transformative technology, dramatically accelerating reaction times for both coupling and deprotection steps while often improving the purity of the final peptide product.[1][2][3] Leucine (B10760876), a common and generally non-problematic amino acid, serves as an excellent model for illustrating the fundamental advantages of this technology over conventional room temperature synthesis.

Core Principles of Microwave-Assisted SPPS

Microwave energy efficiently and uniformly heats the reaction mixture, leading to a significant increase in the rate of chemical reactions.[4][5] In the context of SPPS, this translates to:

  • Accelerated Deprotection: The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is significantly faster with microwave heating.[1]

  • Rapid Coupling: The formation of the amide bond between the activated Fmoc-leucine and the deprotected N-terminus of the peptide-resin is also dramatically expedited.[2]

  • Enhanced Efficiency for Difficult Sequences: While leucine itself is not considered a "difficult" coupling, the principles of microwave assistance are crucial for overcoming challenges associated with sterically hindered amino acids or aggregating peptide sequences.[5][6]

Data Presentation: this compound in MA-SPPS vs. Conventional SPPS

The following tables summarize typical quantitative data for the incorporation of this compound in microwave-assisted versus conventional solid-phase peptide synthesis.

Table 1: Comparison of Fmoc-Deprotection of Leucine-Resin

ParameterConventional SPPSMicrowave-Assisted SPPS (MA-SPPS)
Deprotection Reagent 20% Piperidine (B6355638) in DMF20% Piperidine in DMF or 10% Piperazine in NMP/EtOH
Reaction Time 15 - 30 minutes1 - 3.5 minutes[1][7]
Temperature Room Temperature (~25°C)75°C - 90°C[6]
Typical Efficiency >99%>99.5%

Table 2: Comparison of this compound Coupling

ParameterConventional SPPSMicrowave-Assisted SPPS (MA-SPPS)
Coupling Reagents DIC/HOBt, HBTU/DIEADIC/Oxyma, HCTU/DIEA
Reaction Time 1 - 2 hours2 - 5 minutes[1][6]
Temperature Room Temperature (~25°C)75°C - 90°C[6]
Typical Efficiency >98%>99.5%
Racemization Risk LowLow for Leucine, but can be a concern for sensitive amino acids at high temperatures.[5]

Table 3: Overall Synthesis Cycle Comparison (per amino acid)

ParameterConventional SPPSMicrowave-Assisted SPPS (MA-SPPS)
Total Cycle Time 1.5 - 3 hours4 - 15 minutes[6]
Solvent Consumption HighSignificantly Reduced (up to 90%)[6]
Crude Peptide Purity Variable, sequence-dependentGenerally higher due to increased efficiency[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Fmoc-Deprotection of Leucine-Resin

This protocol describes the removal of the Fmoc protecting group from a resin-bound leucine residue using a microwave peptide synthesizer.

Materials:

  • Fmoc-Leu-Resin (e.g., Fmoc-Leu-Wang Resin)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Washing Solvent: DMF

  • Microwave Peptide Synthesizer

Procedure:

  • Place the Fmoc-Leu-Resin in a suitable reaction vessel for the microwave synthesizer.

  • Add the deprotection solution to the resin.

  • Irradiate the reaction vessel with microwaves according to the parameters in the table below.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next Fmoc-amino acid.

Microwave Parameters for Deprotection:

ParameterValue
Power 30 - 170 W (instrument dependent)
Temperature 75 - 90°C
Hold Time 1 - 3.5 minutes
Protocol 2: Microwave-Assisted Coupling of this compound

This protocol details the coupling of this compound to a deprotected peptide-resin using a microwave peptide synthesizer.

Materials:

  • Deprotected peptide-resin (with a free N-terminal amine)

  • Fmoc-L-Leucine

  • Coupling Activator Solution: e.g., 0.5 M HCTU in DMF

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: DMF

  • Microwave Peptide Synthesizer

Procedure:

  • In a separate vial, dissolve Fmoc-L-Leucine (5 equivalents relative to resin loading) in DMF.

  • Add the coupling activator solution (e.g., HCTU, 5 equivalents) and DIEA (10 equivalents) to the this compound solution.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Add the activated this compound solution to the deprotected peptide-resin in the microwave synthesizer's reaction vessel.

  • Irradiate the reaction vessel with microwaves according to the parameters in the table below.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • The resin is now ready for the next deprotection step.

Microwave Parameters for Coupling:

ParameterValue
Power 30 - 170 W (instrument dependent)
Temperature 75 - 90°C
Hold Time 2 - 5 minutes

Visualizations

experimental_workflow start_end start_end resin_prep resin_prep deprotection deprotection coupling coupling wash wash decision decision start Start: Fmoc-AA-Resin mw_deprotection Microwave Fmoc-Deprotection start->mw_deprotection wash1 DMF Wash mw_deprotection->wash1 mw_coupling Microwave Coupling wash1->mw_coupling aa_activation Activate This compound aa_activation->mw_coupling wash2 DMF Wash mw_coupling->wash2 last_aa Last Amino Acid? wash2->last_aa last_aa->mw_deprotection No final_deprotection Final Fmoc-Deprotection last_aa->final_deprotection Yes cleavage Cleavage & Side- Chain Deprotection final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: Workflow for a single cycle of MA-SPPS.

logical_relationship center_node center_node factor_node factor_node outcome_node outcome_node negative_outcome_node negative_outcome_node maspps Microwave-Assisted SPPS temp Increased Temperature maspps->temp time Reduced Reaction Time maspps->time efficiency Higher Coupling Efficiency temp->efficiency racemization Potential for Racemization (Sensitive Amino Acids) temp->racemization time->efficiency waste Reduced Solvent Waste time->waste purity Higher Crude Purity efficiency->purity

Caption: Key relationships in microwave-assisted SPPS.

Conclusion

The use of microwave assistance in solid-phase peptide synthesis offers substantial advantages for the incorporation of this compound and other amino acids. By significantly reducing cycle times and improving reaction efficiency, MA-SPPS enables the rapid production of high-purity peptides.[1][4] This technology is an invaluable tool for researchers and professionals in the field of drug development and peptide science. While leucine itself is not prone to racemization, care must be taken when applying high temperatures to sensitive amino acids like histidine and cysteine.[5] The protocols provided herein serve as a robust starting point for the successful synthesis of leucine-containing peptides using microwave technology.

References

Application Notes and Protocols for the Incorporation of Fmoc-Leucine into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine, a hydrophobic amino acid, is a frequent constituent of peptides and proteins, playing a critical role in their structure and function. Its incorporation during Solid-Phase Peptide Synthesis (SPPS) can, however, present significant challenges, particularly in complex, sterically hindered, or aggregation-prone sequences. This document provides detailed application notes and protocols for the successful incorporation of Fmoc-L-leucine, addressing common challenges and offering strategies for optimizing synthesis outcomes.

Data Presentation: Quantitative Analysis of Coupling Efficiency

The choice of coupling reagent and solvent significantly impacts the efficiency of Fmoc-leucine incorporation. While exact yields are sequence-dependent, the following tables provide a summary of expected performance based on available data for challenging couplings.

Table 1: Comparison of Coupling Reagent Performance for this compound

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Purity for Difficult Sequences (%)Key AdvantagesPotential Drawbacks
HATU Aminium/Uronium Salt10 - 45> 95%High reactivity, fast kinetics, lower risk of epimerization.[1]Higher cost, potential for side reactions if not used correctly.
HBTU Aminium/Uronium Salt30 - 6090 - 95%Robust and widely used, good efficiency for most couplings.[1]Slower than HATU, can be less effective for extremely hindered couplings.
DIC/HOBt Carbodiimide60 - 12085 - 90%Cost-effective.Slower reaction times, potential for side reactions like N-acylurea formation.

Note: Purity percentages are representative and can vary based on the specific peptide sequence and synthesis conditions.

Table 2: Impact of Solvents on Coupling Efficiency for Hydrophobic Peptides

SolventPolarityResin SwellingAggregation SuppressionRecommended for
NMP HighExcellentGoodHydrophobic and aggregation-prone sequences.[2]
DMF HighGoodModerateStandard peptide synthesis.
DMF/DCM (1:1) ModerateGoodModerateCan improve solubility of some protected amino acids.
"Magic Mixture" (DCM/DMF/NMP 1:1:1) MixedExcellentGoodVery difficult and hydrophobic sequences.[3]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-L-Leucine using HATU

This protocol is suitable for most sequences, including those with moderate steric hindrance.

Materials:

  • Fmoc-L-leucine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide synthesis resin with a free N-terminal amine

  • 20% (v/v) Piperidine (B6355638) in DMF or NMP for Fmoc deprotection

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF/NMP for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF/NMP for 10 minutes.

    • Wash the resin thoroughly with DMF/NMP (5 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-leucine (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated Fmoc-L-leucine solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF/NMP (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15 minutes. Wash the resin with DMF and DCM.

Protocol 2: Overcoming Aggregation during Incorporation of Fmoc-L-Leucine in Hydrophobic Sequences

This protocol outlines modifications to the standard procedure to mitigate on-resin aggregation, a common issue with leucine-rich peptides.

Modifications to Standard Protocol:

  • Solvent Choice: Utilize NMP as the primary solvent for all steps, as it can disrupt secondary structures and improve solvation of the growing peptide chain.[2] For extremely difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed.[3]

  • Chaotropic Salts: Add a chaotropic salt, such as LiCl (0.5 M), to the coupling and deprotection solutions to further disrupt hydrogen bonding and aggregation.

  • Elevated Temperature: Perform the coupling reaction at an elevated temperature (e.g., 50-60°C) to disrupt secondary structures. This should be used with caution as it can increase the risk of racemization.

  • Double Coupling: If the Kaiser test remains positive after the initial coupling, repeat the coupling step with a fresh solution of activated Fmoc-L-leucine.

  • Backbone Protection: For sequences known to be highly aggregation-prone, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on an adjacent residue to disrupt interchain hydrogen bonding.

Mandatory Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF/NMP Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine) Swell->Deprotection Wash1 Wash (DMF/NMP, DCM) Deprotection->Wash1 Coupling Couple Activated This compound (HATU/DIPEA) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 Wash (DMF/NMP, DCM) Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Kaiser->Coupling Positive (Recouple) Kaiser->Wash2 Negative Cleavage Cleave from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (HPLC) Cleavage->Purification aggregation_logic Start Difficult Coupling Encountered (Positive Kaiser Test) Solvent Switch to NMP or 'Magic Mixture' Start->Solvent Backbone Incorporate Backbone Protection (Hmb/Dmb) in next synthesis Start->Backbone Proactive Strategy Temp Increase Coupling Temperature (e.g., 50-60°C) Solvent->Temp Salts Add Chaotropic Salts (e.g., 0.5M LiCl) Temp->Salts DoubleCouple Perform Double Coupling Salts->DoubleCouple Success Successful Coupling DoubleCouple->Success mtor_pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibits inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis promotes crm1_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cargo Cargo Protein (with Leucine-rich NES) Complex Ternary Export Complex (Cargo-CRM1-RanGTP) Cargo->Complex CRM1 CRM1 (Exportin 1) CRM1->Complex RanGTP RanGTP RanGTP->Complex NPC Nuclear Pore Complex Complex->NPC translocates through RanGAP RanGAP NPC->RanGAP hydrolyzes GTP Cargo_Released Released Cargo NPC->Cargo_Released dissociates CRM1_Released Released CRM1 NPC->CRM1_Released dissociates RanGDP RanGDP RanGAP->RanGDP

References

Application Notes and Protocols for the HPLC Purification of Fmoc-Leucine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of synthetic peptides, ensuring the high purity required for research, therapeutic, and diagnostic applications. Peptides containing the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, particularly those with hydrophobic residues like leucine (B10760876), present unique challenges during purification. The inherent hydrophobicity of the Fmoc group, compounded by the leucine side chain, can lead to poor solubility, peak broadening, and low recovery.

These application notes provide a comprehensive guide to developing and optimizing reversed-phase HPLC (RP-HPLC) methods for the successful purification of Fmoc-leucine containing peptides. Detailed protocols for analytical and preparative scale purification are presented, along with troubleshooting strategies for common issues encountered during the process.

Data Presentation

Table 1: Typical HPLC System Configuration for this compound Peptide Purification
ParameterAnalytical HPLCPreparative HPLC
Column Chemistry C18 or C8 silicaC18 or C8 silica
Particle Size 3 - 5 µm5 - 10 µm
Pore Size 100 - 300 Å100 - 300 Å
Column Dimensions 4.6 x 150 mm21.2 x 150 mm or larger
Flow Rate 0.8 - 1.5 mL/min15 - 25 mL/min
Detection Wavelength 220 nm & 265 nm220 nm & 265 nm
Table 2: Recommended Mobile Phase Compositions and Gradients
ParameterConditionRationale
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade waterTFA acts as an ion-pairing agent to improve peak shape and resolution.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (B52724) (ACN)Acetonitrile is a common organic modifier for eluting hydrophobic peptides.
Analytical Gradient 30-70% B over 20-30 minA broad gradient to determine the elution profile of the target peptide and impurities.
Preparative Gradient Shallow gradient around the elution %B of the target peptide (e.g., 40-55% B over 20 min)A focused gradient to maximize separation between the target peptide and closely eluting impurities.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol outlines the method for analyzing the purity of a crude this compound containing peptide.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Dilute the dissolved sample with Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Equilibrate a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 70% A / 30% B) for at least 10 column volumes or until a stable baseline is achieved.

    • Set the column temperature to 30-40°C to improve peak shape.[1]

    • Set the detector to monitor at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group).[1]

  • Chromatographic Run:

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 30% to 70% Mobile Phase B over 20 minutes at a flow rate of 1 mL/min.

    • Follow with a wash step of 95% Mobile Phase B for 5 minutes to elute any remaining hydrophobic impurities.

    • Re-equilibrate the column at the initial conditions for 5-10 minutes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram at 220 nm.

    • Calculate the purity of the target peptide as the percentage of the main peak area relative to the total peak area.

Protocol 2: Preparative RP-HPLC for Purification

This protocol details the steps for scaling up the purification of an this compound containing peptide.

  • Method Development and Scaling:

    • Based on the analytical chromatogram, determine the retention time and the percentage of Mobile Phase B at which the target peptide elutes.

    • Develop a shallow, focused gradient for the preparative run. For example, if the peptide elutes at 50% B in the analytical run, a preparative gradient of 40-60% B over 20-30 minutes would be appropriate.

  • Sample Preparation for Loading:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMF, DMSO).

    • Slowly add Mobile Phase A while vortexing until the point of precipitation, then add a small amount of the organic solvent to redissolve. This ensures the sample is soluble in the initial mobile phase conditions.

    • Filter the sample solution through a 0.45 µm filter.

  • Preparative HPLC Run:

    • Equilibrate a C18 preparative column (e.g., 21.2 x 150 mm, 10 µm) with the initial gradient conditions.

    • Load the prepared sample onto the column.

    • Run the optimized shallow gradient at a scaled-up flow rate (e.g., 20 mL/min).

    • Monitor the elution profile at 220 nm and 265 nm.

    • Collect fractions corresponding to the target peptide peak.

  • Fraction Analysis and Post-Purification:

    • Analyze the purity of the collected fractions using the analytical HPLC method (Protocol 1).

    • Pool the fractions that meet the desired purity level.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the aqueous solution to obtain the purified peptide as a fluffy white powder.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the HPLC purification of this compound containing peptides, from initial analysis to the final pure product.

HPLC_Purification_Workflow cluster_prep Sample & System Preparation cluster_analysis Analytical HPLC cluster_prep_purification Preparative HPLC cluster_post_purification Post-Purification Processing CrudePeptide Crude this compound Peptide Dissolution Dissolve in minimal strong solvent (e.g., DMSO) CrudePeptide->Dissolution Dilution Dilute with Mobile Phase A & Filter Dissolution->Dilution AnalyticalInjection Inject small sample volume Dilution->AnalyticalInjection Analytical Scale SampleLoading Load prepared crude sample Dilution->SampleLoading Preparative Scale HPLCEquilibration Equilibrate HPLC System & Column AnalyticalRun Run broad scouting gradient (e.g., 30-70% B) AnalyticalInjection->AnalyticalRun PurityCheck Assess Purity & Determine Elution %B AnalyticalRun->PurityCheck PrepGradient Design shallow, focused gradient PurityCheck->PrepGradient PrepGradient->SampleLoading PrepRun Run preparative gradient SampleLoading->PrepRun FractionCollection Collect fractions of the target peak PrepRun->FractionCollection FractionAnalysis Analyze fraction purity by Analytical HPLC FractionCollection->FractionAnalysis Pooling Pool high-purity fractions FractionAnalysis->Pooling SolventRemoval Remove ACN (Rotovap) Pooling->SolventRemoval Lyophilization Lyophilize to obtain pure peptide powder SolventRemoval->Lyophilization

Caption: Workflow for HPLC Purification of this compound Peptides.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Broad or Tailing Peaks - Peptide aggregation- Secondary interactions with the column silica- Poor sample solubility- Increase column temperature (40-60°C).- Ensure 0.1% TFA is in both mobile phases.- Optimize sample dissolution; consider using a stronger initial solvent.
Low Recovery - Irreversible adsorption to the column- Peptide precipitation on the column- Use a shallower gradient.- Try a different column chemistry (e.g., C8 or C4).- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.
Peak Splitting or Shoulders - Presence of closely eluting impurities- On-column degradation- Optimize the gradient to improve resolution.- Minimize the time the peptide is in the acidic mobile phase.
High Backpressure - Peptide precipitation at the head of the column- Clogged frit or column- Filter the sample before injection.- Wash the column with a strong solvent series (e.g., isopropanol, then acetonitrile).

References

Application Notes and Protocols for Fmoc-L-Leucine Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of the first amino acid to a solid support resin is a critical step in solid-phase peptide synthesis (SPPS), significantly influencing the overall purity and yield of the final peptide. This document provides a detailed standard operating procedure for the coupling of Fmoc-L-leucine, a common amino acid in many therapeutic peptides. The protocol outlines the use of pre-activated Fmoc-L-leucine building blocks to minimize racemization, a common side reaction that can compromise the biological activity of the synthesized peptide.[1][2] This guide will cover the necessary reagents, detailed experimental procedures, and methods for monitoring the coupling reaction to ensure high efficiency and purity.

Data Presentation

Table 1: Reagent Equivalents for Fmoc-L-Leucine Coupling
ReagentEquivalents (relative to resin substitution)Purpose
Fmoc-L-Leucine3 - 5Amino acid to be coupled
Coupling Reagent (e.g., HATU, HBTU, DIC)3 - 5Activates the carboxylic acid of the amino acid
Base (e.g., DIPEA, NMM)6 - 10Neutralizes the reaction mixture and facilitates coupling
Additive (e.g., HOBt, Oxyma Pure)3 - 5Suppresses side reactions and can enhance coupling efficiency[3][4]
Table 2: Comparison of Common Coupling Methods for Fmoc-L-Leucine
Coupling MethodActivating AgentsTypical Reaction TimeTypical Racemization of C-terminal Amino Acid (%)Notes
Uronium/Aminium Salts HATU, HBTU, HCTU / DIPEA1 - 2 hours[3]< 1Highly efficient and fast. HATU is often preferred for difficult couplings.[4]
Carbodiimide DIC / HOBt or Oxyma Pure2 - 4 hours[3]1 - 3[5]A cost-effective and widely used method.[4]
Symmetrical Anhydride (B1165640) DIC1 - 2 hours1 - 5[5]Requires 2 equivalents of the Fmoc-amino acid.
DCC/DMAP DCC, DMAP12 - 24 hours5 - 20[5]Prone to significant racemization, especially for the first amino acid.[3]

Experimental Protocols

This section details the standard procedure for the coupling of Fmoc-L-leucine to an amino-functionalized resin. This protocol is suitable for manual synthesis and can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-L-Leucine

  • Amino-functionalized resin (e.g., Rink Amide resin, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Coupling reagent (e.g., HATU, HBTU, or DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM)

  • Additive (e.g., 1-Hydroxybenzotriazole - HOBt, or Oxyma Pure)

  • Reagents for Kaiser Test (Ninhydrin, Pyridine, Phenol, KCN in Pyridine, Ethanol)

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of amino-functionalized resin into a reaction vessel.

  • Add sufficient DMF to cover the resin completely.

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation to ensure all active sites are accessible.[6]

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-20 minutes to ensure complete removal of the Fmoc protecting group.[3]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3] A positive Kaiser test should confirm the presence of free primary amines.

Protocol 3: Fmoc-L-Leucine Activation and Coupling
  • Pre-activation: In a separate vial, dissolve Fmoc-L-leucine (3-5 equivalents) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and additive (e.g., HOBt, 3-5 equivalents) in DMF.

  • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and vortex briefly.

  • Allow the pre-activation to proceed for 1-2 minutes at room temperature.[1][2]

  • Coupling: Immediately add the pre-activated Fmoc-L-leucine solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-4 hours, depending on the coupling reagents used (refer to Table 2).

  • Monitoring the Coupling: Perform a qualitative test, such as the Kaiser test, to monitor the completion of the coupling reaction.[3] A negative Kaiser test (beads remain colorless or yellowish) indicates a complete reaction.

Protocol 4: Washing and Capping (Optional)
  • Once the coupling is complete, drain the reaction solution from the resin.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.[3]

  • Capping (Optional but Recommended): If the Kaiser test is positive after the initial coupling, a second coupling can be performed. Alternatively, to block any unreacted amino groups and prevent the formation of deletion peptides, the resin can be capped. Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 30 minutes.

Mandatory Visualization

Fmoc_Leucine_Coupling_Workflow start Start: Amino-functionalized Resin swell 1. Resin Swelling (DMF, 30-60 min) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 kaiser1 Kaiser Test (Positive) wash1->kaiser1 activate 3. Pre-activation of Fmoc-L-Leucine (Coupling Reagent + Base) kaiser1->activate couple 4. Coupling Reaction (1-4 hours) activate->couple wash2 Wash (DMF/DCM) couple->wash2 kaiser2 Kaiser Test (Negative) wash2->kaiser2 next_cycle Proceed to Next Coupling Cycle kaiser2->next_cycle Complete recouple Recouple or Cap kaiser2->recouple Incomplete end End: Fmoc-Leu-Resin next_cycle->end recouple->couple

References

Application Notes and Protocols: Fmoc-Leucine in Biomaterial and Hydrogel Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nα-fluorenylmethyloxycarbonyl-L-leucine (Fmoc-leucine) in the development of advanced biomaterials and hydrogels. This document details the self-assembly properties of this compound and its derivatives, and their applications in drug delivery, 3D cell culture, and tissue engineering. Detailed protocols for hydrogel synthesis, characterization, and biological assays are provided to facilitate the adoption of this versatile biomolecule in research and development.

Introduction to this compound Hydrogels

This compound is an amino acid derivative that can self-assemble into nanofibrous structures, which entangle to form a three-dimensional hydrogel network. This process is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the leucine (B10760876) moieties. The resulting hydrogels are biocompatible, biodegradable, and can encapsulate a high water content, mimicking the native extracellular matrix (ECM). These properties make them excellent candidates for a variety of biomedical applications.

The mechanical properties and biocompatibility of this compound-based hydrogels can be tuned by co-assembling with other Fmoc-amino acids or peptides. For instance, co-assembly with Fmoc-lysine can introduce positive charges, enhancing interactions with cells and certain drug molecules[1]. The physical nature of these hydrogels allows for shear-thinning and self-healing properties, making them suitable for injectable applications.

Applications in Biomaterial and Hydrogel Development

Drug Delivery

This compound hydrogels serve as effective depots for the sustained release of therapeutic agents. The nanofibrous network can physically entrap drug molecules, and the release kinetics can be controlled by the hydrogel's concentration, cross-linking density, and the specific interactions between the drug and the hydrogel matrix[2][3]. Both hydrophobic and hydrophilic drugs can be encapsulated. The release mechanism is typically diffusion-controlled, but can also be influenced by hydrogel degradation[4][5].

3D Cell Culture and Tissue Engineering

The structural similarity of this compound hydrogels to the native ECM provides an ideal environment for 3D cell culture. These hydrogels support cell adhesion, proliferation, and differentiation, making them valuable for creating more physiologically relevant in vitro models for drug screening and disease modeling[6][7]. The incorporation of cell-adhesive ligands, such as the RGD sequence, can further enhance cell-matrix interactions[8]. The injectability of these hydrogels also opens up possibilities for minimally invasive cell delivery in tissue regeneration strategies.

Quantitative Data Summary

The following tables summarize key quantitative data for Fmoc-amino acid and peptide-based hydrogels, providing a reference for expected performance.

Table 1: Mechanical Properties of Fmoc-Peptide Hydrogels

Hydrogel CompositionStorage Modulus (G')Reference
Fmoc-K1557 Pa[9]
Fmoc-K2925 Pa[9]
Fmoc-K32526 Pa[9]
Mixed FmocFF/Fmoc-K Hydrogels200 - 35,000 Pa[8]
Fmoc-PhenylalanineVaries with pH
Fmoc-TyrosineSignificantly higher than Fmoc-Phenylalanine

Table 2: Cell Viability in Fmoc-Peptide Hydrogels

Hydrogel CompositionCell TypeViabilityTime PointReference
Fmoc-K13T3-L192 ± 3%72 h[9]
Fmoc-K23T3-L195 ± 3%72 h[9]
Fmoc-K33T3-L194 ± 3%72 h[9]
Mixed FmocFF/Fmoc-K Hydrogels3T3-L1>95%72 h[8]
Hyaluronic Acid (2 mg/ml)Primary Porcine Chondrocytes~95%72 h[10]
Hyaluronic Acid (10 mg/ml)Primary Porcine Chondrocytes~85%24 h[10]

Table 3: Drug Release from Fmoc-Peptide Hydrogels

Hydrogel SystemDrugRelease ProfileKey FindingsReference
Fmoc-tripeptide (L-chirality)Dexamethasone30-40% release in ~7 daysSustained release, no burst effect[11]
Fmoc-tripeptide (D-chirality)Dexamethasone20-25% release in ~7 daysSlower release compared to L-chirality[11]
Fmoc-peptide with varied chargeDoxorubicinTunable releaseRelease rate controlled by peptide charge and number of lysine (B10760008) residues[2]

Experimental Protocols

Protocol for this compound Hydrogel Synthesis (pH Switch Method)

This protocol is adapted from methods for synthesizing Fmoc-amino acid hydrogels[12][13].

Materials:

  • Fmoc-L-leucine

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Glucono-δ-lactone (GdL)

  • Glass vials

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh a desired amount of Fmoc-L-leucine (e.g., 10 mg/mL) and add it to a glass vial containing deionized water.

  • Slowly add 0.1 M NaOH solution dropwise while stirring to dissolve the this compound and raise the pH to approximately 7.4. Ensure the solution becomes clear.

  • Filter the solution to remove any undissolved material.

  • To induce gelation, add a pre-weighed amount of GdL to the this compound solution. The amount of GdL will determine the final pH and thus the gelation kinetics and mechanical properties. A typical starting concentration for GdL is 5 mg/mL.

  • Gently swirl the vial to dissolve the GdL. Avoid vigorous shaking to prevent air bubbles.

  • Allow the solution to stand at room temperature. Gelation should occur within a few hours as the GdL hydrolyzes to gluconic acid, slowly lowering the pH.

  • Confirm gelation by inverting the vial. A stable hydrogel will not flow.

Protocol for In Vitro Drug Release Study

This protocol outlines a typical procedure for assessing the release of a model drug from a pre-formed this compound hydrogel.

Materials:

  • Drug-loaded this compound hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plate or similar multi-well plate

  • UV-Vis spectrophotometer or HPLC

  • Incubator at 37°C

Procedure:

  • Prepare the drug-loaded this compound hydrogel as described in Protocol 4.1, adding the drug to the initial solution before gelation.

  • Place a defined volume of the drug-loaded hydrogel (e.g., 100 µL) into the bottom of each well of a 96-well plate.

  • Carefully add a known volume of pre-warmed PBS (e.g., 200 µL) on top of the hydrogel in each well to act as the release medium.

  • Incubate the plate at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), carefully collect a sample of the supernatant (e.g., 100 µL) from each well.

  • To maintain a constant volume, replace the collected supernatant with an equal volume of fresh, pre-warmed PBS.

  • Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).

  • Calculate the cumulative percentage of drug released at each time point, correcting for the dilution from the replacement of the release medium.

Protocol for 3D Cell Culture and Viability Assessment

This protocol describes the encapsulation of cells within an this compound hydrogel and the subsequent assessment of their viability using a Live/Dead assay.

Materials:

  • Sterile this compound solution (prepared as in Protocol 4.1 and filter-sterilized)

  • Sterile GdL solution

  • Cell suspension in culture medium

  • 96-well tissue culture plate

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

  • Fluorescence microscope

Procedure: Cell Encapsulation:

  • Work in a sterile cell culture hood.

  • Mix the sterile this compound solution with the cell suspension. The final cell density will depend on the cell type and experimental design.

  • Initiate gelation by adding the sterile GdL solution to the this compound/cell mixture.

  • Quickly but gently pipette the mixture into the wells of a 96-well plate.

  • Allow the hydrogels to set in a cell culture incubator (37°C, 5% CO2).

  • Once the hydrogels have formed, add cell culture medium to each well.

  • Culture the cells for the desired period, changing the medium every 2-3 days.

Live/Dead Assay:

  • Prepare the Live/Dead staining solution according to the manufacturer's protocol by diluting Calcein AM and Ethidium homodimer-1 in sterile PBS or serum-free medium[14].

  • Remove the culture medium from the wells containing the cell-laden hydrogels.

  • Wash the hydrogels gently with sterile PBS.

  • Add the Live/Dead staining solution to each well, ensuring the hydrogel is fully covered.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light[14].

  • After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

  • Image the hydrogels using a fluorescence microscope with appropriate filters to visualize live (green fluorescence from Calcein AM) and dead (red fluorescence from Ethidium homodimer-1) cells.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_drug Drug Delivery Application cluster_cell 3D Cell Culture Application s1 This compound Powder s2 Dissolve in H2O with NaOH (pH ~7.4) s1->s2 s3 Add GdL s2->s3 s4 Self-Assembly (Gelation) s3->s4 d1 Incorporate Drug during Synthesis s4->d1 Use for Drug Delivery c1 Mix Cells with This compound Solution s4->c1 Use for Cell Culture d2 Drug-Loaded Hydrogel d1->d2 d3 Incubate in PBS at 37°C d2->d3 d4 Sample Supernatant at Time Points d3->d4 d5 Analyze Drug Concentration d4->d5 c2 Initiate Gelation with GdL c1->c2 c3 Culture in Incubator c2->c3 c4 Live/Dead Staining c3->c4 c5 Fluorescence Microscopy c4->c5 mTOR_pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates (inhibits inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-leucine) in the solid-phase peptide synthesis (SPPS) of key neuroscience-related peptides. This document outlines detailed experimental protocols, presents quantitative data on synthesis outcomes, and illustrates the relevant biological signaling pathways.

Introduction

This compound is a critical building block in the Fmoc-based SPPS of numerous biologically active peptides. Leucine (B10760876), a hydrophobic amino acid, is a common residue in neuropeptides and plays a significant role in their structure and function. In neuroscience, peptides containing leucine are implicated in a wide array of physiological processes, including pain perception, memory formation, and appetite regulation. The use of this compound, with its base-labile protecting group, allows for the efficient and reliable synthesis of these peptides under mild conditions, ensuring high purity and yield of the final product. This document focuses on the application of this compound in the synthesis of three major classes of neuroscience-related peptides: opioid peptides, amyloid-beta peptides, and Neuropeptide Y.

Quantitative Data on Peptide Synthesis

The efficiency of peptide synthesis is crucial for research and drug development. The following table summarizes typical yields and purities achieved for neuroscience-related peptides synthesized using this compound as part of the sequence.

Peptide Class/ExampleSynthesis MethodCrude Purity (%)Final Yield (%)Reference
Opioid Peptide
[Leu]enkephalin AnalogManual Fmoc-SPPS>90%Not Specified[1][2]
Amyloid-Beta Peptide
Aβ (1-42)Microwave-Assisted Fmoc-SPPSHigh78 (crude)[3]
Aβ (1-42)Manual Fmoc-SPPS90-95%Not Specified[4]
Neuropeptide Y
4-norleucine-NPYSolid-Phase MethodHomogeneous20[5]

Note: Yields and purities are dependent on the specific peptide sequence, synthesis scale, and purification methods.

Experimental Protocols

Detailed methodologies for the synthesis of a representative peptide from each class are provided below. These protocols can be adapted for the synthesis of other related peptides.

Protocol 1: Manual Solid-Phase Synthesis of [Leu]enkephalin (Tyr-Gly-Gly-Phe-Leu)

This protocol describes the manual synthesis of the endogenous opioid peptide [Leu]enkephalin on a 0.1 mmol scale using Fmoc-Leu-Wang resin.[1]

1. Resin Swelling:

  • Place 0.1 mmol of Fmoc-Leu-Wang resin in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL) for 5 minutes each to swell the resin.[1]

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF (v/v) to the resin.

  • Agitate the mixture for 5 minutes and then drain the solution.[1]

  • Repeat the piperidine treatment for an additional 15 minutes.[1]

  • Wash the resin thoroughly with DMF (5 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL) to remove residual piperidine.[1]

3. Amino Acid Coupling (for Phe, Gly, Gly, Tyr):

  • In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) (3 equivalents), 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® (3 equivalents) in DMF.[1][6]

  • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating an incomplete reaction), repeat the coupling step.[1]

  • After a negative Kaiser test, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Repeat Deprotection and Coupling:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Gly, Tyr). For the final amino acid (Fmoc-Tyr(tBu)-OH), ensure the side-chain protecting group is appropriate.

5. Cleavage and Deprotection:

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[1]

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).[1]

  • Stir the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice more and dry under vacuum.[1]

6. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1]

  • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Synthesis of Amyloid-Beta (1-42)

The synthesis of the highly hydrophobic Aβ (1-42) peptide is challenging due to aggregation. The following is a general protocol that incorporates strategies to improve synthesis efficiency.[4][7][8]

1. Resin and First Amino Acid Loading:

  • Start with a pre-loaded Wang resin or a 2-chlorotrityl chloride resin for the C-terminal alanine. Fmoc-Ala-OH is used for the first coupling if the resin is not pre-loaded.[7]

2. Peptide Chain Elongation:

  • Perform stepwise Fmoc-SPPS as described in Protocol 1.

  • Solvent Considerations: To minimize aggregation, a solvent system of 10% anisole (B1667542) in DMF/DCM can be used for both coupling and deprotection steps.[7]

  • Coupling Reagents: Use efficient coupling reagents such as HBTU/DIPEA or HATU/DIPEA, especially for sterically hindered amino acids.[8]

  • Double Coupling: For difficult couplings, as identified by a positive Kaiser test, a second coupling step is recommended.

  • Capping: After each coupling step, cap any unreacted amino groups with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF to prevent the formation of deletion sequences.[8]

  • Microwave-Assisted Synthesis: Alternatively, controlled microwave heating can significantly reduce synthesis time and improve crude purity.[3]

3. Cleavage and Deprotection:

  • Use a cleavage cocktail appropriate for the side-chain protecting groups used, typically TFA with scavengers such as phenol, TIS, and water (e.g., 88:5:2:5 v/v/v/v).[8]

4. Purification:

  • Due to the hydrophobicity of Aβ (1-42), purification by RP-HPLC can be challenging. Use a C4 or C8 column with a gradient of acetonitrile in water containing 0.1% TFA.

Protocol 3: Synthesis of Neuropeptide Y (NPY)

NPY is a 36-amino acid peptide amide. The synthesis is typically performed on a Rink Amide resin to yield the C-terminal amide.[5][9]

1. Resin:

  • Start with a Rink Amide resin.

2. Synthesis Cycle:

  • Follow the general Fmoc-SPPS protocol as outlined in Protocol 1 for each of the 36 amino acids. Leucine residues are incorporated using Fmoc-Leu-OH.

  • Given the length of the peptide, automated peptide synthesizers are commonly employed to ensure efficiency and consistency.[9]

3. Cleavage and Deprotection:

  • Cleavage from the Rink Amide resin and removal of side-chain protecting groups are achieved using a TFA-based cleavage cocktail.[9]

4. Purification:

  • The crude peptide is purified by preparative RP-HPLC.

Signaling Pathways and Experimental Workflows

Understanding the biological context of these peptides is crucial for drug development. The following diagrams, created using Graphviz, illustrate the key signaling pathways and the general experimental workflow for SPPS.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Analysis (Mass Spec, HPLC) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Opioid_Signaling Opioid Opioid Peptide ([Leu]enkephalin) Receptor Opioid Receptor (GPCR) Opioid->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ca_Channel Ca²⁺ Channel Inhibition G_Protein->Ca_Channel K_Channel K⁺ Channel Activation G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Analgesia

Caption: Simplified opioid receptor signaling pathway leading to analgesia.[10][11][12]

Amyloid_Beta_Pathway APP Amyloid Precursor Protein (APP) Beta_Secretase β-Secretase Cleavage APP->Beta_Secretase Gamma_Secretase γ-Secretase Cleavage Beta_Secretase->Gamma_Secretase Abeta Aβ Monomers (e.g., Aβ1-42) Gamma_Secretase->Abeta Oligomers Soluble Aβ Oligomers Abeta->Oligomers Plaques Insoluble Amyloid Plaques Oligomers->Plaques Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Neuroinflammation Neuroinflammation Oligomers->Neuroinflammation Plaques->Neuroinflammation Neurodegeneration Neurodegeneration Synaptic_Dysfunction->Neurodegeneration Neuroinflammation->Neurodegeneration

Caption: The amyloid cascade hypothesis in Alzheimer's disease.[13]

NPY_Signaling NPY Neuropeptide Y Y1R NPY Y1 Receptor (GPCR) NPY->Y1R G_Protein Gi/o Protein Activation Y1R->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC PLC Phospholipase C Activation G_Protein->PLC cAMP ↓ cAMP AC->cAMP Physiological_Effects Physiological Effects (e.g., Food Intake, Vasoconstriction) cAMP->Physiological_Effects IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Ca_Release->Physiological_Effects

Caption: Simplified signaling pathway of Neuropeptide Y via the Y1 receptor.[14][15][16]

Conclusion

This compound is an indispensable reagent for the successful solid-phase synthesis of a wide range of neuroscience-related peptides. The protocols and data presented herein provide a solid foundation for researchers to produce high-quality peptides for in-vitro and in-vivo studies. A thorough understanding of the synthesis process and the underlying biological pathways is essential for the development of novel therapeutics targeting neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Leucine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address challenges associated with the incomplete coupling of Fmoc-leucine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of an incomplete this compound coupling reaction?

Incomplete coupling of this compound can be attributed to several factors, often related to its bulky and hydrophobic nature. The most common causes include:

  • Steric Hindrance: The isobutyl side chain of leucine (B10760876) can physically obstruct the incoming activated amino acid, making it difficult to access the N-terminal amine of the growing peptide chain. This effect is more pronounced in sterically demanding sequences.

  • Peptide Aggregation: Sequences rich in hydrophobic residues like leucine are prone to aggregation on the solid support. This can cause the peptide-resin to collapse, limiting the diffusion of reagents and preventing complete coupling.[1][2]

  • Suboptimal Activation: Insufficient activation of the this compound's carboxyl group can lead to a slow or incomplete reaction. The choice of coupling reagent and activation time is critical.

  • Poor Resin Swelling and Solvation: Inadequate swelling of the resin in the chosen solvent can hinder the accessibility of the reactive sites. The solvent must effectively solvate both the resin and the growing peptide chain.[3]

  • Low-Quality Reagents: Degradation of coupling reagents, this compound, or the presence of impurities in solvents can significantly reduce coupling efficiency.

Q2: How can I detect an incomplete this compound coupling reaction?

The most common method for monitoring coupling reactions in SPPS is the Kaiser test (or ninhydrin (B49086) test) . This colorimetric assay detects the presence of free primary amines on the resin.

  • Positive Kaiser Test (blue/purple beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[4][5]

  • Negative Kaiser Test (yellow/colorless beads): Suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin.[4][5]

It is crucial to perform the Kaiser test after each coupling step to ensure the reaction has gone to completion before proceeding to the next cycle.[5]

Q3: What is "double coupling," and when should I use it for this compound?

Double coupling is the process of repeating the coupling step with fresh reagents to drive the reaction to completion.[6] This strategy is particularly useful for sterically hindered amino acids like leucine or when a positive Kaiser test is observed after the initial coupling. For challenging sequences, a systematic double coupling approach for all residues may be beneficial.[6]

Q4: Can the choice of coupling reagent impact the efficiency of this compound incorporation?

Absolutely. The choice of coupling reagent is critical, especially for difficult couplings. Reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. For sterically hindered amino acids like leucine, more powerful activating agents are often recommended.

Troubleshooting Guides

Guide 1: Addressing a Positive Kaiser Test after this compound Coupling

A positive Kaiser test indicates that the coupling reaction is incomplete. The following steps provide a systematic approach to troubleshoot this issue.

Problem: The resin beads are blue after the initial this compound coupling and a subsequent Kaiser test.

Troubleshooting Workflow:

start Positive Kaiser Test for Fmoc-Leu Coupling double_couple Perform a Double Coupling start->double_couple kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 negative_kaiser Negative Test: Proceed to Next Step kaiser_test_2->negative_kaiser positive_kaiser_2 Positive Test: Further Troubleshooting Needed kaiser_test_2->positive_kaiser_2 change_reagent Change Coupling Reagent (e.g., to HATU) positive_kaiser_2->change_reagent increase_time_temp Increase Reaction Time and/or Temperature positive_kaiser_2->increase_time_temp check_reagents Check Reagent Quality positive_kaiser_2->check_reagents cap_unreacted Cap Unreacted Amines change_reagent->cap_unreacted increase_time_temp->cap_unreacted check_reagents->cap_unreacted

Caption: Troubleshooting workflow for a positive Kaiser test.

Recommended Solutions:

  • Perform a Double Coupling: This is the most immediate and often effective solution. Repeat the coupling step with a fresh solution of activated this compound.

  • Change the Coupling Reagent: If double coupling is ineffective, consider using a more powerful coupling reagent. Onium salt-based reagents are generally more reactive than carbodiimides.

  • Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can improve yields for slow reactions.[7] Cautiously increasing the temperature (e.g., to 30-40°C) may also be beneficial, but be aware of the potential for increased side reactions.[7]

  • Cap Unreacted Amines: If a small number of amino groups remain unreacted after troubleshooting, it is advisable to cap them with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[6]

Guide 2: Mitigating Peptide Aggregation in Leucine-Rich Sequences

Problem: Consistently low coupling yields, especially in sequences with multiple leucine residues or other hydrophobic amino acids.

Troubleshooting Workflow:

start Suspected Peptide Aggregation (Low Yields in Hydrophobic Sequences) change_solvent Change Solvent System (e.g., NMP or DMF/DCM) start->change_solvent chaotropic_salts Add Chaotropic Salts (e.g., LiCl) start->chaotropic_salts pseudoproline Incorporate Pseudoproline Dipeptides start->pseudoproline monitor_yield Monitor Coupling Efficiency (Kaiser Test) change_solvent->monitor_yield chaotropic_salts->monitor_yield pseudoproline->monitor_yield

Caption: Strategies to mitigate peptide aggregation.

Recommended Solutions:

  • Optimize the Solvent System: The choice of solvent is crucial for maintaining good solvation of the growing peptide chain. While DMF is standard, N-methylpyrrolidone (NMP) or a mixture of DMF and dichloromethane (B109758) (DCM) can be more effective in disrupting aggregation.

  • Incorporate Chaotropic Salts: Adding chaotropic salts, such as lithium chloride (LiCl), to the reaction mixture can help to disrupt secondary structures and improve solvation.

  • Use Pseudoproline Dipeptides: In long or particularly aggregation-prone sequences, the strategic incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.

Data Presentation

Table 1: Impact of Solvent on Coupling Yield in SPPS

The following table provides a general guide to the relative effectiveness of different solvents in promoting high coupling efficiency in solid-phase peptide synthesis.

SolventAverage Coupling Yield (%)Notes
Dimethylformamide (DMF)99.5Generally provides the most effective peptide-resin solvation.[3]
Dimethylacetamide (DMA)98.0Offers superior peptide-resin solvation.
N-methylpyrrolidone (NMP)78.1May lead to inefficient solvation of the peptide-resin.[3]

Note: Data is based on the synthesis of CGRP(8-37) and should be considered as a general guideline.[3]

Table 2: Comparison of Common Coupling Reagents for Difficult Couplings

This table summarizes the characteristics of commonly used coupling reagents, particularly for sterically hindered amino acids.

Coupling Reagent ClassExamplesGeneral Efficiency for Hindered ResiduesKey Considerations
CarbodiimidesDIC/HOBt, EDC/HOBtModerateCost-effective; risk of racemization can be minimized with additives like HOBt or OxymaPure.[8]
Phosphonium SaltsPyBOP, PyAOPHighEfficient for hindered couplings with a lower risk of side reactions at the N-terminus.[8][9]
Aminium/Uronium SaltsHBTU, TBTU, HATU Very HighHATU is generally considered one of the most effective reagents for difficult couplings due to its high reactivity and lower risk of racemization.[9][10][11] Can cause guanidinylation of the N-terminal amine if used in excess.[9]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This protocol describes the qualitative test for the presence of free primary amines on the resin.[4][5]

Materials:

  • Resin sample (a few beads)

  • Reagent A: 16.5 mg of KCN in 25 mL of distilled water, with 1.0 mL of this solution diluted in 49 mL of pyridine.[4]

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[4]

  • Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.[4]

  • Small test tubes

  • Heating block or water bath (110-120°C)

Procedure:

  • Place a small sample of the peptide-resin (a few beads) into a clean test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[4]

  • Heat the test tube at 110-120°C for 5 minutes.[4]

  • Observe the color of the beads and the solution.

    • Dark blue/purple: Positive result (incomplete coupling).

    • Yellow/colorless: Negative result (complete coupling).

Protocol 2: Double Coupling of this compound

This protocol outlines the procedure for performing a second coupling step for this compound.

Procedure:

  • Following the initial coupling of this compound, wash the resin thoroughly with DMF (3 x 1 min) to remove any residual reagents.

  • Prepare a fresh solution of activated this compound using your standard coupling protocol (e.g., with HBTU, HATU, or DIC/HOBt).

  • Add the freshly activated this compound solution to the resin.

  • Allow the coupling reaction to proceed for the standard duration (e.g., 1-2 hours).

  • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 3: Coupling of this compound using HATU

This protocol is recommended for difficult couplings where other reagents have failed.[10]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Leu-OH (3-5 equivalents)

  • HATU (3-5 equivalents)[9]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[9]

  • DMF

Procedure:

  • Ensure the resin is well-swollen in DMF.

  • In a separate vial, dissolve Fmoc-Leu-OH and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and allow it to pre-activate for 1-5 minutes.[9]

  • Add the activated Fmoc-Leu-OH solution to the deprotected resin.

  • Agitate the reaction mixture for 30 minutes to 1 hour.[9]

  • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Perform a Kaiser test to confirm complete coupling.

References

Technical Support Center: Preventing Racemization of Fmoc-Leucine During Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization of Fmoc-leucine during the critical activation step in solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

Issue: Detection of Significant Diastereomeric Impurity in a Leucine-Containing Peptide

Initial Assessment: The presence of a diastereomeric impurity, often observed as a closely eluting peak in HPLC analysis, strongly suggests that racemization of one or more amino acid residues has occurred. When Fmoc-L-leucine is incorporated, this impurity corresponds to the peptide containing D-leucine.

Troubleshooting Steps:

  • Review Your Coupling Reagent and Additives: The choice of coupling reagent is a primary factor in controlling racemization.

    • Carbodiimides (e.g., DIC, DCC): When used alone, these reagents can lead to significant racemization. It is crucial to use them in combination with racemization-suppressing additives.[1]

    • Uronium/Aminium Salts (e.g., HBTU, HATU): While highly efficient, these reagents can still induce racemization, particularly if pre-activation times are prolonged or if a strong, non-sterically hindered base is used.[2]

    • Solution:

      • Incorporate Additives: Always use additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when employing carbodiimide-based coupling. These additives form active esters that are less prone to racemization.[2]

      • Select a Low-Racemization Reagent: For sensitive couplings, consider using a reagent known for its ability to suppress racemization, such as COMU, which has shown superior performance over HOBt-based reagents in some cases.[1]

  • Evaluate the Base Used in the Coupling Reaction: The nature and concentration of the base are critical.

    • Strong, Non-Sterically Hindered Bases (e.g., DIPEA, NMM): These bases can readily abstract the alpha-proton of the activated amino acid, leading to racemization.

    • Solution:

      • Switch to a Weaker or Sterically Hindered Base: Employing a sterically hindered base like 2,4,6-collidine can significantly reduce racemization compared to DIPEA and NMM.[1][3]

      • Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently. Typically, 2 equivalents relative to the amino acid are sufficient.

  • Control Reaction Temperature: Higher temperatures accelerate the rate of racemization.

    • Solution: Perform the coupling reaction at room temperature or consider cooling to 0°C, especially during the activation step.[2]

  • Minimize Pre-activation Time: The longer an activated amino acid exists in solution before coupling, the greater the opportunity for racemization.

    • Solution: Add the activation mixture to the deprotected resin-bound peptide immediately after preparation. Avoid prolonged pre-activation steps.[1][2]

  • Assess Solvent Polarity: The solvent can influence the rate of racemization.

    • Solution: While solvent choice is often dictated by resin swelling and reagent solubility, be aware that more polar aprotic solvents can sometimes favor racemization. Ensure the use of high-purity, anhydrous solvents like DMF or NMP.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Fmoc-amino acids during activation?

A1: The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of the Fmoc-amino acid can cyclize to form this intermediate. The proton at the alpha-carbon of the oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a planar, achiral intermediate. Subsequent reaction with the amine component can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers in the final peptide.[2]

Q2: Are certain amino acids more prone to racemization than others?

A2: Yes. While any chiral amino acid can undergo racemization, some are more susceptible than others. Histidine and cysteine are particularly prone to racemization.[4] While leucine (B10760876) is not considered as high-risk as histidine or cysteine, racemization can still be a significant issue under suboptimal coupling conditions.

Q3: How do additives like HOBt and Oxyma prevent racemization?

A3: Additives like HOBt and Oxyma act as racemization suppressants by reacting with the activated amino acid to form an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate compared to the intermediate formed with the coupling reagent alone. The active ester then reacts with the N-terminal amine of the peptide chain to form the desired peptide bond with a reduced risk of epimerization.[2]

Q4: Is it possible to have "racemization-free" coupling conditions?

A4: While some coupling reagents and conditions are marketed as "low-racemization," no method is entirely free of racemization under all circumstances. The final level of racemization is a cumulative effect of the coupling reagent, additive, base, solvent, temperature, and reaction time. The goal is to select a combination of these factors that minimizes racemization to an acceptable level for the specific application.

Q5: Can microwave-assisted peptide synthesis increase the risk of racemization?

A5: Yes, the elevated temperatures used in microwave-assisted SPPS can accelerate the rate of racemization. However, this can often be mitigated by carefully controlling the temperature and reducing the coupling time, which is a key advantage of microwave synthesis.[1]

Quantitative Data on Fmoc-L-Leucine Racemization

The following table summarizes the percentage of D-leucine formation during the coupling of Fmoc-L-leucine to a model peptide under various activation conditions. It is important to note that these values can vary depending on the specific peptide sequence, resin, and other experimental parameters.

Coupling ReagentAdditiveBaseSolventPre-activation Time (min)Temperature (°C)% D-Leu Isomer
DICHOBt-DMF525< 1.0
HBTU-DIPEADMF5251.5 - 3.0
HATU-DIPEADMF5251.0 - 2.5
HBTU-CollidineDMF525< 1.0
HATU-CollidineDMF525< 0.5
COMU-DIPEADMF225< 0.5

Note: This table is a compilation of representative data from the literature and should be used as a guideline. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of a Model Peptide for Racemization Analysis

This protocol describes the synthesis of a simple model peptide, for example, H-Gly-Leu-Phe-NH2, to evaluate the extent of Fmoc-L-leucine racemization with a specific coupling method.

  • Resin Preparation:

    • Start with a Rink Amide resin.

    • Swell the resin in DMF for 1 hour.

    • Perform Fmoc deprotection of the resin using 20% piperidine (B6355638) in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-L-Phenylalanine:

    • Couple Fmoc-L-Phe-OH using a standard, low-racemization protocol (e.g., DIC/HOBt) to establish the C-terminal residue.

    • Wash the resin with DMF.

    • Perform Fmoc deprotection and wash as described above.

  • Coupling of Fmoc-L-Leucine (Test Coupling):

    • Couple Fmoc-L-Leu-OH using the specific activation method to be tested (e.g., HBTU/DIPEA).

    • Precisely control and record the equivalents of reagents, pre-activation time, and temperature.

    • Wash the resin with DMF.

    • Perform Fmoc deprotection and wash.

  • Coupling of Fmoc-Glycine:

    • Couple Fmoc-Gly-OH. As glycine (B1666218) is achiral, the coupling method is less critical for racemization at this step.

    • Wash the resin with DMF.

    • Perform a final Fmoc deprotection and wash.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation for Analysis:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the peptide pellet under vacuum.

Protocol 2: Chiral HPLC Analysis of Peptide Hydrolysate

This protocol details the analysis of the synthesized model peptide to quantify the percentage of D-leucine.

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the crude peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Freeze the sample, seal the tube under vacuum, and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

  • Sample Derivatization (Optional but Recommended for Improved Resolution):

    • Dissolve the hydrolyzed amino acid mixture in a suitable buffer.

    • Derivatize the amino acids with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomers that are more easily separated on a standard C18 column.

  • Chiral HPLC Analysis:

    • Column: Use a chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T).[5]

    • Mobile Phase: A typical mobile phase for underivatized amino acids on this type of column is a mixture of water, methanol, and a small amount of acid (e.g., formic acid). The exact composition should be optimized for the best separation of D- and L-leucine.[5] For derivatized amino acids, a standard reversed-phase gradient is typically used.

    • Detection: UV detection at an appropriate wavelength (e.g., 214 nm for the peptide backbone or a different wavelength if a chromophoric derivatizing agent is used).

    • Quantification: Integrate the peak areas for the L-leucine and D-leucine enantiomers. The percentage of racemization is calculated as: % Racemization = [Area(D-Leu) / (Area(L-Leu) + Area(D-Leu))] * 100

Visualizations

Racemization_Pathway Fmoc_Leu Fmoc-L-Leucine Activated_Ester Activated Ester/Intermediate Fmoc_Leu->Activated_Ester Coupling Reagent + Base Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Cyclization (Base-catalyzed) L_Peptide Desired L-Peptide Activated_Ester->L_Peptide Direct Coupling Oxazolone->L_Peptide Amine Attack D_Peptide Diastereomeric D-Peptide (Racemized Product) Oxazolone->D_Peptide Amine Attack Peptide_Resin Peptide-Resin (N-terminal amine) Peptide_Resin->L_Peptide Peptide_Resin->D_Peptide

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start Racemization Detected? Reagent Review Coupling Reagent & Additives Start->Reagent Yes End Racemization Minimized Start->End No Base Evaluate Base (Strength & Sterics) Reagent->Base Temp Control Temperature (e.g., 0°C - RT) Base->Temp Preactivation Minimize Pre-activation Time Temp->Preactivation Solvent Check Solvent (Purity & Polarity) Preactivation->Solvent Solvent->End

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Optimizing Fmoc-Leucine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Fmoc-L-Leucine coupling in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of Fmoc-L-Leucine.

Issue 1: Low Coupling Efficiency or Incomplete Coupling

  • Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating the presence of free primary amines.[1] This can lead to deletion sequences in the final peptide.[2]

  • Possible Causes & Solutions:

    Possible Cause Troubleshooting Steps
    Insufficient Activation Time or Reagent Equivalents Ensure amino acid, activating agents (e.g., HBTU, HATU), and base (e.g., DIPEA) are used in the correct molar excess (typically 3-5 equivalents).[2][3] Allow for a pre-activation time of 1-10 minutes before adding to the resin.[4][5]
    Steric Hindrance Leucine (B10760876), being a β-branched amino acid, can present steric challenges.[2] Increase the coupling time (e.g., from 1-2 hours to 4 hours or even overnight).[2][3] Consider a "double coupling" by repeating the coupling step with fresh reagents.[6]
    Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or DCM) for at least 30-60 minutes before coupling to allow reagent access.[1][3][6]
    Peptide Aggregation "Difficult sequences" prone to on-resin aggregation can hinder reagent diffusion.[2][7] Consider using chaotropic salts or a different solvent system.[8]
    Suboptimal Reagents or Solvents Use high-purity, anhydrous solvents (DMF is common) and fresh coupling reagents.[6][9] Degraded reagents can lead to incomplete activation.

Issue 2: Racemization of Leucine

  • Symptom: Presence of the D-isomer of leucine in the final peptide, compromising its biological activity.

  • Possible Causes & Solutions:

    Possible Cause Troubleshooting Steps
    High Temperature Control the reaction temperature, ideally keeping it at or below room temperature (25°C) during activation and coupling to minimize epimerization.[9]
    Prolonged Activation Minimize the pre-activation time to what is necessary for efficient coupling.
    Choice of Base The base used can influence racemization. While DIPEA is common, using a less hindered base like 2,4,6-collidine may reduce racemization.[10][11]
    Coupling Reagent The addition of additives like HOBt or Oxyma Pure to carbodiimide-mediated couplings can suppress racemization.[9][12][13] Using uronium/phosphonium salt reagents like HATU or HBTU generally results in low racemization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the standard coupling times and temperatures for Fmoc-L-Leucine?

A1: Standard protocols often recommend a coupling time of 1 to 4 hours at room temperature.[1][3] However, for sterically hindered couplings or to ensure completion, extending the time to overnight can be beneficial.[2] Increasing the temperature can shorten coupling times but also increases the risk of racemization.[9][14] It is crucial to find a balance that maximizes coupling efficiency while preserving chiral purity.

Q2: How does temperature affect Fmoc-L-Leucine coupling?

A2: Increasing the reaction temperature can enhance the rate of the coupling reaction, which can be advantageous for overcoming steric hindrance and reducing reaction times.[14] However, elevated temperatures, especially during the amino acid activation step, can significantly increase the risk of racemization.[9] For difficult couplings, a modest increase in temperature may be considered, but it should be done cautiously and with subsequent analysis for enantiomeric purity.

Q3: Which coupling reagents are best for Fmoc-L-Leucine?

A3: A variety of coupling reagents can be used effectively for Fmoc-L-Leucine. Common choices include:

  • Carbodiimides (e.g., DIC, DCC) with additives (e.g., HOBt, Oxyma Pure): This is a cost-effective method, and the additives help to reduce racemization.[1][4][15]

  • Uronium/Aminium salts (e.g., HBTU, HATU, HCTU): These reagents are highly efficient and generally provide fast coupling with low racemization levels, making them suitable for sterically hindered amino acids like leucine.[4][10][12]

Q4: What is a "double coupling" and when should I use it for Fmoc-L-Leucine?

A4: A "double coupling" is the repetition of the coupling step with a fresh solution of activated Fmoc-L-Leucine.[6][12] This is recommended when a monitoring test (like the Kaiser test) indicates that the initial coupling was incomplete.[1][6] It is a useful strategy for difficult sequences or when coupling to a sterically hindered N-terminus.

Q5: How can I monitor the completeness of the Fmoc-L-Leucine coupling reaction?

A5: The most common method is the Kaiser test, which detects free primary amines on the resin.[1] A negative result (yellow beads) indicates that the coupling is complete, while a positive result (blue beads) signifies that there are still unreacted amino groups and the coupling should be repeated.[1]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents and Conditions for Fmoc-Amino Acid Loading

Coupling ReagentTypical Loading EfficiencyRacemization PotentialReference
HATU/DIPEA> 95%Low[4]
HBTU/DIPEA> 90%Low[4]
DIC/HOBt> 85%Moderate[4]

Note: This data provides a general guide for coupling efficiency.

Experimental Protocols

Protocol 1: Standard Fmoc-L-Leucine Coupling using HBTU/DIPEA

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.[2]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Leucine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and vortex briefly.[2]

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.[2]

  • Agitation: Agitate the mixture at room temperature for 1-2 hours.[2] For difficult couplings, this time can be extended.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[4]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[1] If the test is positive, repeat steps 2-5.

Protocol 2: Fmoc-L-Leucine Coupling using DIC/HOBt

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[5]

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-L-Leucine (3 eq.) and HOBt (3 eq.) in DMF.[1]

  • Activation: Add DIC (3 eq.) to the solution and allow it to pre-activate for 10 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.[1]

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).[1]

  • Monitoring: Perform a Kaiser test to check for complete coupling.[1]

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Resin Cycle for next AA KaiserTest->Coupling Incomplete (Repeat Coupling) Cleavage Cleavage from Resin & Side-Chain Deprotection KaiserTest->Cleavage Complete Purification Peptide Purification (e.g., HPLC) Cleavage->Purification End End Purification->End Final Peptide Start Start with Resin Start->Resin

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Start Positive Kaiser Test (Incomplete Coupling) CheckReagents Verify Reagent Quality & Concentration Start->CheckReagents CheckTimeTemp Review Coupling Time & Temperature Start->CheckTimeTemp ConsiderAggregation Assess Sequence for Aggregation Propensity Start->ConsiderAggregation DoubleCouple Perform Double Coupling CheckReagents->DoubleCouple IncreaseTime Increase Coupling Time CheckTimeTemp->IncreaseTime ChangeReagent Use Stronger Coupling Reagent (e.g., HATU) CheckTimeTemp->ChangeReagent ModifyConditions Modify Conditions (e.g., different solvent, chaotropic salts) ConsiderAggregation->ModifyConditions Success Negative Kaiser Test (Coupling Complete) DoubleCouple->Success IncreaseTime->Success ChangeReagent->Success ModifyConditions->Success

Caption: Troubleshooting logic for incomplete Fmoc-Leucine coupling.

References

Technical Support Center: Fmoc-Leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-L-leucine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with Fmoc-L-leucine in SPPS?

A1: The most prevalent side reactions when using Fmoc-L-leucine include:

  • Racemization: The conversion of the L-leucine enantiomer to its D-enantiomer, which can occur during the activation and coupling steps. This can lead to diastereomeric impurities in the final peptide.

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that can occur at the dipeptide stage, particularly when leucine (B10760876) is one of the first two amino acids coupled to the resin. This results in the cleavage of the dipeptide from the resin and termination of the peptide chain.

  • Deletion Peptides: Incomplete removal of the Fmoc protecting group can prevent the subsequent coupling of the next amino acid, leading to sequences missing a leucine residue. This is often caused by peptide aggregation.

  • Aggregation: Leucine is a hydrophobic amino acid, and peptides rich in leucine are prone to aggregation on the solid support. This can hinder reagent access, leading to incomplete deprotection and coupling, resulting in deletion and other truncated sequences.

Q2: How can I detect these side reactions in my crude peptide?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the crude peptide. The appearance of unexpected peaks can indicate the presence of side products. Diastereomers resulting from racemization may sometimes be separated under specific chromatographic conditions.

  • Mass Spectrometry (MS): Essential for identifying the molecular weights of the components in your crude product. It can confirm the presence of the desired peptide, as well as deletion sequences (lower mass) or other modifications.

  • Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the purified peptide and, in some cases, to quantify the extent of racemization after hydrolysis and derivatization.

Q3: Are there specific conditions that increase the risk of racemization with Fmoc-L-leucine?

A3: Yes, certain conditions can promote racemization:

  • Coupling Reagents: Highly reactive coupling reagents, especially when used with strong bases and prolonged pre-activation times, can increase the risk of racemization.

  • Base: The type and concentration of the base used during coupling can influence the rate of racemization. Strong, non-hindered bases are more likely to cause epimerization.

  • Temperature: Elevated temperatures during coupling can accelerate racemization.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of Fmoc-L-leucine in peptide synthesis.

Problem Potential Cause Recommended Solution(s)
Low yield of the target peptide and presence of a major peak with a lower molecular weight in MS. Diketopiperazine (DKP) formation at the N-terminal dipeptide stage (e.g., X-Leu-resin or Leu-X-resin).1. Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance of the 2-CTC resin can suppress DKP formation. 2. Modify Deprotection Conditions: Use a milder deprotection cocktail such as 2% DBU / 5% piperazine (B1678402) in NMP instead of 20% piperidine (B6355638) in DMF.[1][2] 3. Couple a dipeptide: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin.
Presence of diastereomeric impurities in HPLC, confirmed by MS to have the same mass as the target peptide. Racemization of the L-leucine residue during coupling.1. Choose appropriate coupling reagents: Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma Pure.[2] For sensitive amino acids, carbodiimide-based activation with these additives is often recommended. 2. Control the base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts. 3. Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation. 4. Control the temperature: Perform the coupling reaction at room temperature or cooled to 0°C.
Significant peaks in HPLC/MS corresponding to the target peptide minus the mass of a leucine residue (deletion sequence). Incomplete Fmoc deprotection of the residue preceding leucine, or incomplete coupling of Fmoc-L-leucine, often due to peptide aggregation.1. Optimize Deprotection: Increase the deprotection time or use a stronger deprotection agent like DBU for difficult sequences. 2. Improve Solvation: Switch from DMF to NMP or add chaotropic salts (e.g., LiCl) to the synthesis solvents to disrupt secondary structures.[3] 3. Use Microwave Synthesis: Microwave irradiation can help to reduce aggregation and improve coupling efficiency.[1] 4. Lower Resin Loading: Use a resin with a lower initial loading to increase the distance between peptide chains.
Resin beads are clumping, and the solvent is draining slowly. Severe peptide aggregation on the solid support due to the hydrophobic nature of leucine-rich sequences.1. Incorporate Solubilizing Agents: Add agents like detergents or chaotropic salts to the reaction mixture.[1] 2. Modify the Peptide Backbone: If possible, introduce backbone-disrupting elements like pseudoproline dipeptides in the sequence design. 3. Change Synthesis Conditions: Perform couplings at a higher temperature to disrupt intermolecular hydrogen bonding.[3]

Quantitative Data on Side Reactions

While extensive quantitative data specifically for Fmoc-L-leucine is limited in readily available literature, the following tables provide context on the general rates of common side reactions in Fmoc-SPPS.

Table 1: General Racemization Rates in Fmoc-SPPS

Condition Extent of Racemization Reference
Per synthesis cycle (general estimate)≤ 0.4%[4]
C-terminal epimerization with Fmoc-L-Leu-MPPA< 0.5%[5]

Table 2: Impact of Deprotection Reagent on Diketopiperazine (DKP) Formation for DKP-prone sequences

Deprotection Reagent DKP Formation (%) Reference
20% Piperidine/DMF13.8[6][7]
5% Piperazine/DMF< 4[6][7]
2% DBU/5% Piperazine/NMP3.6[6]

Note: The data in Table 2 is for highly susceptible sequences (e.g., involving proline) and serves as a comparative guide for the efficacy of different deprotection reagents in minimizing DKP formation.

Experimental Protocols

Protocol 1: HPLC Analysis of Leucine Racemization

Objective: To quantify the percentage of D-leucine in a synthesized peptide expected to contain only L-leucine.

Methodology: This protocol involves the hydrolysis of the peptide, derivatization of the resulting free amino acids with a chiral reagent (e.g., Marfey's reagent, L-FDAA), and analysis by reverse-phase HPLC.

  • Peptide Hydrolysis: a. Place approximately 0.5-1 mg of the crude peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl to dryness. e. Re-dissolve the amino acid residue in 50 µL of water.

  • Derivatization with Marfey's Reagent (L-FDAA): a. To the hydrolyzed peptide solution, add 100 µL of 1 M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction to room temperature and add 100 µL of 2 M HCl to stop the reaction. e. Evaporate the solution to dryness and redissolve in 500 µL of the mobile phase for HPLC analysis.

  • HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% TFA). c. Detection: UV detector at 340 nm. d. Analysis: The L-L and L-D diastereomers will have different retention times, allowing for their separation and quantification. A standard of D,L-leucine should be derivatized and run under the same conditions to identify the retention times of the respective peaks.

Protocol 2: Minimizing Diketopiperazine (DKP) Formation

Objective: To synthesize a dipeptide with a C-terminal leucine while minimizing DKP formation.

Methodology: This protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin and an optimized deprotection cocktail.

  • Resin Preparation and First Amino Acid Coupling: a. Swell 2-chlorotrityl chloride resin in DCM for 1 hour. b. In a separate vessel, dissolve Fmoc-L-leucine (1.5 eq.) in DCM. c. Add DIPEA (3.0 eq.) to the Fmoc-L-leucine solution. d. Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours. e. Cap any unreacted sites on the resin with a solution of methanol/DIPEA in DCM. f. Wash the resin with DCM and DMF.

  • Second Amino Acid Coupling: a. Perform Fmoc deprotection of the resin-bound leucine using 20% piperidine in DMF. b. Couple the second Fmoc-protected amino acid using a standard coupling protocol (e.g., with HATU/DIPEA).

  • Optimized Deprotection for the Dipeptide: a. Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP. b. Treat the dipeptide-resin with this solution for 5 minutes, then drain. c. Repeat the treatment with a fresh portion of the solution for 10 minutes. d. Wash the resin thoroughly with NMP and DCM before proceeding with the coupling of the third amino acid.

Visualizing Workflows and Mechanisms

racemization_mechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling Fmoc-L-Leu-OH Fmoc-L-Leu-OH Activated_Ester Activated Ester/ Oxazolone Precursor Fmoc-L-Leu-OH->Activated_Ester Coupling Reagent + Base Proton_Abstraction α-Proton Abstraction Activated_Ester->Proton_Abstraction L_Peptide Desired L-Peptide Activated_Ester->L_Peptide Direct Coupling (Desired Pathway) Oxazolone Achiral Oxazolone Intermediate Oxazolone->L_Peptide D_Peptide D-Diastereomer (Impurity) Oxazolone->D_Peptide Proton_Abstraction->Oxazolone Peptide_Resin H2N-Peptide-Resin Peptide_Resin->L_Peptide Nucleophilic Attack

Mechanism of racemization during peptide coupling.

dkp_formation_workflow cluster_synthesis Dipeptide Synthesis on Resin cluster_deprotection_choice Fmoc Deprotection of Dipeptide cluster_outcome Reaction Outcome Start Start with Amino-functionalized Resin Couple_AA1 Couple Fmoc-Leu-OH (First Amino Acid) Start->Couple_AA1 Deprotect_AA1 Fmoc Deprotection Couple_AA1->Deprotect_AA1 Couple_AA2 Couple Second Fmoc-AA-OH Deprotect_AA1->Couple_AA2 Dipeptide_Resin Fmoc-AA2-Leu-Resin Couple_AA2->Dipeptide_Resin Deprotect_Dipeptide Deprotect Dipeptide-Resin Dipeptide_Resin->Deprotect_Dipeptide Standard_Deprotection Standard Deprotection (e.g., 20% Piperidine/DMF) Deprotect_Dipeptide->Standard_Deprotection High Risk of DKP Optimized_Deprotection Optimized Deprotection (e.g., 2% DBU/5% Piperazine/NMP) Deprotect_Dipeptide->Optimized_Deprotection Low Risk of DKP DKP_Formation Diketopiperazine Formation + Resin Cleavage Standard_Deprotection->DKP_Formation Continue_Synthesis Successful Chain Elongation Optimized_Deprotection->Continue_Synthesis

Workflow for minimizing diketopiperazine formation.

aggregation_troubleshooting Problem Problem: Incomplete Coupling/Deprotection (Suspected Aggregation) Initial_Checks Initial Checks: - Reagent Quality - Resin Swelling Problem->Initial_Checks Change_Solvent Change Solvent System (e.g., DMF to NMP, add DMSO) Initial_Checks->Change_Solvent If problem persists Modify_Conditions Modify Synthesis Conditions (e.g., Increase Temperature, Microwave Assistance) Change_Solvent->Modify_Conditions Resolution Resolution: Improved Synthesis Efficiency Change_Solvent->Resolution Incorporate_Additives Incorporate Additives (e.g., Chaotropic Salts) Modify_Conditions->Incorporate_Additives Modify_Conditions->Resolution Advanced_Strategies Advanced Strategies (for severe cases) Incorporate_Additives->Advanced_Strategies If aggregation is severe Incorporate_Additives->Resolution Lower_Loading Use Lower Loading Resin Advanced_Strategies->Lower_Loading Backbone_Modification Backbone Modification (e.g., Pseudoprolines) Advanced_Strategies->Backbone_Modification Lower_Loading->Resolution Backbone_Modification->Resolution

Troubleshooting workflow for peptide aggregation.

References

Technical Support Center: Synthesis of Peptides with Multiple Leucine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the yield of peptides containing multiple leucine (B10760876) residues. Leucine-rich sequences are notoriously difficult to synthesize due to their hydrophobicity, which often leads to on-resin aggregation and incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of peptides with multiple leucine residues so challenging?

The primary challenge in synthesizing peptides rich in leucine, and other hydrophobic residues, is the tendency of the growing peptide chains to aggregate on the solid-phase support.[1][2][3] This aggregation is driven by strong intermolecular hydrogen bonding and hydrophobic interactions, leading to the formation of secondary structures like β-sheets.[4][5] As a result, the peptide-resin matrix may not swell properly, hindering the access of reagents to the reactive sites.[1][6] This can cause incomplete Fmoc deprotection and poor coupling efficiencies, ultimately resulting in low yields and the accumulation of deletion sequences in the final product.[7]

Q2: What are the initial signs of aggregation during solid-phase peptide synthesis (SPPS)?

Several indicators can suggest on-resin aggregation. A key physical sign is the shrinking of the resin beads or their failure to swell adequately in the synthesis solvent.[6] In systems with UV monitoring of Fmoc deprotection, a flattened and broadened UV profile can also indicate aggregation.[6] Furthermore, traditional colorimetric tests for free amines, such as the Kaiser test, may yield false negatives, incorrectly suggesting a complete reaction when the N-terminus is simply inaccessible due to aggregation.[6]

Q3: My peptide synthesis failed. What are the first steps I should take to troubleshoot?

When a synthesis fails, the first step is to analyze the crude product to identify the major species present. Mass spectrometry is invaluable for determining if the desired product is present, if there are significant deletion products, or if modifications like oxidation have occurred. Reviewing any synthesis monitoring data, such as UV deprotection profiles, can help pinpoint the specific steps where problems arose.[8]

Troubleshooting Guide

Problem 1: Low Crude Peptide Yield and Purity

Possible Cause: On-resin aggregation leading to incomplete coupling and deprotection.

Solutions:

  • Optimize Synthesis Solvents:

    • Switch from Dichloromethane (DCM) to more polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (B87167) (DMSO). NMP is often preferred for hydrophobic peptides due to its excellent solvating properties.[9]

    • Consider using a "magic mixture" of DCM/DMF/NMP (1:1:1) to enhance solvation.[10]

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH) every 5-6 residues, particularly before a hydrophobic stretch.[1][11] These moieties introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[5][11]

    • Backbone Protection (Dmb/Hmb): Utilize 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids.[1] These groups on the alpha-nitrogen of an amino acid prevent hydrogen bonding.[1] Incorporating one such protected residue every six to seven amino acids can effectively disrupt aggregation.[1]

  • Elevated Temperatures (Microwave Synthesis):

    • Perform couplings at a higher temperature (e.g., 75-90°C) using a microwave peptide synthesizer.[3][6] Heat disrupts inter-chain hydrogen bonding, accelerating reaction rates and improving yields for "difficult" sequences.[3][12]

  • Use Chaotropic Salts:

    • Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step.[1][6] These salts help to break up existing secondary structures, making the N-terminus more accessible.[6]

Problem 2: Difficulty Solubilizing the Purified Peptide

Possible Cause: High hydrophobicity of the leucine-rich peptide.

Solutions:

  • Initial Dissolution in Organic Solvents:

    • For peptides with over 50% hydrophobic residues, initial dissolution in a strong organic solvent is recommended.[6] Good choices include DMSO, DMF, or acetonitrile.[6]

    • After the peptide is dissolved in the organic solvent, slowly add this solution dropwise into the desired aqueous buffer with constant stirring to prevent precipitation.

  • pH Adjustment:

    • The net charge of the peptide can influence its solubility. For peptides with a net positive charge (basic), try dissolving in an acidic solution like 10% acetic acid.[6] For peptides with a net negative charge (acidic), a basic solution such as 10% ammonium (B1175870) bicarbonate may be effective.[6]

  • Use of Sonication:

    • Briefly sonicating the peptide solution can help to break up small aggregates and aid in dissolution.[2][6]

Data Summary

The choice of coupling reagent and synthesis method can significantly impact the final yield and purity of difficult peptides. Below are tables summarizing comparative data.

Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Decapeptide

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99

Data synthesized from multiple studies for a model difficult peptide. Yields can vary based on the specific sequence and conditions.[13]

Table 2: Impact of Synthesis Method on a Difficult Model Peptide (8QSer)

Synthesis MethodDurationHPLC Yield (%)Isolated Yield (%)
Standard SPPS at Room Temperature -43Product not obtained
Isopeptide Method at Room Temperature 2 weeks7350
Microwave-Assisted Isopeptide Method 1 day7350

This table illustrates the significant improvement in yield and reduction in synthesis time for a difficult sequence when using advanced methods over standard SPPS.[14]

Experimental Protocols

Protocol 1: Manual Coupling of Pseudoproline Dipeptides
  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: Dissolve the pseudoproline dipeptide derivative (5 eq.) and a suitable coupling reagent (e.g., PyBOP®, 5 eq.) in a minimal volume of DMF or NMP.

  • Activation: Add DIPEA (10 eq.) to the coupling solution and mix thoroughly.

  • Coupling Reaction: Immediately add the activated coupling solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours.

  • Monitoring: Check for the completion of the coupling reaction using a suitable test (e.g., TNBS test). If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[1]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Using Chaotropic Salts to Disrupt Aggregation
  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin and wash with DMF.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF for 1 minute. Repeat this wash once.[1][6]

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 times for 1 minute each) to completely remove the chaotropic salt, as residual salt can interfere with the subsequent coupling reaction.[6]

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-washing with the chaotropic salt should improve the accessibility of the N-terminus for the coupling reaction.

Protocol 3: Microwave-Assisted SPPS for a Difficult Sequence
  • Resin and Reagents: Use a suitable resin (e.g., Rink-amide MBHA). Prepare stock solutions of Fmoc-protected amino acids, coupling reagents (e.g., HBTU/HOBt), and a base (e.g., DIEA) in dry DMF.

  • Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in NMP. Apply microwave irradiation for a specified time (e.g., 30 minutes total in two cycles). Wash the resin with NMP.[15]

  • Coupling: Add the Fmoc-protected amino acid (1.5 eq.), HBTU (1.5 eq.), HOBt (1.5 eq.), and DIEA (2 eq.) dissolved in DMF to the resin.

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave peptide synthesizer for a set duration (e.g., 5 minutes).[15]

  • Washing: After the coupling is complete, wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Visual Guides

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_troubleshooting Troubleshooting Interventions for Aggregation start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Coupling Reagent + DIPEA) wash1->coupling chaotropic_wash Chaotropic Salt Wash (Pre-Coupling) wash1->chaotropic_wash If Aggregation Occurs wash2 DMF Wash coupling->wash2 microwave Microwave Heating (During Coupling) coupling->microwave Apply Heat pseudoproline Incorporate Pseudoproline Dipeptide coupling->pseudoproline Modify Backbone end_cycle Ready for Next Cycle wash2->end_cycle chaotropic_wash->coupling

Caption: General workflow for SPPS with troubleshooting steps for aggregation.

logical_relationship cluster_solutions Solution Strategies problem Low Peptide Yield & Purity with Leucine-Rich Sequences cause On-Resin Aggregation (β-Sheet Formation) problem->cause effect1 Incomplete Deprotection cause->effect1 effect2 Incomplete Coupling cause->effect2 solvents Improve Solvation (NMP, DMSO) cause->solvents disruptors Disrupt Secondary Structure (Pseudoprolines, Dmb/Hmb) energy Increase Reaction Kinetics (Microwave Heating) salts Break H-Bonds (Chaotropic Salts)

References

troubleshooting incomplete Fmoc deprotection for leucine residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc deprotection, particularly for leucine (B10760876) residues, during solid-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity of the final product.[1]

Q2: Why is incomplete Fmoc deprotection more common with leucine residues?

Leucine, especially in homo-oligomeric sequences (e.g., Leu-Leu-Leu), is known to contribute to peptide aggregation and the formation of secondary structures like β-sheets.[1][2] This aggregation can physically block the deprotection reagent, typically piperidine (B6355638), from accessing the Fmoc group, leading to incomplete removal.[1][2] This phenomenon is a form of steric hindrance at the supramolecular level.

Q3: What are the primary causes of incomplete Fmoc deprotection in general?

Several factors can lead to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Sterically hindered amino acids or sequences prone to aggregation can physically prevent the deprotection reagent from accessing the Fmoc group.[1] The formation of secondary structures is a known cause of difficult deprotection.[1][2]

  • Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine solution, can decrease deprotection efficiency.[1] Inadequate reaction times, temperatures, or concentrations of the deprotecting agent can also lead to incomplete removal.[1]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, peptide chains can be too close, hindering reagent penetration.[1]

  • Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between growing peptide chains, impeding reagent access.[1]

Q4: How can I detect incomplete Fmoc deprotection?

Several methods can be used to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This colorimetric test detects the presence of free primary amines. A dark blue color on the resin beads indicates a successful deprotection, while yellow or no color change suggests an incomplete reaction.[1] Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[1]

  • UV Spectroscopy: The removal of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[3][4] Monitoring the absorbance of the filtrate during deprotection can quantify the extent of Fmoc removal.

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection of a leucine residue, follow these steps:

Step 1: Initial Verification

  • Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and of high quality. Degraded piperidine can be less effective.

  • Check Protocol Parameters: Confirm that you are using the correct concentration of piperidine, reaction time, and temperature as specified in your standard protocol.

Step 2: Protocol Modifications for "Difficult" Sequences

If initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for sequences known to be difficult.

  • Extend Deprotection Time: Increase the duration of the deprotection step or perform a second deprotection with fresh reagent.

  • Increase Temperature: Gently warming the reaction vessel can sometimes improve deprotection efficiency, but should be done cautiously to avoid side reactions.

  • Use a Stronger Base: The addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection kinetics.[3] DBU is a stronger, non-nucleophilic base.[3]

  • Alternative Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) can be better at solvating aggregating peptide chains than DMF.[5] Consider using NMP as the solvent for the deprotection solution.

Step 3: Advanced Strategies

For persistently difficult deprotections involving leucine-rich sequences:

  • Incorporate Chaotropic Agents: Adding chaotropic agents can help disrupt secondary structures and improve reagent accessibility.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate the deprotection process for difficult sequences.

Below is a troubleshooting workflow diagram to guide your decision-making process.

G Troubleshooting Incomplete Fmoc Deprotection A Incomplete Deprotection Suspected (e.g., Positive Kaiser Test) B Verify Reagent Quality and Protocol Parameters A->B C Issue Resolved? B->C D Extend Deprotection Time or Double Deprotect C->D No K Proceed to Next Coupling Step C->K Yes E Issue Resolved? D->E F Use Stronger Base (e.g., 2% DBU in 20% Piperidine/DMF) E->F No E->K Yes G Issue Resolved? F->G H Switch to Alternative Solvent (e.g., NMP) G->H No G->K Yes I Issue Resolved? H->I J Consider Advanced Strategies (Microwave, Chaotropic Agents) I->J No I->K Yes L Consult Further Resources J->L

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Quantitative Data Summary

The following table summarizes typical concentrations and reaction times for various Fmoc deprotection reagents.

Deprotection ReagentConcentrationTypical Reaction TimeNotes
Piperidine in DMF20% (v/v)10-20 minutesThe most common and effective reagent for standard deprotection.[3]
Piperidine in DMF20% (v/v)2 x (5-10 minutes)A two-step deprotection is often recommended for efficiency.[3]
DBU in Piperidine/DMF2% DBU, 20% Piperidine (v/v)5-15 minutesA stronger base mixture for difficult sequences. Use with caution as it may promote side reactions.
Piperazine and DBU in NMP5% Piperazine, 2% DBU (w/v)-An effective alternative that can minimize side reactions like aspartimide formation.[1]
Diethylamine in DMF10-60% (v/v)120-180 minutesAn inexpensive alternative to piperidine.[6]
Morpholine in DMF50% (v/v)20-30 minutesCan reduce side reactions such as racemization.[6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[3]

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]

  • Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.[1]

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[1]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: Fmoc Deprotection for Difficult Sequences (e.g., Leucine-rich)

This protocol is designed for sequences that are prone to aggregation and incomplete deprotection.

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Solvent Wash: Wash the peptide-resin thoroughly with NMP (3 times).

  • First Deprotection: Drain the NMP and add a solution of 20% piperidine in NMP. Agitate for 15-30 minutes.

  • Drain and Wash: Drain the deprotection solution and wash with NMP (2 times).

  • Second Deprotection with DBU: Add a fresh solution of 2% DBU and 20% piperidine in NMP. Agitate for another 10-15 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times) to ensure all reagents are removed.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 3: Kaiser Test (Ninhydrin Test)

This test confirms the presence of free primary amines after deprotection.[1]

  • Prepare Reagents:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).

Signaling Pathways and Experimental Workflows

The following diagram illustrates the chemical mechanism of Fmoc deprotection.

G Fmoc Deprotection Mechanism cluster_0 Reaction Steps Fmoc-NH-Peptide Fmoc-NH-Peptide Deprotonation Deprotonation Fmoc-NH-Peptide->Deprotonation Piperidine Piperidine Piperidine->Deprotonation Piperidine Adduct Piperidine Adduct Piperidine->Piperidine Adduct Carbanion Intermediate Carbanion Intermediate Deprotonation->Carbanion Intermediate Beta-Elimination Beta-Elimination Carbanion Intermediate->Beta-Elimination Dibenzofulvene Dibenzofulvene Beta-Elimination->Dibenzofulvene Free Amine (H2N-Peptide) Free Amine (H2N-Peptide) Beta-Elimination->Free Amine (H2N-Peptide) Dibenzofulvene->Piperidine Adduct

Caption: The mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Managing Steric Hindrance with Fmoc-Isoleucine vs. Fmoc-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during solid-phase peptide synthesis (SPPS) involving the sterically hindered amino acids, Fmoc-L-Isoleucine and Fmoc-L-Leucine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in steric hindrance between Fmoc-Isoleucine and Fmoc-Leucine?

A1: The primary difference lies in the location of the branching in their side chains. Isoleucine is a β-branched amino acid, meaning the branching occurs at the β-carbon, which is directly adjacent to the peptide backbone.[1] This proximity creates significant steric hindrance, impeding the approach of reagents to the N-terminal amine for coupling.[2] Leucine (B10760876), on the other hand, has its branching at the γ-carbon, further away from the backbone, resulting in less steric hindrance compared to isoleucine.[1]

Q2: How does this difference in steric hindrance affect peptide synthesis?

A2: The greater steric hindrance of isoleucine leads to slower and often incomplete coupling reactions, resulting in lower yields and an increased risk of deletion sequences.[3] While leucine is also a hydrophobic residue that can contribute to aggregation, the coupling of this compound is generally more straightforward than that of Fmoc-isoleucine.[4]

Q3: When should I be particularly concerned about using Fmoc-Isoleucine?

A3: You should anticipate challenges when coupling Fmoc-isoleucine to another sterically hindered residue, or when it is part of a sequence known to aggregate.[2][4] Repetitive sequences of hydrophobic amino acids, including isoleucine and leucine, are prone to forming secondary structures like β-sheets, which can cause the peptide-resin to collapse and become inaccessible to reagents.[4]

Q4: Can this compound also cause coupling problems?

A4: Yes, although generally less severe than with isoleucine. This compound can still present challenges, particularly in long or hydrophobic sequences where peptide aggregation becomes a significant issue.[4] Additionally, like other Nα-urethane protected amino acids, this compound can be susceptible to racemization under certain coupling conditions, although this is a broader issue not exclusively related to its steric bulk.[5][6]

Troubleshooting Guides

Problem: Low Coupling Efficiency or Incomplete Reaction

This is the most common issue, especially with Fmoc-Isoleucine. It is often indicated by a positive Kaiser test (blue beads) after the coupling step.

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) strategy1 Strategy 1: Double Coupling start->strategy1 strategy2 Strategy 2: Optimize Coupling Reagents start->strategy2 strategy3 Strategy 3: Extend Reaction Time start->strategy3 strategy4 Strategy 4: Increase Temperature (with caution) start->strategy4 retest Re-evaluate Coupling Efficiency (Kaiser Test) strategy1->retest strategy2->retest strategy3->retest strategy4->retest success Proceed to Next Deprotection Step retest->success Negative failure Consider Advanced Strategies (e.g., Pseudoproline Dipeptides, Backbone Protection) retest->failure Positive

Caption: Troubleshooting workflow for low coupling efficiency.

  • Perform a Double Coupling: This is a highly recommended first step for sterically hindered residues like isoleucine.[7][8] After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of the activated Fmoc-isoleucine or this compound to the resin for a second coupling cycle.[9]

  • Optimize Coupling Reagents: For difficult couplings, standard carbodiimide (B86325) reagents may be insufficient. Uronium/aminium-based reagents are generally more effective.

    • For Fmoc-Isoleucine: The use of highly reactive coupling reagents such as HATU, HBTU, or HCTU is strongly recommended to overcome its significant steric hindrance.[10][11]

    • For this compound: While standard reagents like DIC/HOBt or DIC/Oxyma are often sufficient, switching to HATU or HBTU can improve efficiency if problems arise.[6][12]

  • Extend Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion, particularly for isoleucine.[2]

  • Increase Temperature: Gently increasing the reaction temperature (e.g., to 50°C) can enhance the coupling kinetics.[8] However, this should be done with caution as elevated temperatures can increase the risk of racemization, especially for sensitive amino acids.[12]

Problem: Peptide Aggregation

Hydrophobic sequences containing multiple isoleucine or leucine residues can aggregate on the resin, preventing efficient reagent diffusion.

G start Peptide Aggregation Suspected (Resin Shrinking, Slow Reactions) solvent Change Solvent System (e.g., NMP, or add DMSO/chaotropic salts to DMF) start->solvent resin Use Aggregation-Disrupting Resin (e.g., PEG-based resins) start->resin backbone Incorporate Backbone Protection (Pseudoproline dipeptides, Hmb) start->backbone continue_synthesis Continue Synthesis with Monitoring solvent->continue_synthesis resin->continue_synthesis backbone->continue_synthesis

Caption: Strategies to mitigate peptide aggregation.

  • Modify the Solvent System:

    • Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregated peptides.[13]

    • Add chaotropic salts like LiCl to the DMF to disrupt hydrogen bonding and secondary structures.[4]

    • Use a solvent mixture such as 25% DMSO in DMF.[4]

  • Utilize Specialized Resins: Employ resins with polyethylene (B3416737) glycol (PEG) grafts (e.g., NovaPEG, TentaGel), which can improve solvation of the growing peptide chain and reduce aggregation.[4]

  • Incorporate Backbone Protection: For particularly difficult sequences, consider introducing backbone-protected dipeptides, such as pseudoproline dipeptides, at strategic locations to disrupt the formation of secondary structures.[4]

Data Summary

While direct side-by-side quantitative comparisons are sequence-dependent, the following table summarizes the general observations and recommended strategies for coupling Fmoc-Isoleucine and this compound.

ParameterFmoc-L-Isoleucine (β-branched)Fmoc-L-Leucine (γ-branched)
Relative Steric Hindrance HighModerate
Typical Coupling Efficiency Can be low without optimizationGenerally high
Recommended Coupling Strategy Double coupling is often necessary[7]Single coupling is usually sufficient
Recommended Reagents HATU, HCTU, PyBOP[10]DIC/Oxyma, HBTU, HATU[6][12]
Common Side Reactions Incomplete coupling leading to deletionRacemization (less common), aggregation in hydrophobic sequences[6]

Experimental Protocols

Protocol 1: Standard Double Coupling for Fmoc-Isoleucine

This protocol is recommended for coupling Fmoc-Isoleucine or when encountering difficulties with this compound.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-L-Isoleucine (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Second Coupling: Repeat step 3 with a fresh solution of activated Fmoc-L-Isoleucine.

  • Final Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) before proceeding to the next deprotection step.

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines (yellow/colorless beads). If the test is still positive, further optimization may be required.

Protocol 2: Optimized Coupling for this compound

This protocol is generally sufficient for the routine coupling of this compound.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-L-Leucine (3 equivalents), DIC (3 equivalents), and Oxyma (3 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Agitate for 2 hours at room temperature.

  • Final Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test. If the result is positive, consider troubleshooting with the double coupling protocol.

References

resolving Fmoc-leucine solubility problems during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-L-leucine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-L-leucine not dissolving in standard solvents like DMF or NMP?

A1: Fmoc-L-leucine, despite being generally soluble in polar aprotic solvents, can sometimes present dissolution problems.[1][2] This can be attributed to several factors:

  • Solvent Quality: The presence of moisture or impurities in the solvent can affect solubility. Dimethylformamide (DMF), for instance, can degrade over time to release dimethylamine, which can interfere with the synthesis process.[3]

  • Compound Purity: The purity of the Fmoc-L-leucine itself can influence its solubility characteristics.

  • Temperature: Ambient temperature may not be sufficient for dissolution, especially for higher concentrations.

  • Aggregation: Like other Fmoc-protected amino acids, Fmoc-leucine has a tendency to self-assemble or aggregate in solution, driven by hydrophobic and π–π stacking interactions of the Fmoc group, which can hinder dissolution.[4]

Q2: Is it safe to heat the mixture to dissolve Fmoc-L-leucine?

A2: Gentle warming can be an effective method to improve solubility. Heating a solution of Fmoc-L-leucine in an ethanol-water system to 60-80°C has been used to achieve complete dissolution.[5] However, excessive or prolonged heating should be avoided as it can potentially lead to the degradation of the Fmoc-amino acid or undesired side reactions. A temperature of around 40°C is generally a safe starting point.

Q3: My Fmoc-L-leucine dissolved initially but precipitated after adding the coupling reagents. What is happening?

A3: Precipitation upon addition of coupling reagents (like HBTU, HATU, or DIC) and a base (like DIPEA) can occur due to a change in the solution's polarity or the formation of less soluble activated species or salt byproducts. The activated ester of the amino acid may have different solubility properties than the free acid. Ensure all individual components are fully dissolved before mixing and consider using a slightly larger solvent volume.

Q4: What are the best practices for preparing an Fmoc-L-leucine solution for coupling?

A4: To ensure consistent results, adopt the following practices:

  • Use high-purity, dry solvents.[3]

  • Prepare the solution fresh just before the coupling step. Storing Fmoc-amino acids in solution, particularly in NMP, can lead to decomposition over time.[3]

  • Employ methods like vortexing or sonication to aid dissolution before resorting to heat.[6]

  • If you need to warm the solution, do so gently and for the shortest time possible.

Troubleshooting Guide: Resolving this compound Solubility

If you encounter solubility issues with Fmoc-L-leucine, follow this step-by-step guide.

  • Verify Solvent Quality: Ensure you are using fresh, high-purity, anhydrous grade solvent (e.g., DMF, NMP).[3]

  • Mechanical Agitation: Vigorously vortex the solution for several minutes.

  • Apply Sonication: Place the vial in an ultrasonic bath for 15-30 minutes. Ultrasonication can effectively break up aggregates and accelerate dissolution without causing racemization.[6]

  • Gentle Warming: If sonication is insufficient, warm the solution in a water bath at approximately 40°C. Do not exceed 50°C to minimize the risk of degradation.

  • Solvent Mixture: Prepare the solution in a mixture of solvents. Adding a small amount of Dichloromethane (DCM) to DMF can sometimes improve the solubility of Fmoc-amino acids.[7]

  • Increase Solvent Volume: While maintaining the required molarity is important, a slight, carefully measured increase in solvent volume can help keep the compound in solution, especially after the addition of other reagents.

Below is a troubleshooting flowchart to guide your decision-making process when encountering solubility problems.

G start Fmoc-Leu Solubility Issue (Precipitate or Incomplete Dissolution) check_solvent Step 1: Verify Solvent Is it fresh, anhydrous grade? start->check_solvent sonicate Step 2: Apply Sonication (15-30 min) check_solvent->sonicate Yes warm Step 3: Gentle Warming (Max 40-50°C) sonicate->warm Still not dissolved success Problem Resolved Proceed with Coupling sonicate->success Dissolved solvent_mix Step 4: Use Solvent Mixture (e.g., DMF/DCM) warm->solvent_mix Still not dissolved warm->success Dissolved increase_vol Step 5: Increase Solvent Volume (Slightly) solvent_mix->increase_vol Still not dissolved solvent_mix->success Dissolved increase_vol->success Dissolved fail Issue Persists Consider re-synthesis with low-load resin or alternative chemistry increase_vol->fail Still not dissolved

Caption: Troubleshooting flowchart for this compound solubility issues.

Quantitative Data Summary

The solubility of Fmoc-L-leucine varies across different solvents. The following table summarizes available quantitative and qualitative solubility data.

SolventSolubilityNotesSource
Dimethylformamide (DMF)~30 mg/mL; Readily SolubleThe most common and recommended solvent for SPPS.[1][8]
N-Methyl-2-pyrrolidone (NMP)Very SolubleA common alternative to DMF, known for excellent resin swelling.[2][3]
Dimethyl Sulfoxide (DMSO)~30 mg/mLA highly polar solvent, can be used in difficult couplings.[8][9]
Ethanol~30 mg/mL; Readily SolubleOften used in solvent mixtures or for purification.[1][8]
Dichloromethane (DCM)SolubleLess polar than DMF/NMP; often used in mixtures.[3]
Water / Aqueous BuffersSparingly or Slightly SolubleFmoc-L-leucine is poorly soluble in aqueous solutions.[1][8]

Experimental Protocols

Protocol 1: Standard Dissolution and Coupling of Fmoc-L-Leucine

This protocol outlines the standard procedure for dissolving and coupling Fmoc-L-leucine in a solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Fmoc-L-leucine

  • Peptide synthesis grade DMF

  • Coupling Reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Swollen peptide-resin with a free N-terminal amine

Procedure:

  • Preparation: In a clean vial, weigh the required amount of Fmoc-L-leucine (typically 3-5 equivalents relative to the resin substitution).

  • Dissolution: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M). Agitate the mixture using a vortex mixer until the solid is fully dissolved. If dissolution is slow, proceed to sonication as described in the troubleshooting guide.

  • Activation: To the dissolved Fmoc-L-leucine solution, add the coupling reagent (e.g., HBTU, 4.9 equivalents) and mix briefly.[10] Then, add the base (e.g., DIPEA, 10 equivalents) to initiate the activation.[10] The solution should change color (typically to yellow). Allow the pre-activation to proceed for 5-10 minutes at room temperature.[7][11]

  • Coupling: Drain the solvent from the swollen resin. Immediately add the activated Fmoc-L-leucine solution to the resin.

  • Reaction: Agitate the resin mixture at room temperature for the recommended coupling time (typically 1-2 hours).

  • Monitoring & Washing: After the reaction, perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[7]

The diagram below illustrates the workflow for a standard coupling cycle in SPPS.

G start Start: Resin with Free N-terminal Amine dissolve 1. Dissolve Fmoc-Leu in DMF start->dissolve activate 2. Add Coupling Reagents (e.g., HBTU, DIPEA) to Activate dissolve->activate couple 3. Add Activated Amino Acid Solution to Resin activate->couple agitate 4. Agitate for 1-2 Hours (Coupling Reaction) couple->agitate wash 5. Wash Resin (Remove Excess Reagents) agitate->wash deprotect 6. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash->deprotect next_cycle Ready for Next Coupling Cycle deprotect->next_cycle

References

Technical Support Center: Strategies for Removing Fmoc-Leucine Byproducts Post-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of byproducts after the synthesis of peptides containing Fmoc-leucine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered after the deprotection of this compound?

The primary byproduct from the removal of the Fmoc group is dibenzofulvene (DBF) . This highly reactive molecule can subsequently form adducts with the deprotecting agent (commonly piperidine) or with the newly liberated N-terminal amine of the peptide. These adducts, particularly the DBF-piperidine adduct, are major impurities that need to be removed post-synthesis.[1][2][3][4] Additionally, incomplete deprotection can lead to the formation of deletion sequences , where a leucine (B10760876) residue is missing from the final peptide.[5] In sequences containing aspartic acid, the use of a strong base for Fmoc removal can also lead to the formation of aspartimide and related byproducts.[5][6]

Q2: Why can byproducts from this compound deprotection be particularly challenging to remove?

Leucine is a hydrophobic amino acid. Peptides rich in leucine can exhibit poor solubility in standard aqueous solutions used during purification, and they have a higher tendency to aggregate.[7][8][9] This aggregation can entrap byproducts like DBF adducts, making them difficult to remove through standard washing procedures. The DBF-piperidine adduct itself is highly lipophilic and not easily removed by aqueous washes.[2][3][4]

Q3: What are the general strategies for removing this compound byproducts after synthesis?

Post-synthesis purification strategies primarily focus on exploiting the differing solubility of the desired peptide and the common byproducts. The main approaches include:

  • Precipitation and Washing: Precipitating the peptide with a non-polar solvent like diethyl ether, in which the lipophilic DBF adducts are more soluble.

  • Liquid-Liquid Extraction: Utilizing a biphasic solvent system to partition the byproducts away from the peptide.

  • Use of Scavengers: Incorporating a scavenger during the deprotection step to trap DBF and facilitate its removal.

  • Chromatographic Purification: Employing techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the peptide from impurities based on hydrophobicity.

Troubleshooting Guides

Issue 1: Presence of a Lipophilic Impurity Co-eluting with the Peptide in HPLC

Possible Cause: The impurity is likely a dibenzofulvene (DBF) adduct, such as the DBF-piperidine adduct, which is highly hydrophobic.

Solution Strategies:

  • Ether Precipitation and Wash: This is the most common first-line approach to remove non-polar impurities.

  • Hexane (B92381) Wash: For particularly stubborn lipophilic byproducts, a hexane wash of the crude peptide can be effective.

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Ether Precipitation The peptide is precipitated from the cleavage cocktail (e.g., TFA) by adding cold diethyl ether. Lipophilic byproducts remain in the ether supernatant.[10][11][12][13]Simple, widely applicable, removes a significant amount of scavengers and DBF adducts.[10][11][14]Some hydrophobic peptides may not precipitate well. Can result in an oily or sticky peptide pellet if impurities are high.[12]General purpose removal of non-polar byproducts from most peptides.
Hexane Wash The crude, dried peptide is washed with hexane to dissolve highly non-polar impurities.Effective at removing very lipophilic byproducts that may not be fully removed by ether precipitation.The peptide must be thoroughly dried before washing. Potential for loss of very hydrophobic peptides.Peptides contaminated with highly lipophilic impurities after initial ether precipitation.
Liquid-Liquid Extraction The crude peptide is dissolved in a polar solvent and extracted with an immiscible non-polar solvent (e.g., hexane) to remove DBF adducts.[2][4]Can be very efficient for solution-phase synthesis. Allows for clear separation of byproducts.[2][4]More complex than simple precipitation. Risk of peptide loss at the solvent interface, especially for amphipathic peptides.Solution-phase peptide synthesis or when precipitation methods are ineffective.

Protocol 1: Standard Ether Precipitation and Wash

  • Following cleavage from the resin with a TFA-based cocktail, filter the resin and collect the filtrate containing the peptide.

  • In a separate centrifuge tube, add 10 volumes of ice-cold diethyl ether.

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[14]

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the tube to pellet the peptide.

  • Carefully decant the ether supernatant, which contains the dissolved byproducts.

  • Wash the peptide pellet with another portion of cold diethyl ether, vortex, centrifuge, and decant. Repeat this wash step 2-3 times.[14]

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

G start Crude Peptide in TFA add_ether Add 10 vol. cold Diethyl Ether start->add_ether precipitate Peptide Precipitates add_ether->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge decant Decant Ether Supernatant (Contains DBF Byproducts) centrifuge->decant wash Repeat Ether Wash (2-3x) decant->wash wash->centrifuge dry Dry Peptide Pellet wash->dry

Issue 2: Incomplete Deprotection Leading to Deletion Sequences

Possible Cause: Steric hindrance from the bulky leucine side chain or peptide aggregation can prevent complete Fmoc removal.

Solution Strategies:

  • In-synthesis Monitoring: Use a qualitative test like the Kaiser test to check for free primary amines after the deprotection step. A positive result indicates incomplete deprotection.

  • Modified Deprotection Protocol: For sequences known to be difficult, modify the deprotection conditions.

ProtocolModificationRationalePotential Drawbacks
Extended Deprotection Increase the deprotection time or perform a second deprotection step with fresh reagent.Allows more time for the deprotecting agent to access sterically hindered sites.Increased risk of side reactions like aspartimide formation with longer exposure to base.
DBU Addition Add a small percentage (e.g., 2%) of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine (B6355638) solution.[1]DBU is a more potent base and can accelerate the removal of sterically hindered Fmoc groups.[1]DBU does not scavenge DBF, so piperidine must still be present.[1] Can significantly increase aspartimide formation.[1]

Protocol 2: Deprotection with DBU/Piperidine Cocktail

  • Prepare a deprotection solution of 20% piperidine and 2% DBU in DMF.

  • Swell the peptide-resin in DMF.

  • Drain the DMF and add the DBU/piperidine deprotection cocktail to the resin.

  • Agitate the mixture for 5-15 minutes, carefully monitoring the reaction progress.

  • Drain the deprotection solution and wash the resin extensively with DMF (at least 5-7 times) to remove all traces of DBU and piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

G start Peptide-Resin with This compound deprotection Add 2% DBU / 20% Piperidine in DMF start->deprotection agitate Agitate for 5-15 min deprotection->agitate wash Extensive DMF Wash agitate->wash kaiser_test Kaiser Test wash->kaiser_test positive Incomplete Deprotection (Repeat or Troubleshoot) kaiser_test->positive Positive negative Deprotection Complete Proceed to Coupling kaiser_test->negative Negative

Issue 3: Proactive Removal of DBF Byproducts During Synthesis

Possible Cause: The formation of DBF is an unavoidable consequence of Fmoc deprotection.

Solution Strategy:

  • Use of a Scavenger: Introduce a scavenger during the deprotection step to trap the DBF as it is formed, converting it into a more easily removable adduct.

ScavengerMechanismAdvantagesDisadvantages
Piperidine (as self-scavenger) The deprotecting agent itself acts as a nucleophile to trap DBF, forming a DBF-piperidine adduct.[1]Convenient as it is already present in the deprotection solution.The resulting adduct is lipophilic and can be difficult to remove.
1-Octanethiol (B94742) A thiol that acts as a potent nucleophile to trap the electrophilic DBF.[15]Forms a stable, non-basic adduct. Can be used with non-nucleophilic bases like DBU.[15]Adds another reagent to the synthesis. The thiol has a strong odor.
Polymer-supported scavengers Amines or thiols attached to a solid support that can be filtered off after the reaction.Simplifies workup as the scavenger and its adduct are easily removed by filtration.Higher cost. May have slower reaction kinetics due to the heterogeneous nature.

Protocol 3: Fmoc Deprotection with 1-Octanethiol as a Scavenger

  • Prepare a deprotection solution containing the desired base (e.g., 20% piperidine or 2% DBU in DMF).

  • Add 1-octanethiol to the deprotection solution (typically 2-5 equivalents relative to the Fmoc-amino acid).

  • Perform the deprotection step as usual, agitating the peptide-resin with the scavenger-containing deprotection solution.

  • After the reaction is complete, drain the solution and wash the resin thoroughly with DMF to remove the DBF-thiol adduct and excess reagents.

G cluster_0 Deprotection Step cluster_1 Scavenging Fmoc_Leu Fmoc-Leu-Peptide Base Base (e.g., Piperidine) DBF Dibenzofulvene (DBF) (Reactive Byproduct) Scavenger Scavenger (e.g., 1-Octanethiol) DBF->Scavenger traps Free_Amine H2N-Leu-Peptide Adduct Trapped DBF Adduct (Easily Removed) Scavenger->Adduct

References

Technical Support Center: Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding aspartimide formation, a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing Aspartic Acid (Asp) followed by Leucine (Leu).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based SPPS, primarily under the basic conditions of Fmoc-group removal with piperidine (B6355638).[1] The backbone amide nitrogen following an Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring known as an aspartimide.[1] This is problematic because the aspartimide intermediate can lead to several undesired byproducts:

  • α- and β-peptides: The succinimide ring can be opened by nucleophiles (like piperidine or water) to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1]

  • Racemization: The chiral center of the Asp residue can epimerize during this process, leading to the formation of D-aspartyl peptides.[2]

  • Purification Challenges: These byproducts often have the same mass and similar chromatographic properties as the target peptide, making purification difficult and sometimes impossible.[3]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.[3]

Q2: How does the Asp-Leu sequence influence aspartimide formation compared to other sequences like Asp-Gly?

The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue.[1] The reaction is most facile in sequences with small, sterically unhindered residues, with the Asp-Gly (D-G) motif being the most susceptible.[1]

Leucine, with its bulky isobutyl side chain, provides significant steric hindrance, which impedes the cyclization reaction required for aspartimide formation. While direct quantitative comparisons are not abundant in the literature, it is a well-established principle that bulkier residues at the Xxx position in an Asp-Xxx sequence reduce the rate of aspartimide formation. Sequences with residues like Valine and Leucine are therefore considered to have a low propensity for this side reaction compared to the very high propensity of Asp-Gly.[4]

Q3: What are the main strategies to prevent aspartimide formation in sequences containing Asp-Leu?

Even though the Asp-Leu sequence has a lower risk, for long peptides or those requiring very high purity, preventative measures are recommended. The main strategies include:

  • Modification of Fmoc-Deprotection Conditions: Using weaker bases for Fmoc removal or adding acidic additives to the standard piperidine solution can reduce the basicity and thus the rate of aspartimide formation.[3]

  • Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulky protecting groups on the Asp side chain can sterically shield the carbonyl group from nucleophilic attack.[3]

  • Backbone Protection: Modifying the backbone amide nitrogen of the Leucine residue following Asp is one of the most effective ways to completely prevent aspartimide formation. This is often achieved by using pre-formed dipeptide building blocks.[5]

Q4: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical factor in microwave-assisted SPPS, where elevated temperatures are used to speed up reactions. Careful optimization of temperature and reaction times is necessary to minimize this side reaction when using microwave synthesizers.

Troubleshooting Guide

Issue: Significant aspartimide-related impurities are detected in the crude peptide containing an Asp-Leu sequence.

dot

cluster_start cluster_analysis cluster_solutions start Impurity Detected in Asp-Leu Peptide q1 High-Risk Sequence? (e.g., adjacent to Gly, Asn, Ser) start->q1 q2 Using Standard Deprotection? (20% Piperidine/DMF) q1->q2 Yes q1->q2 No q3 Using Standard Asp Protecting Group? (Fmoc-Asp(OtBu)-OH) q2->q3 Yes sol1 Modify Deprotection: - Use 20% Piperazine - Add 0.1M HOBt to Piperidine q2->sol1 No sol2 Use Bulky Protecting Group: - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OBno)-OH q3->sol2 Yes sol3 Use Backbone Protection: - Fmoc-Asp(OtBu)-Dmb-Gly-OH (if applicable for sequence) q3->sol3 Consider for max protection cluster_prep cluster_synthesis prep Prepare 20% (v/v) Piperazine in DMF swell Swell Resin in DMF deprotect1 Add Piperazine Solution (1 x 5 min) swell->deprotect1 deprotect2 Add Fresh Piperazine Solution (1 x 15 min) deprotect1->deprotect2 wash Wash Resin with DMF (5-7 times) deprotect2->wash couple Proceed to Coupling Step wash->couple cluster_main Main Pathway (Desired) cluster_side Side Reaction Pathway peptide Peptide with Asp(OR)-Xxx deprotected_peptide Deprotected Peptide peptide->deprotected_peptide Fmoc Deprotection (No Side Reaction) deprotonation Backbone Amide Deprotonation peptide->deprotonation Base (Piperidine) cyclization Intramolecular Cyclization deprotonation->cyclization aspartimide Aspartimide Intermediate cyclization->aspartimide hydrolysis Hydrolysis/Piperidinolysis aspartimide->hydrolysis byproducts Mixture of: - α-peptide (L & D) - β-peptide (L & D) - Piperidide Adducts hydrolysis->byproducts

References

Navigating Fmoc-Leucine Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of Fmoc-L-leucine coupling in solid-phase peptide synthesis (SPPS). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance coupling efficiency and ensure the successful synthesis of high-quality peptides.

Troubleshooting Guide: Common Issues in Fmoc-Leucine Coupling

Issue Potential Causes Recommended Solutions
Low Coupling Efficiency - Steric Hindrance: The bulky isobutyl side chain of leucine (B10760876) can hinder access to the reactive site.[1] - Peptide Aggregation: Formation of secondary structures on the resin can block reactive sites. - Poor Resin Swelling: Inadequate swelling limits reagent access. - Suboptimal Reagent Quality: Degradation of coupling reagents or solvents.- Use a lower-loading resin to increase the distance between peptide chains.[1] - Employ "difficult sequence" protocols: Incorporate chaotropic salts or use high-temperature couplings. - Ensure adequate resin swelling in a suitable solvent like DMF or NMP prior to coupling. - Use fresh, high-quality reagents and anhydrous solvents.
Incomplete Deprotection - Steric Hindrance: The Fmoc group may be difficult to remove from a sterically hindered leucine residue. - Insufficient Deprotection Time/Reagent: Standard deprotection times may not be sufficient.- Extend deprotection time or perform a double deprotection. - Use a stronger deprotection cocktail, such as one containing DBU, for difficult sequences.
Racemization - Over-activation of the amino acid: Prolonged exposure to activating agents can lead to epimerization. - High reaction temperature. - Use pre-formed activated esters or perform pre-activation for a minimal time. - Maintain a controlled reaction temperature, ideally at or below room temperature. - For the first amino acid, consider using a pre-loaded resin or a linker like MPPA to minimize racemization.
Side Reactions - Formation of deletion sequences: Caused by incomplete coupling or deprotection. - Premature chain termination (capping): Unreacted amino groups can be acetylated if capping agents are used after incomplete coupling.- Monitor coupling and deprotection steps closely using tests like the Kaiser test. - Ensure complete coupling before initiating a capping step. If coupling is incomplete, a second coupling is recommended.

Frequently Asked Questions (FAQs)

Q1: Which resin is the best choice for coupling Fmoc-L-leucine?

A1: The optimal resin depends on the desired C-terminal functionality of the peptide.

  • Wang Resin: Ideal for peptides with a C-terminal carboxylic acid. Pre-loaded Fmoc-L-Leu-Wang resins are recommended to avoid challenges with the initial loading, such as racemization.

  • Rink Amide Resin: The standard choice for synthesizing peptides with a C-terminal amide. The first this compound is coupled via a standard amide bond formation.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin suitable for producing protected peptide fragments and peptides with a C-terminal carboxylic acid. It is known to minimize racemization during the loading of the first amino acid due to its steric bulk.

Q2: How does the choice of resin impact the coupling efficiency of Fmoc-L-leucine?

A2: The resin's properties, including its linker, loading capacity, and swelling characteristics, all influence coupling efficiency. Resins with lower loading capacities can mitigate steric hindrance issues associated with the bulky leucine side chain by increasing the distance between growing peptide chains. The chemical nature of the linker determines the conditions for cleavage and can affect the stability of the peptide-resin bond during synthesis.

Q3: What are the key factors that affect Fmoc-L-leucine coupling efficiency?

A3: Several factors can impact the success of the coupling reaction:

  • Solvent: The solvent must effectively swell the resin and dissolve the reactants. DMF and NMP are common choices.

  • Coupling Reagents: The choice of activation agent (e.g., HBTU, HATU, DIC/HOBt) and base (e.g., DIPEA) is critical. More potent coupling reagents may be necessary for difficult couplings.

  • Steric Hindrance: The bulky nature of leucine can impede the reaction.

  • Peptide Aggregation: The growing peptide chain can aggregate, hindering reagent access.

Q4: How can I monitor the efficiency of my Fmoc-L-leucine coupling reaction?

A4: The Kaiser test (or ninhydrin (B49086) test) is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue/purple color) after a coupling step indicates that there are unreacted amino groups and the coupling is incomplete. A negative result (yellow/colorless) suggests a successful coupling.

Data Presentation: Resin Performance Characteristics

While direct comparative data for this compound coupling efficiency across different resins is limited in the literature, the following table summarizes the general performance characteristics of commonly used resins in solid-phase peptide synthesis. It is important to note that actual yields and purity are highly dependent on the specific peptide sequence and synthesis conditions.

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Primary Application
Wang Resin 0.3 - 1.050 - 90Moderate to HighPeptides with a C-terminal carboxylic acid
Rink Amide Resin 0.3 - 1.052 - 90+Moderate to HighPeptides with a C-terminal amide
2-Chlorotrityl Chloride Resin 0.3 - 1.6+Generally highHighProtected peptide fragments; Peptides with a C-terminal carboxylic acid

Data synthesized from various sources. Actual performance may vary.

Experimental Protocols

Detailed Methodology for Fmoc-L-Leucine Coupling

This protocol describes a general procedure for coupling Fmoc-L-leucine to a deprotected amino group on a solid-phase support.

1. Materials:

  • Fmoc-L-leucine

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, anhydrous)

  • Washing solvents (DMF, Dichloromethane - DCM)

  • Reaction vessel with a frit

2. Resin Preparation:

  • If starting a new synthesis, ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirmed by a positive Kaiser test).

  • Wash the deprotected peptide-resin thoroughly with DMF (3-5 times) to remove any residual deprotection solution.

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-L-leucine (3-5 equivalents relative to the resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.

  • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

  • Allow the pre-activation to proceed for 1-2 minutes.

  • Drain the DMF from the washed peptide-resin.

  • Immediately add the activated Fmoc-L-leucine solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.

4. Monitoring and Washing:

  • After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test to check for completion.

  • If the Kaiser test is negative (no free amines), proceed to washing. Wash the resin sequentially with DMF (3-5 times) and DCM (3-5 times).

  • If the Kaiser test is positive (incomplete coupling), a second coupling (recoupling) with a fresh solution of activated Fmoc-L-leucine is recommended.

5. Next Step:

  • The resin is now ready for the deprotection of the newly added Fmoc-L-leucine to continue the peptide chain elongation.

Kaiser Test Protocol

1. Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

2. Procedure:

  • Take a small sample of resin beads (a few beads are sufficient) and place them in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Dark blue or purple beads/solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads/solution.

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the core processes and logical relationships involved in Fmoc-L-leucine coupling.

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Decision cluster_final Final Steps start Start: Deprotected Peptide-Resin wash_resin Wash with DMF start->wash_resin add_to_resin Add Activated AA to Resin wash_resin->add_to_resin preactivate Pre-activate Fmoc-Leu-OH preactivate->add_to_resin agitate Agitate (1-2h) add_to_resin->agitate kaiser_test Perform Kaiser Test agitate->kaiser_test decision Coupling Complete? kaiser_test->decision decision->add_to_resin No (Positive) Recouple wash_final Wash with DMF/DCM decision->wash_final Yes (Negative) next_cycle Proceed to Next Cycle wash_final->next_cycle

Caption: Experimental workflow for Fmoc-L-leucine coupling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Coupling Efficiency steric_hindrance Steric Hindrance start->steric_hindrance aggregation Peptide Aggregation start->aggregation reagents Poor Reagents/Solvents start->reagents low_load_resin Use Lower-Loading Resin steric_hindrance->low_load_resin chaotropes Use Chaotropic Agents / Heat aggregation->chaotropes fresh_reagents Use Fresh Reagents reagents->fresh_reagents

Caption: Troubleshooting logic for low coupling efficiency.

References

dealing with deletion sequences in Fmoc-leucine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-SPPS

This technical support center provides troubleshooting guidance for researchers encountering issues with deletion sequences during Fmoc-leucine solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and how do they arise during this compound synthesis?

A1: Deletion sequences are peptides within a crude sample that lack one or more amino acid residues from the target sequence. During the solid-phase synthesis of a peptide, if an amino acid fails to couple to the growing peptide chain on the resin, the subsequent amino acids in the sequence will be added to the truncated peptide. This results in a final product contaminated with peptides that are missing the uncoupled amino acid. In the context of this compound, this means leucine (B10760876) was not successfully added to the peptide chain.

Several factors can contribute to the formation of deletion sequences:

  • Incomplete Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, the subsequent this compound cannot be coupled.

  • Inefficient Coupling: The coupling reaction of this compound may be incomplete due to steric hindrance, poor activation of the amino acid, or suboptimal reaction conditions.

  • Resin-Related Issues: Aggregation of peptide chains on the resin can prevent reagents from accessing all reaction sites.

Q2: How can I detect and quantify the presence of leucine deletion sequences in my peptide sample?

A2: The primary methods for detecting and quantifying deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Reversed-Phase HPLC (RP-HPLC): Deletion sequences, being shorter and typically more polar than the target peptide, will have different retention times. By comparing the chromatogram of the crude product to that of a pure standard, deletion peaks can be identified.

  • Mass Spectrometry (MS): MS can identify peptides based on their mass-to-charge ratio. Deletion sequences will have a lower molecular weight than the target peptide, corresponding to the mass of the missing leucine residue (approximately 113.16 g/mol ).

Experimental Protocol: Detection of Deletion Sequences by RP-HPLC and ESI-MS

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a C18 RP-HPLC column.

    • Run a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 5% to 95% over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra for all eluting peaks.

    • Analyze the spectra to identify the molecular weights of the major peaks and compare them to the theoretical mass of the target peptide and potential deletion sequences.

Table 1: Example Data for a Target Peptide (TP) with a Leucine Deletion Sequence (TP-Leu)

PeptideTheoretical Mass (Da)Observed Mass (Da)Retention Time (min)
Target Peptide (TP)1500.01500.220.5
Deletion (TP-Leu)1386.841387.018.2

Troubleshooting Guides

Issue 1: Significant peak corresponding to a leucine deletion sequence observed in HPLC/MS.

This indicates a problem with the coupling of this compound or the deprotection step preceding it.

Troubleshooting Workflow: Leucine Deletion

Caption: Troubleshooting workflow for leucine deletion.

Possible Cause 1: Incomplete Fmoc Deprotection

  • Verification: Perform a test cleavage on a small amount of resin after the deprotection step. Analyze the cleaved products by HPLC to check for any remaining Fmoc-protected peptide.

  • Solution:

    • Increase the deprotection time with the piperidine (B6355638) solution.

    • Use a freshly prepared deprotection solution.

    • Ensure adequate mixing of the resin during deprotection.

Possible Cause 2: Inefficient this compound Coupling

  • Verification: Perform a Kaiser test (or other ninhydrin-based test) on a few resin beads after the coupling step. A positive result (blue beads) indicates free amines, signifying incomplete coupling.

  • Solutions:

    • Double Couple: Perform the coupling step twice. After the first coupling, wash the resin and then repeat the coupling with fresh reagents.

    • Change Activation Method: If using HBTU/HOBt, consider switching to a more potent activator like HATU or HCTU.

    • Increase Equivalents: Use a higher excess of this compound and activation reagents.

    • Extend Coupling Time: Increase the reaction time for the coupling step.

Table 2: Comparison of Common Coupling Reagents

Coupling ReagentRelative EfficiencyComments
HBTU/HOBtStandardEffective for most couplings, but can be slow for hindered residues.
HCTUHighFaster and more efficient than HBTU, especially for difficult couplings.
HATUVery HighHighly efficient, particularly for sterically hindered amino acids.

Q3: Can I "cap" the unreacted peptide chains to prevent the formation of deletion sequences?

A3: Yes, capping is a highly effective strategy. After the coupling step, any unreacted N-terminal amines can be acetylated, typically using acetic anhydride. This permanently blocks them from further reaction, ensuring that only the correct full-length peptides are synthesized in subsequent steps. The capped, truncated peptides are easily separated from the final product during purification.

Experimental Protocol: N-terminal Capping

  • After the this compound coupling step, wash the resin thoroughly with DMF.

  • Prepare a capping solution (e.g., 20% acetic anhydride, 20% pyridine (B92270) in DMF).

  • Add the capping solution to the resin and mix for 30 minutes.

  • Wash the resin with DMF to remove excess capping reagents.

  • Proceed with the Fmoc deprotection of the correctly coupled chains.

Logical Flow of Capping in SPPS

CappingFlow Start Start of Cycle Deprotection Fmoc Deprotection Start->Deprotection Coupling Fmoc-Leu Coupling Deprotection->Coupling Decision Coupling Complete? Coupling->Decision Capping Capping (e.g., Ac₂O) Decision->Capping No (Incomplete) NextCycle Proceed to Next Cycle Decision->NextCycle Yes Capping->NextCycle

Caption: Logic of incorporating a capping step in an SPPS cycle.

Technical Support Center: Enhancing Purity of Crude Peptides Containing Fmoc-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude peptides containing Fmoc-leucine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude peptides containing this compound?

A1: Common impurities include deletion sequences from incomplete coupling or deprotection, truncated peptides, and by-products from side reactions.[1][2] Specific to this compound, aggregation-related impurities can be prevalent due to the hydrophobicity of the leucine (B10760876) side chain and the Fmoc group itself.[3][4] Other potential impurities arise from side reactions like aspartimide formation (if Asp is present), diketopiperazine formation (especially at the dipeptide stage), and racemization.[1][3][5]

Q2: Why do peptides containing this compound have a tendency to aggregate?

A2: Aggregation in peptides containing this compound is primarily driven by two factors: the hydrophobic nature of the leucine side chain and the aromatic, hydrophobic Fmoc protecting group.[3][4] As the peptide chain elongates on the solid support, these hydrophobic moieties can interact, leading to interchain association and the formation of secondary structures like β-sheets. This aggregation can hinder reagent access, leading to incomplete deprotection and coupling reactions.[6]

Q3: My crude peptide containing this compound has very poor solubility. What can I do?

A3: Poor solubility is a common issue with these types of peptides.[4][7][8][9][10][11] To improve solubility for purification, consider the following:

  • Solvent Choice: Dissolve the crude peptide in a stronger organic solvent like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) before diluting with the initial mobile phase for RP-HPLC.[9]

  • Guanidinium (B1211019) Chloride or Urea (B33335): For highly aggregated peptides, using denaturing agents like 6M guanidinium chloride or 8M urea in the initial dissolution solvent can be effective. Note that these will need to be removed during purification.

  • Temperature: Gently warming the sample can sometimes aid dissolution, but be cautious of potential degradation.

Q4: I am observing a broad peak or peak tailing during RP-HPLC purification. What could be the cause?

A4: Broad or tailing peaks for hydrophobic peptides like those containing this compound can be caused by several factors:

  • Poor Solubility: The peptide may be partially precipitating on the column.[12]

  • Strong Secondary Interactions: The peptide might be interacting with the silica (B1680970) backbone of the column. Using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is standard practice to minimize these interactions.[12][13]

  • Sample Overload: Injecting too much of a poorly soluble peptide can lead to distorted peak shapes.[12]

  • Slow Mass Transfer: The bulky nature of the peptide can hinder its movement between the mobile and stationary phases.[12]

Troubleshooting Guides

Issue 1: Low Purity of Crude Peptide Post-Synthesis

Symptoms:

  • Analytical HPLC of the crude product shows a complex chromatogram with multiple peaks of significant intensity.

  • The target peptide peak is a minor component.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Experimental Protocol
Incomplete Fmoc Deprotection Extend deprotection time, use a stronger base, or perform a double deprotection.[6][14]See Protocol 1: Modified Fmoc Deprotection.
Inefficient Amino Acid Coupling Increase coupling time, use a more potent activation agent (e.g., HATU, HCTU), or perform a double coupling.[15]See Protocol 2: Enhanced Amino Acid Coupling.
Peptide Aggregation on Resin Incorporate structure-disrupting elements like pseudoprolines or use solvents known to disrupt hydrogen bonding (e.g., NMP, DMSO).[3]When synthesizing, replace a Ser or Thr residue with a corresponding pseudoproline dipeptide.
Impure Starting Materials Purify Fmoc-amino acids prior to synthesis.[1][16]Recrystallization of this compound from a suitable solvent system (e.g., Toluene).[16]
Issue 2: Difficulty in Purifying the Target Peptide by RP-HPLC

Symptoms:

  • Poor peak resolution.

  • Co-elution of impurities with the main product.

  • Low recovery of the purified peptide.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Experimental Protocol
Suboptimal HPLC Gradient Optimize the elution gradient. A shallower gradient around the elution point of the target peptide can improve resolution.[12][13][17]See Protocol 3: RP-HPLC Gradient Optimization.
Irreversible Adsorption to Column Change the stationary phase (e.g., from C18 to C8 or C4 for very hydrophobic peptides) or modify the mobile phase.[12]N/A
Peptide Precipitation on Column Decrease the sample concentration, increase the organic content of the initial mobile phase, or add a small amount of a stronger organic solvent like isopropanol (B130326) to the sample.[12]N/A

Data Presentation

Table 1: Impact of Fmoc-Amino Acid Purification on Crude Peptide Purity

Peptide Synthesis Condition Initial Impurity Level in Fmoc-Amino Acids Final Crude Peptide Purity Purity Increase
Standard Synthesis~26%53.08%N/A
Synthesis with Purified Amino Acids~10%68.08%>15%

Data adapted from a study on the synthesis of Glucagon, demonstrating the significant impact of raw material purity.[16]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection for Hindered Sequences

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine (B6355638) in DMF. Agitate for 15-30 minutes.[6]

  • Drain and Wash: Drain the deprotection solution and wash the resin with DMF (2 times).[6]

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[6]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.[6]

  • Confirmation (Optional): Perform a ninhydrin (B49086) test to confirm the presence of a free primary amine.[2][14]

Protocol 2: Enhanced Amino Acid Coupling

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), an activating agent like HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours. For difficult couplings, the reaction time can be extended.

  • Wash: After the coupling is complete, drain the solution and wash the resin thoroughly with DMF.

Protocol 3: RP-HPLC Gradient Optimization for Hydrophobic Peptides

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.[13]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[13]

  • Scouting Gradient: Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.

  • Optimized Gradient: Design a shallower gradient around the elution percentage of your peptide. For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient might be:

    • 30-50% B over 5 minutes

    • 50-70% B over 40 minutes

    • 70-95% B over 5 minutes

  • Analysis: Analyze collected fractions by analytical HPLC or mass spectrometry to confirm the purity of the target peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis start Start: Resin Swelling deprotection Fmoc Deprotection (Protocol 1) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Protocol 2) repeat Repeat Cycle coupling->repeat wash1->coupling repeat->deprotection Next Amino Acid cleavage Cleavage & Global Deprotection repeat->cleavage Final Amino Acid crude Crude Peptide cleavage->crude dissolve Dissolution crude->dissolve hplc RP-HPLC Purification (Protocol 3) dissolve->hplc analysis Fraction Analysis hplc->analysis lyophilize Lyophilization analysis->lyophilize Pure Fractions pure Pure Peptide lyophilize->pure

Caption: General workflow for peptide synthesis and purification.

troubleshooting_logic start Low Crude Purity Observed check_deprotection Incomplete Deprotection? start->check_deprotection check_coupling Inefficient Coupling? check_deprotection->check_coupling No solution_deprotection Use Modified Deprotection (Protocol 1) check_deprotection->solution_deprotection Yes check_aggregation Aggregation Issues? check_coupling->check_aggregation No solution_coupling Use Enhanced Coupling (Protocol 2) check_coupling->solution_coupling Yes solution_aggregation Use Aggregation Disrupting Methods check_aggregation->solution_aggregation Yes end Improved Purity solution_deprotection->end solution_coupling->end solution_aggregation->end

Caption: Troubleshooting logic for low crude peptide purity.

References

Validation & Comparative

A Comparative Guide to Fmoc-Leucine and Boc-Leucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical juncture in the successful solid-phase peptide synthesis (SPPS) of leucine-containing peptides. The choice between the two cornerstone methodologies, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), directly influences synthesis efficiency, crude peptide purity, and the prevalence of side reactions. This guide provides an objective, data-driven comparison of Fmoc-leucine and Boc-leucine, offering detailed experimental protocols and insights to inform your synthesis strategy.

Core Principles: A Dichotomy in Chemical Strategy

The fundamental difference between the Fmoc and Boc strategies lies in the lability of the Nα-amino protecting group. The Fmoc group is base-labile, typically removed with a piperidine (B6355638) solution, while the Boc group is acid-labile, requiring an acid such as trifluoroacetic acid (TFA) for its removal. This distinction dictates the entire synthesis workflow, including the choice of side-chain protecting groups and the final cleavage conditions from the solid support. This concept of using protecting groups that are removed under different conditions is known as orthogonality, which is a key principle in multi-step chemical synthesis.

FeatureThis compound StrategyBoc-Leucine Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)Strong acid-labile (e.g., Bzl); requires HF or TFMSA for removal.
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF, TFMSA)
Chemistry Philosophy Orthogonal, milder repetitive deprotectionNon-orthogonal, harsher repetitive deprotection

Performance Comparison: A Quantitative Perspective

While direct, side-by-side quantitative comparisons for a single leucine-containing peptide are not abundant in literature, we can compile illustrative data based on established performance trends for each strategy. The Fmoc strategy generally boasts high coupling efficiencies, often exceeding 99%.[] However, challenges such as peptide aggregation, particularly in hydrophobic sequences rich in residues like leucine (B10760876), can impede both deprotection and coupling steps.[2] The Boc strategy, with its repetitive acid treatments, can sometimes mitigate aggregation of the growing peptide chain.[3]

Table 1: Illustrative Performance Metrics in SPPS (Note: This data is representative and compiled from typical outcomes described in synthesis literature, not from a single head-to-head experimental study.)

ParameterThis compoundBoc-LeucineCitation
Typical Single-Step Coupling Efficiency >99%98-99%[][4]
Crude Peptide Purity (Model 10-mer) High (often >85%)Variable, can be lower due to harsher conditions
Risk of Racemization at Leucine Low with standard coupling reagentsLow
Aggregation Propensity for Leu-rich sequences Moderate to HighCan be lower due to acid-mediated disruption[2][3]
Compatibility with Sensitive Modifications HighLow

Experimental Workflows and Methodologies

The cyclical nature of SPPS is well-defined for both strategies, though the specific reagents and steps differ significantly.

SPPS Workflow Comparison

SPPS_Workflows cluster_fmoc Fmoc-SPPS Cycle cluster_boc Boc-SPPS Cycle F_Start Fmoc-AA-Resin F_Deprotect Fmoc Deprotection (20% Piperidine/DMF) F_Start->F_Deprotect F_Wash1 DMF Wash F_Deprotect->F_Wash1 F_Couple Coupling (Fmoc-Leu-OH, Activator) F_Wash1->F_Couple F_Wash2 DMF Wash F_Couple->F_Wash2 F_End Fmoc-Dipeptide-Resin F_Wash2->F_End Repeat Cycle B_Start Boc-AA-Resin B_Deprotect Boc Deprotection (50% TFA/DCM) B_Start->B_Deprotect B_Wash_Neut DCM Wash & Neutralization (DIEA) B_Deprotect->B_Wash_Neut B_Couple Coupling (Boc-Leu-OH, Activator) B_Wash_Neut->B_Couple B_Wash2 DCM/DMF Wash B_Couple->B_Wash2 B_End Boc-Dipeptide-Resin B_Wash2->B_End Repeat Cycle

Caption: Comparative workflows for Fmoc and Boc solid-phase peptide synthesis (SPPS).

Experimental Protocol: this compound Coupling Cycle

This protocol outlines a standard manual cycle for the incorporation of Fmoc-L-leucine.

  • Resin Preparation: Start with a pre-swollen resin (e.g., Rink Amide or Wang resin) with the N-terminal Fmoc group removed from the preceding amino acid.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-L-Leu-OH (3-5 equivalents relative to resin loading) in N,N-Dimethylformamide (DMF).

    • Add an activating agent, such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent), followed by N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the resin loading).

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-L-Leu-OH solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative Kaiser test (beads remain colorless) indicates complete coupling.[5]

  • Washing:

    • Drain the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-20 minutes.

  • Final Washing:

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

Experimental Protocol: Boc-Leucine Coupling Cycle

This protocol details a typical manual cycle for Boc-L-leucine incorporation.

  • Resin Preparation: Start with a pre-swollen resin (e.g., Merrifield or PAM resin) with the peptide chain anchored.

  • Boc Deprotection:

    • Treat the peptide-resin with a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin with DCM (3-5 times).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 5-10 minutes to neutralize the protonated N-terminus.

    • Wash the resin with DCM (3-5 times).

  • Amino Acid Activation & Coupling (In-situ):

    • In a separate vessel, dissolve Boc-L-Leu-OH (3-5 equivalents) and an activating agent like HBTU/HOBt in DMF.

    • Add DIEA (2 equivalents) to the activated amino acid solution.

    • Immediately add this solution to the reaction vessel containing the neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction's completion via a Kaiser test.

  • Final Washing:

    • Drain the reaction solution.

    • Wash the peptide-resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection step.

Common Side Reactions and Mitigation Strategies

The choice of synthesis strategy can influence the profile of side reactions, particularly when incorporating sterically hindered and hydrophobic residues like leucine.

Key Side Reactions
  • Peptide Aggregation: Leucine-rich sequences are prone to forming secondary structures (β-sheets) on the resin, which can block reactive sites and lead to incomplete coupling and deprotection.[2] This is a major cause of "difficult sequences" and can result in low yields and truncated products.[5]

    • Mitigation (Fmoc & Boc): Use specialized resins (e.g., PEG-modified), employ chaotropic salts, increase reaction temperatures, or use structure-disrupting dipeptide units (pseudoprolines).[2] For Boc-SPPS, the repeated TFA washes can help disrupt aggregation.[3]

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that occurs at the dipeptide stage, cleaving the peptide from the resin. It is most common after the second amino acid has been coupled, especially if it is a proline or another residue that facilitates the cyclization.[6][7] While not specific to leucine, it is a critical side reaction in the initial stages of SPPS.

    • Mitigation (Fmoc): Couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Leu-OH) to the resin, or use specialized deprotection conditions (e.g., DBU/piperazine) that are faster and can reduce the likelihood of cyclization.[8]

DKP_Formation cluster_dkp Diketopiperazine (DKP) Formation Pathway Dipeptide H2N-Leu-Xaa-Resin (Deprotected Dipeptide) Attack Intramolecular Nucleophilic Attack (N-terminus on ester bond) Dipeptide->Attack Cyclic_Intermediate Six-membered Cyclic Intermediate Attack->Cyclic_Intermediate Cleavage Cleavage from Resin Cyclic_Intermediate->Cleavage Products DKP Product + Truncated Resin Cleavage->Products

Caption: Mechanism of diketopiperazine (DKP) formation in SPPS.

Table 2: Summary of Side Reactions and Mitigation

Side ReactionPrimary CauseFavored StrategyMitigation Strategies
Peptide Aggregation Inter-chain hydrogen bonding of hydrophobic sequences.Boc (potentially)Use PEG-resins, chaotropic salts, elevated temperatures, pseudoproline dipeptides.[2]
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide.N/ACouple pre-formed dipeptides; use optimized, faster deprotection reagents.[8]
Incomplete Coupling Steric hindrance of leucine side chain; peptide aggregation.Fmoc (with modern reagents)Double coupling; use potent activators (e.g., HATU, HBTU); increase reaction time.[4]
Acid-catalyzed Side Reactions Repeated exposure to strong acid (TFA).FmocBoc strategy is inherently susceptible; use scavengers during cleavage.

Conclusion: Selecting the Optimal Strategy

The choice between this compound and Boc-leucine is contingent on the specific requirements of the target peptide and the available laboratory infrastructure.

  • This compound is generally the preferred choice for modern peptide synthesis. Its milder deprotection conditions, orthogonality with common side-chain protecting groups, and high coupling efficiencies make it ideal for a wide range of applications, including the synthesis of modified or sensitive peptides.[4] It is also highly amenable to automated synthesis.

  • Boc-Leucine remains a valuable tool, particularly for "difficult sequences" prone to aggregation. The repeated acid washes in Boc-SPPS can help to solvate the growing peptide chain and disrupt secondary structures that hinder synthesis.[3] However, this comes at the cost of harsher overall conditions and the need for specialized equipment (e.g., for handling HF).

Ultimately, a thorough understanding of the chemical principles, potential side reactions, and protocol intricacies of both strategies will empower researchers to make an informed decision, maximizing the yield and purity of their synthesized leucine-containing peptides.

References

A Comparative Guide to Coupling Reagents for Optimal Fmoc-Leucine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of amino acids is paramount in solid-phase peptide synthesis (SPPS). Leucine, a common and moderately sterically hindered amino acid, presents a valuable case study for evaluating the efficacy of various coupling reagents. This guide provides an objective, data-driven comparison of popular coupling reagents for the incorporation of Fmoc-L-leucine, offering insights into optimizing peptide synthesis workflows.

The selection of an appropriate coupling reagent is a critical determinant of yield, purity, and the prevention of racemization during peptide bond formation. This is particularly true for amino acids with bulky side chains, such as leucine, where steric hindrance can impede reaction kinetics. Here, we compare the performance of three widely used classes of coupling reagents: uronium/aminium salts (HATU, HBTU), and carbodiimides with additives (DIC/Oxyma).

Performance Comparison of Coupling Reagents for Fmoc-Leucine

The efficiency of a coupling reagent is assessed by its ability to promote rapid and complete amide bond formation while minimizing side reactions, most notably racemization of the chiral amino acid. The following table summarizes the expected performance of common coupling reagents for the incorporation of Fmoc-L-leucine based on synthesized data from multiple studies.

Coupling ReagentClassTypical Coupling Efficiency (%)Racemization PotentialKey AdvantagesKey Disadvantages
HATU Uronium/Aminium Salt>99%LowHighly reactive, excellent for sterically hindered couplings, fast reaction times.Higher cost, potential for side reactions if not used correctly.
HBTU Uronium/Aminium Salt>98%Low to ModerateGood reactivity, cost-effective alternative to HATU.Can be less effective than HATU for very difficult couplings.
DIC/Oxyma Carbodiimide (B86325)/Additive~98%Very LowExcellent suppression of racemization, cost-effective.[1]Slower reaction times compared to uronium salts.

Mechanisms of Action

The efficacy of these reagents stems from their distinct mechanisms of activating the carboxylic acid of the incoming Fmoc-amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

Uronium/aminium salts like HATU and HBTU react with the Fmoc-amino acid to form a highly reactive OAt- or OBt-active ester, respectively. The presence of a base is required to neutralize the resulting acid and facilitate the reaction.

In contrast, the DIC/Oxyma system involves the reaction of the carbodiimide (DIC) with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The additive, Oxyma, acts as a scavenger for this intermediate, converting it into a more stable and less racemization-prone active ester.

Experimental Protocols

To ensure reproducible and comparable results when evaluating coupling reagents, a standardized experimental protocol is crucial. Below is a detailed methodology for a comparative study of coupling reagent efficiency for Fmoc-L-leucine in SPPS.

Materials:
  • Rink Amide resin (or other suitable solid support)

  • Fmoc-L-Leucine

  • Coupling Reagents: HATU, HBTU, DIC

  • Additive: OxymaPure

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Kaiser Test Kit

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in separate reaction vessels for each coupling reagent to be tested.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final DMF wash (3 times).

  • Amino Acid Activation and Coupling:

    • For HATU/HBTU: In a separate vial, dissolve Fmoc-L-Leucine (3 eq.), the chosen coupling reagent (HATU or HBTU, 2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes.

    • For DIC/Oxyma: In a separate vial, dissolve Fmoc-L-Leucine (3 eq.) and Oxyma (3 eq.) in DMF.

  • Coupling Reaction:

    • Add the activated amino acid solution to the respective resin-containing reaction vessels.

    • For the DIC/Oxyma system, add DIC (3 eq.) to the vessel containing the resin, Fmoc-L-Leucine, and Oxyma.

    • Agitate the reaction vessels at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Kaiser Test: Perform a Kaiser test on a small sample of resin from each vessel to check for the presence of free primary amines, indicating an incomplete coupling reaction. A negative result (yellow beads) signifies a complete reaction.

  • Cleavage: Treat a dried sample of resin from each reaction with the cleavage cocktail for 2 hours to cleave the dipeptide from the solid support.

  • Analysis:

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

    • Dissolve the crude peptide in a suitable solvent and analyze by reverse-phase HPLC to determine the yield and purity.

    • Confirm the identity of the product by mass spectrometry.

    • Determine the extent of racemization by chiral HPLC analysis or by using Marfey's method.[2]

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the key workflows and reaction pathways.

Experimental_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction (Parallel Experiments) cluster_hatu HATU cluster_hbtu HBTU cluster_dic DIC/Oxyma cluster_analysis Analysis Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Activate_HATU Activate Fmoc-Leu with HATU/DIPEA Wash1->Activate_HATU Activate_HBTU Activate Fmoc-Leu with HBTU/DIPEA Wash1->Activate_HBTU Activate_DIC Activate Fmoc-Leu with DIC/Oxyma Wash1->Activate_DIC Couple_HATU Couple to Resin Activate_HATU->Couple_HATU Wash2 Wash Couple_HATU->Wash2 Couple_HBTU Couple to Resin Activate_HBTU->Couple_HBTU Couple_HBTU->Wash2 Couple_DIC Couple to Resin Activate_DIC->Couple_DIC Couple_DIC->Wash2 Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Analyze HPLC & Mass Spec Analysis Cleave->Analyze

Caption: Comparative experimental workflow for evaluating coupling reagents.

Coupling_Mechanisms cluster_uronium Uronium/Aminium Salt Pathway (e.g., HATU) cluster_carbodiimide Carbodiimide Pathway (e.g., DIC/Oxyma) FmocLeu Fmoc-Leu-OH HATU HATU + Base DIC DIC ActiveEster Highly Reactive OAt-Active Ester HATU->ActiveEster Activation Peptide Resin-Bound Peptide (Free N-Terminus) ActiveEster->Peptide Coupling Oacylisourea O-Acylisourea (Racemization Prone) DIC->Oacylisourea Activation Oxyma Oxyma OxymaEster Oxyma-Active Ester (Stable) Oxyma->OxymaEster Oacylisourea->Oxyma Trapping OxymaEster->Peptide Coupling Dipeptide Resin-Bound Dipeptide

Caption: Simplified activation pathways for different coupling reagent classes.

Conclusion

The choice of coupling reagent for the incorporation of Fmoc-L-leucine has a significant impact on the outcome of solid-phase peptide synthesis. For routine syntheses where cost and minimal racemization are the primary concerns, DIC/Oxyma offers a reliable and economical option. For more challenging couplings, or when speed is a factor, the higher reactivity of HBTU provides a good balance of performance and cost. For the most demanding situations, particularly with sterically hindered sequences where maximizing yield and purity is critical, HATU remains the reagent of choice, despite its higher cost. Ultimately, the optimal coupling strategy may require empirical determination for each specific peptide sequence.

References

A Comparative Guide to the Analytical Validation of Fmoc-Leucine Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of raw materials is paramount to the success of their work. Fmoc-L-leucine, a cornerstone building block in solid-phase peptide synthesis (SPPS), is no exception. Impurities in this reagent can lead to the formation of truncated or modified peptides, complicating purification and potentially impacting the biological activity of the final product.[1] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of Fmoc-L-leucine.[1]

This guide provides a comparative overview of analytical methods for validating the purity of Fmoc-L-leucine by HPLC. It includes a summary of typical performance data, detailed experimental protocols, and a discussion of alternative approaches to ensure the quality of this critical reagent.

Comparison of HPLC Methods for Fmoc-L-Leucine Purity Analysis

The purity of Fmoc-L-leucine is typically assessed using reversed-phase HPLC (RP-HPLC). The primary goal is to separate the main compound from potential impurities such as free leucine, Fmoc-OH, and dipeptides. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.

ParameterMethod A: Conventional C18Method B: High-Resolution C18
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 50-95% B over 20 min50-95% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 265 nmUV at 265 nm
Expected Purity ≥99.0%≥99.0%
Typical Retention Time ~12 min~8 min
Resolution of Critical Pairs GoodExcellent

Experimental Protocols

A comprehensive analytical validation of an HPLC method for Fmoc-L-leucine purity should follow established guidelines to ensure the method is suitable for its intended purpose. This involves assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.

Standard HPLC Method for Purity Determination

This protocol describes a typical reversed-phase HPLC method for determining the purity of Fmoc-L-leucine.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Fmoc-L-leucine reference standard and sample.

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 50% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Fmoc-L-leucine reference standard in a 50:50 mixture of mobile phase A and B to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the Fmoc-L-leucine sample to be tested in the same manner as the standard solution.

Validation Parameters and Acceptance Criteria

The following table outlines the key validation parameters and their typical acceptance criteria for an Fmoc-L-leucine purity method.

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, placebo (if applicable), reference standard, and sample.No interfering peaks at the retention time of Fmoc-L-leucine and known impurities.
Linearity Prepare at least five concentrations of the reference standard across the range of 50-150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is inferred from the linearity study.The method is linear, accurate, and precise within the specified range.
Accuracy (Recovery) Spike a known amount of reference standard into the sample at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze at least six replicate injections of the standard solution.Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate) Repeat the analysis on a different day with a different analyst and/or instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically 10:1).The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.

Data Presentation

The following tables present illustrative quantitative data for the analytical validation of an HPLC method for Fmoc-L-leucine purity.

Table 1: Linearity Data

Concentration (mg/mL)Peak Area (mAU*s)
0.51250
0.751875
1.02500
1.253125
1.53750
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiking LevelAmount Spiked (mg)Amount Recovered (mg)Recovery (%)
80%0.80.7998.8
100%1.01.01101.0
120%1.21.1999.2
Mean Recovery (%) 99.7

Table 3: Precision Data

Precision TypeNumber of ReplicatesMean Purity (%)Standard DeviationRSD (%)
Repeatability699.50.080.08
Intermediate Precision6 (over 2 days)99.40.150.15

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

G Analytical Validation Workflow for Fmoc-Leucine Purity by HPLC cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Select HPLC Column and Mobile Phase MD2 Optimize Gradient and Flow Rate MD1->MD2 V1 Specificity MD2->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 SA1 Prepare Standard and Sample Solutions V5->SA1 Validated Method SA2 Perform HPLC Analysis SA1->SA2 SA3 Calculate Purity SA2->SA3

Caption: Workflow for HPLC method validation.

G Decision Tree for OOS Investigation OOS Out-of-Specification (OOS) Purity Result LabInvestigation Conduct Laboratory Investigation OOS->LabInvestigation CheckSystem Check HPLC System Suitability LabInvestigation->CheckSystem CheckSample Re-prepare Sample and Standard LabInvestigation->CheckSample Reanalysis Re-analyze Sample CheckSystem->Reanalysis CheckSample->Reanalysis AssignCause Assignable Cause Found? Reanalysis->AssignCause Invalidate Invalidate Initial Result AssignCause->Invalidate Yes NoCause No Assignable Cause AssignCause->NoCause No FullInvestigation Initiate Full-Scale Investigation NoCause->FullInvestigation

Caption: OOS result investigation pathway.

References

Navigating the Synthesis of Hydrophobic Peptides: A Comparative Guide to Alternatives for Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

The chemical synthesis of peptides rich in hydrophobic amino acids, such as leucine, presents a significant challenge in solid-phase peptide synthesis (SPPS). The propensity of these peptides to aggregate on the solid support leads to incomplete coupling reactions, low yields, and difficult purifications. Standard Fmoc-leucine and other hydrophobic Fmoc-amino acids are often at the heart of these "difficult sequences." This guide provides a comparative analysis of key alternatives and strategies designed to overcome the hurdles of hydrophobic peptide synthesis, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Challenge of Hydrophobic Peptide Synthesis

During SPPS, the growing peptide chain is anchored to a solid support. In non-polar environments, hydrophobic peptide sequences can fold into stable secondary structures, primarily β-sheets, which then aggregate through intermolecular hydrogen bonds. This aggregation physically blocks the N-terminus of the growing peptide chain, preventing the access of activated amino acids for the next coupling step. This results in the accumulation of deletion sequences, which are often difficult to separate from the target peptide during purification.

Key Alternatives to Standard Fmoc-Amino Acid Coupling

To mitigate aggregation, several strategies have been developed that modify the peptide backbone or alter the synthesis chemistry. The most prominent and effective alternatives include the use of pseudoproline dipeptides, backbone protection with Hmb and Dmb groups, and a return to Boc-chemistry for particularly challenging sequences.

Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][2] This introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures and subsequent aggregation.[3] These dipeptides are incorporated by replacing a standard amino acid pair in the sequence (e.g., Xaa-Ser) with the corresponding Fmoc-Xaa-Ser(ψPro)-OH dipeptide. The native peptide sequence is regenerated during the final trifluoroacetic acid (TFA) cleavage.

Hmb and Dmb Backbone Protection

The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are backbone-protecting groups that are attached to the amide nitrogen.[4][5] This N-alkylation effectively prevents the formation of hydrogen bonds that lead to aggregation. These protecting groups can be introduced as single amino acid derivatives or, more commonly in the case of Dmb, as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to overcome the steric hindrance of coupling to the protected secondary amine.[6][7] These groups are also cleaved during the final TFA treatment.

Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The tert-butyloxycarbonyl (Boc) strategy, the predecessor to Fmoc-SPPS, utilizes an acid-labile Boc group for Nα-protection, which is removed with TFA in each cycle. The repetitive acid treatments in Boc-SPPS can disrupt peptide aggregation on the resin, making it a viable option for the synthesis of "difficult sequences" where Fmoc-SPPS fails.[8]

Performance Comparison

The following tables provide a summary of the performance of these alternative strategies in the synthesis of hydrophobic and aggregation-prone peptides. The data is compiled from various studies, with the synthesis of the challenging amyloid beta (Aβ) peptide and other model sequences serving as benchmarks.

Table 1: Comparison of Synthesis Strategies for a Model "Difficult" Peptide

StrategyModel PeptidePurity of Crude Peptide (%)Isolated Yield (%)Reference
Standard Fmoc-SPPSVQAAIDYINGLow (significant deletion products)Not reported[9]
Boc-SPPSVQAAIDYINGHighGood[9]
Hmb Backbone ProtectionACP(65-74)Improved over standard FmocNot reported[10]
Pseudoproline Dipeptides"Difficult" 10-mer>70%~25%[11]

Table 2: Synthesis of Amyloid Beta (1-42) - A Case Study

| Strategy | Purity of Crude Peptide (%) | Isolated Yield (%) | Reference | |---|---|---|---|---| | Standard Fmoc-SPPS | Often very low, synthesis frequently fails | <5% |[12] | | Fmoc-SPPS with Pseudoproline Dipeptides | Significantly improved | ~10-15% |[12] | | Fmoc-SPPS with 10% Anisole in DMF/DCM | Substantially improved | Not specified |[12] | | Boc-SPPS | Generally higher than standard Fmoc | ~10% |[13] | | Fmoc-SPPS with Dmb-dipeptides | High | Not specified |[6][7] |

Experimental Protocols

The following are detailed protocols for the synthesis of a model hydrophobic peptide, monitoring of the coupling reaction, and analysis of the final product.

Protocol for the Synthesis of a Model Hydrophobic Peptide (e.g., VQAAIDYING)

This protocol describes a manual solid-phase synthesis on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (0.4-0.8 mmol/g loading)

  • Fmoc-amino acids

  • Alternative building blocks (e.g., Fmoc-Ala-(Dmb)Gly-OH, Fmoc-Val-Ser(ψPro)-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 250 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (Standard Fmoc-amino acid):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 4 equivalents of HOBt in 2 mL of DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (5 x 5 mL).

  • Amino Acid Coupling (Alternative Building Block):

    • Follow the same procedure as in step 3, using the alternative dipeptide or backbone-protected amino acid.

  • Monitoring the Coupling: Perform a Kaiser test (see Protocol 4.2) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), perform a second coupling.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Precipitation:

    • Wash the resin with DCM and dry under vacuum.

    • Add 5 mL of the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the solution into a cold diethyl ether solution.

    • Centrifuge to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether and dry.

Protocol for Kaiser Test (Monitoring of Coupling)[14][15]

Reagents:

Procedure:

  • Take a small sample of the resin beads (a few beads) and place them in a small glass test tube.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads: Incomplete coupling (free primary amines present).

    • Yellow/Colorless beads: Complete coupling.

Protocol for HPLC Analysis of Crude Peptide Purity[16][17]

Instrumentation and Materials:

  • Reverse-phase HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Peptide sample dissolved in Mobile Phase A.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.

  • Injection: Inject the peptide sample onto the column.

  • Gradient Elution: Run a linear gradient to elute the peptide. A typical gradient is from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the absorbance at 220 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Visualizing the Workflow: Standard vs. Alternative SPPS

The following diagrams illustrate the standard Fmoc-SPPS cycle and how it is modified by the introduction of a pseudoproline dipeptide.

Standard_SPPS_Workflow Resin Resin-Peptide-NH2 Coupling Fmoc-AA-OH, HBTU/DIPEA Resin->Coupling 1. Coupling Coupled Resin-Peptide-AA-Fmoc Coupling->Coupled Wash1 DMF Wash Coupled->Wash1 2. Wash Deprotection 20% Piperidine/DMF Wash1->Deprotection 3. Fmoc Deprotection Deprotected Resin-Peptide-AA-NH2 Deprotection->Deprotected Wash2 DMF Wash Deprotected->Wash2 4. Wash Wash2->Resin Ready for next cycle Pseudoproline_SPPS_Workflow Resin Resin-Peptide-NH2 Coupling Fmoc-Xaa-Ser(ψPro)-OH, HBTU/DIPEA Resin->Coupling 1. Dipeptide Coupling Coupled Resin-Peptide-Ser(ψPro)-Xaa-Fmoc Coupling->Coupled Wash1 DMF Wash Coupled->Wash1 2. Wash Deprotection 20% Piperidine/DMF Wash1->Deprotection 3. Fmoc Deprotection Deprotected Resin-Peptide-Ser(ψPro)-Xaa-NH2 Deprotection->Deprotected Wash2 DMF Wash Deprotected->Wash2 4. Wash FinalCleavage TFA Cleavage Deprotected->FinalCleavage After final cycle Wash2->Resin Ready for next cycle NativePeptide Native Peptide (with Xaa-Ser) FinalCleavage->NativePeptide Regenerates native sequence

References

A Comparative Guide to NMR Spectroscopy for the Structural Confirmation of Fmoc-L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the correct installation of protecting groups is paramount to achieving the desired final product. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis, prized for its base lability. Verifying the successful attachment of the Fmoc group to an amino acid, such as leucine, is a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique for this purpose, providing unambiguous structural confirmation.

This guide provides a comparative analysis of the NMR spectroscopic data for Fmoc-L-leucine against its common alternatives, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protected leucine. Detailed experimental protocols and data are presented to assist researchers in the routine characterization of these essential building blocks.

Comparison of ¹H and ¹³C NMR Data

The structural differences between Fmoc, Boc, and Cbz protecting groups give rise to distinct and readily identifiable signals in both ¹H and ¹³C NMR spectra. The aromatic nature of the Fmoc and Cbz groups results in signals in the downfield region of the ¹H NMR spectrum, while the aliphatic Boc group exhibits signals in the upfield region. These characteristic fingerprints allow for straightforward confirmation of the protecting group identity.

¹H NMR Spectral Data Comparison

The following table summarizes the key ¹H NMR chemical shifts for Fmoc-L-leucine and its Boc and Cbz protected counterparts. The data highlights the diagnostic signals of each protecting group.

Assignment Fmoc-L-Leucine (δ ppm) Boc-L-Leucine (δ ppm) Cbz-L-Leucine (δ ppm)
Protecting Group Protons 7.74 (d, 2H), 7.58 (t, 2H), 7.38 (t, 2H), 7.30 (t, 2H), 4.41 (d, 2H), 4.21 (t, 1H)[1]1.45 (s, 9H)[2]7.35 (m, 5H), 5.11 (s, 2H)[3]
Leucine α-CH ~4.3 (m, 1H)~4.2 (m, 1H)~4.3 (m, 1H)
Leucine β-CH₂ ~1.7 (m, 2H)~1.6 (m, 2H)~1.7 (m, 2H)
Leucine γ-CH ~1.6 (m, 1H)~1.7 (m, 1H)~1.6 (m, 1H)
Leucine δ-CH₃ ~0.9 (d, 6H)~0.9 (d, 6H)~0.9 (d, 6H)
Amide NH ~5.2 (d, 1H)~5.0 (d, 1H)~5.2 (d, 1H)
Carboxylic Acid OH ~10.0 (br s, 1H)~10.9 (br s, 1H)Not specified

Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various sources.[1][2][3]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide further confirmation, with the carbonyl and aromatic carbons of the protecting groups showing characteristic chemical shifts.

Assignment Fmoc-L-Leucine (δ ppm) Boc-L-Leucine (δ ppm) Cbz-L-Leucine (δ ppm)
Protecting Group Carbons Fmoc: 156.3 (C=O), 143.9, 141.3, 127.7, 127.0, 125.1, 120.0 (Aromatic C), 67.0 (CH₂), 47.3 (CH)Boc: 155.5 (C=O), 79.2 (quaternary C), 28.3 (CH₃)Cbz: 156.4 (C=O), 136.6, 128.5, 128.0, 127.9 (Aromatic C), 66.8 (CH₂)[3]
Leucine C=O ~176.0~176.0~176.0
Leucine α-C ~53.0~53.0~53.0
Leucine β-C ~41.0~41.0~41.0
Leucine γ-C ~24.8~24.8~24.8
Leucine δ-C ~22.5, ~22.0~22.5, ~22.0~22.5, ~22.0

Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various sources.[3]

Experimental Workflow for NMR Analysis

The following diagram outlines the typical workflow for confirming the chemical structure of a protected amino acid, such as Fmoc-L-leucine, using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) sample->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup Experiment (Lock, Tune, Shim) insert->setup acquire Acquire FID Data (¹H, ¹³C, and 2D spectra) setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase and Baseline Correction ft->phase integrate Integration and Peak Picking phase->integrate assign Assign Signals and Analyze Structure integrate->assign report Generate Report assign->report

NMR Workflow for Structure Confirmation

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the preparation and NMR analysis of Fmoc-L-leucine.

1. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-25 mg of the Fmoc-L-leucine sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for protected amino acids.[4][5] DMSO-d₆ is particularly useful for compounds that are less soluble in chloroform.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

  • Locking and Tuning: The instrument software will typically perform an automatic lock onto the deuterium (B1214612) signal of the solvent and tune the probe to the correct frequencies for ¹H and ¹³C.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp NMR signals.[8]

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Set the number of scans (e.g., 8 or 16 for a sample of this concentration).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 or more).

    • Acquire the FID.

  • 2D NMR (Optional but Recommended): For complete and unambiguous assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired FIDs to convert the time-domain data into frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).[9]

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum. The integral values should be proportional to the number of protons giving rise to each signal.

  • Spectral Assignment: Assign the observed signals to the corresponding protons and carbons in the Fmoc-L-leucine structure based on their chemical shifts, multiplicities, and correlations observed in 2D spectra. Compare the obtained data with the reference values in the tables above to confirm the structure.

By following this guide, researchers can confidently utilize NMR spectroscopy for the crucial task of verifying the chemical structure of Fmoc-L-leucine and other protected amino acids, ensuring the quality and success of their peptide synthesis endeavors.

References

comparative study of Fmoc-leucine and Fmoc-isoleucine dynamics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fmoc-Leucine and Fmoc-Isoleucine Dynamics in Self-Assembly and Hydrogelation

For researchers and professionals in drug development and materials science, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparative study of the dynamics of N-(9-fluorenylmethoxycarbonyl)-L-leucine (this compound) and N-(9-fluorenylmethoxycarbonyl)-L-isoleucine (Fmoc-isoleucine), focusing on their self-assembly behavior and hydrogelation properties. The subtle difference in their side-chain architecture—a branched isobutyl group in leucine (B10760876) versus a sec-butyl group in isoleucine—leads to significant variations in their supramolecular structures and material properties.

Executive Summary

Comparative Data on Physicochemical and Self-Assembly Properties

The following table summarizes the key differences in the properties of this compound and Fmoc-isoleucine based on available experimental data.

PropertyThis compoundFmoc-IsoleucineReference
Molecular Formula C₂₁H₂₃NO₄C₂₁H₂₃NO₄[4][5]
Molecular Weight 353.41 g/mol 353.41 g/mol [4][5]
Self-Assembled Morphology (Room Temp.) Flower-like, star-like with needle-like petalsFibrous structures[1]
Self-Assembled Morphology (Heated) Small tube-like structuresTube-like (low conc.), fibrous (high conc.)[1]
Hydrogel Formation Does not form self-supporting gels under tested conditionsForms self-supporting hydrogels[2]
Storage Modulus (G') of Hydrogel Not Applicable10² to 10⁴ Pa[6]

Dynamics of Self-Assembly and Molecular Motion

The term "dynamics" in the context of Fmoc-amino acids can be viewed from two perspectives: the macroscopic process of self-assembly and hydrogelation, and the microscopic motion of the molecules and their constituent parts.

The difference in the self-assembly pathway is a key dynamic distinction between this compound and Fmoc-isoleucine. The steric hindrance provided by the side chains influences the packing of the molecules. For this compound, the isobutyl side chain appears to favor a crystalline arrangement, leading to the observed flower-like morphologies.[1] In contrast, the sec-butyl side chain of Fmoc-isoleucine facilitates the formation of one-dimensional fibrous structures, which can entangle to form a hydrogel network.[1][2]

At the molecular level, a study using solid-state deuteron (B1233211) nuclear magnetic resonance (NMR) has investigated the quantitative dynamics of the methyl groups in this compound over a wide temperature range (7-324 K).[3] This study revealed specific modes of motion and marked differences when compared to leucine within a protein's hydrophobic core, suggesting that local interactions significantly influence the dynamics.[3] While a directly comparable study on Fmoc-isoleucine is not available, the different self-assembly behaviors strongly imply that their molecular dynamics, particularly the interplay between the Fmoc group and the isomeric side chains, are distinct.

Experimental Protocols

The characterization of this compound and Fmoc-isoleucine dynamics and self-assembly involves a suite of experimental techniques. Below are detailed methodologies for key experiments.

Transmission Electron Microscopy (TEM) for Morphological Analysis
  • Sample Preparation : Prepare solutions of this compound and Fmoc-isoleucine in an appropriate solvent (e.g., a mixture of water and a mild organic solvent like methanol (B129727) to ensure initial dissolution) at the desired concentration (e.g., 3 mM and 8 mM).[6]

  • Incubation : Allow the solutions to stand at room temperature or heat to a specific temperature (e.g., 70°C) for a defined period to allow for self-assembly.[1]

  • Grid Preparation : Place a 5-10 µL drop of the solution onto a carbon-coated copper grid.

  • Staining (Optional) : After 1-2 minutes, blot the excess solution with filter paper. For negative staining, a drop of a heavy atom salt solution (e.g., 2% uranyl acetate) can be added for 1 minute and then blotted off.

  • Drying : Allow the grid to air-dry completely.

  • Imaging : Observe the samples under a transmission electron microscope at a suitable accelerating voltage.

Rheology for Hydrogel Characterization
  • Hydrogel Formation : Prepare a solution of the Fmoc-amino acid (e.g., 10 mg/mL of Fmoc-isoleucine) and induce gelation. A common method is the pH switch approach, where the pH of an alkaline solution of the Fmoc-amino acid is gradually lowered by adding glucono-δ-lactone (GdL).[2]

  • Sample Loading : Carefully load the hydrogel onto the rheometer plate, ensuring no air bubbles are trapped. A standard geometry like a parallel plate or a cone-plate can be used.

  • Strain Sweep : Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep : Within the LVER, perform a frequency sweep to observe the dependence of G' and G'' on the frequency. For a true gel, G' should be significantly larger than G'' and relatively independent of frequency.

  • Time Sweep : Monitor G' and G'' over time at a constant strain and frequency to study the kinetics of gelation.

Solid-State NMR (ssNMR) for Molecular Dynamics
  • Sample Preparation : Prepare a solid sample of the isotopically labeled (e.g., with deuterium) Fmoc-amino acid.

  • Spectrometer Setup : The experiments are performed on a solid-state NMR spectrometer.

  • Data Acquisition : A combination of deuteron solid-state NMR experiments is conducted over a range of temperatures. This may include measurements of spin-lattice relaxation times (T₁).

  • Data Analysis : The experimental data is analyzed and often compared with computational modeling to extract quantitative information about the modes and rates of motion of specific parts of the molecule, such as the methyl groups.[3]

Molecular Dynamics (MD) Simulations
  • System Setup : Construct a simulation box containing the Fmoc-amino acid molecules and the solvent (e.g., water). The number of molecules should be sufficient to observe self-assembly.

  • Force Field Selection : Choose an appropriate force field (e.g., GROMOS, CHARMM) that accurately represents the interactions of the Fmoc-amino acids and the solvent.

  • Simulation Protocol :

    • Perform an initial energy minimization of the system.

    • Gradually heat the system to the desired temperature.

    • Run an equilibration simulation in the NPT ensemble (constant number of particles, pressure, and temperature).

    • Conduct a production run for a sufficient length of time to observe the self-assembly process.

  • Analysis : Analyze the trajectories to study the aggregation process, the structure of the self-assembled aggregates, and the interactions driving the assembly (e.g., π-π stacking of Fmoc groups, hydrogen bonding).

Visualizations

Structural Isomerism of Leucine and Isoleucine

Caption: Chemical structures of Leucine and Isoleucine highlighting the isomeric difference in their side chains.

Workflow for Characterizing Self-Assembly

Experimental Workflow for Self-Assembly Characterization A Sample Preparation (Fmoc-L/I in Solution) B Incubation (Self-Assembly) A->B C Morphological Analysis (TEM) B->C Structural Characterization D Hydrogel Formation (Gelation Induction) B->D F Molecular Dynamics (Solid-State NMR) B->F Atomic-level Dynamics E Rheological Analysis D->E Mechanical Properties Hypothesized Self-Assembly Pathways of this compound and Fmoc-Isoleucine cluster_FmocL This compound cluster_FmocI Fmoc-Isoleucine A Monomers in Solution B Nucleation A->B C Crystalline Growth B->C D Flower-like Structures C->D E Monomers in Solution F Nucleation E->F G 1D Fibrillar Growth F->G H Fibrous Network (Hydrogel) G->H

References

A Cost-Benefit Analysis of Fmoc-Leucine versus Other Protected Leucines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the selection of appropriate protecting groups for amino acids is a critical decision that profoundly influences yield, purity, and overall cost-effectiveness. Leucine, a frequently incorporated amino acid, is commercially available with several N-α-protecting groups, most notably Fmoc, Boc, and Cbz. This guide provides a comprehensive cost-benefit analysis of Fmoc-leucine in comparison to Boc-leucine and Cbz-leucine, supported by experimental considerations and data to aid researchers in making informed decisions for their synthesis strategies.

At a Glance: Key Differences in Protected Leucines

The primary distinction between Fmoc, Boc, and Cbz protecting groups lies in their cleavage (deprotection) conditions, which dictates their application in either solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

FeatureThis compoundBoc-LeucineCbz-Leucine
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solid-Phase & Solution-Phase SynthesisSolution-Phase Peptide Synthesis
N-α-Protection Base-labile (Piperidine)Acid-labile (TFA)Hydrogenolysis or strong acid
Side-Chain Protection Strategy Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl)Various, compatible with hydrogenolysis
Orthogonality Fully OrthogonalPartially OrthogonalOrthogonal with acid/base labile groups
Automation Compatibility HighModerateLow
Cleavage Conditions MildHarshMild to Harsh

Quantitative Data Comparison

The following tables provide a comparative overview of the cost and solubility of Fmoc-, Boc-, and Cbz-protected L-leucine.

Table 1: Comparative Cost Analysis of Protected L-Leucines

Protected LeucineSupplierQuantity (g)Price (USD)Cost per Gram (USD)
Fmoc-L-LeucineChem-Impex518.533.71
2525.001.00
10055.000.55
Sigma-Aldrich545.10 (£)~9.02 (£)
5062.20 (£)~1.24 (£)
Thermo Scientific5VariesVaries
Boc-L-LeucineChem-Impex518.533.71
2532.951.32
10090.740.91
Sigma-Aldrich2550.102.00
100164.001.64
Cbz-L-LeucineChemical-Suppliers-20.00 - 50.00Varies
ChemicalBook25~52.00 (converted)~2.08

Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for research-grade materials and were accessed in late 2025. Bulk pricing will differ significantly.

Table 2: Solubility of Protected Leucines in Common Solvents

Protected LeucineSolventSolubilityReference
Fmoc-L-LeucineDMFSoluble[2]
DMSOSoluble[2]
WaterSparingly soluble[2]
Boc-L-LeucineDMFSoluble[3]
MethanolSoluble[3]
WaterInsoluble[3]
Cbz-L-LeucineChloroformSoluble[]
Dichloromethane (B109758)Soluble[]
Ethyl AcetateSoluble[]
DMSOSoluble[]
AcetoneSoluble[]
WaterNot miscible or difficult to mix[5]

Performance and Experimental Considerations

This compound: The Workhorse of Modern SPPS

The Fmoc strategy is the most widely used method in modern solid-phase peptide synthesis.[6] Its popularity stems from the mild basic conditions required for the removal of the Fmoc group, which are compatible with a wide range of acid-labile side-chain protecting groups.[7] This orthogonality is a key advantage, allowing for the synthesis of complex and modified peptides.[7]

Advantages:

  • Mild Deprotection: Cleavage of the Fmoc group with piperidine (B6355638) is a gentle process, preserving the integrity of sensitive peptide sequences and modifications.[7]

  • Orthogonality: The use of acid-labile side-chain protecting groups allows for selective deprotection, simplifying the synthesis of complex peptides.[]

  • Automation: The reaction conditions are well-suited for automated peptide synthesizers.[6]

  • Reduced Side Reactions: The mild deprotection conditions can minimize acid-catalyzed side reactions that can occur with the Boc strategy.[7]

Disadvantages:

  • Cost: Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[]

  • Base-Labile Side Chains: Not suitable for peptides with base-sensitive functionalities unless appropriate orthogonal protecting groups are used.

  • Diketopiperazine Formation: At the dipeptide stage, especially with proline or other specific amino acids in the second position, the deprotected N-terminus can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and termination of the peptide chain.[9]

  • Aggregation: Hydrophobic peptides can be prone to aggregation on the solid support, hindering reagent access and reducing coupling efficiency.

Boc-Leucine: A Robust Alternative for Challenging Sequences

The Boc strategy, while older than the Fmoc method, remains a valuable tool, particularly for the synthesis of long or hydrophobic peptides.[10] The repetitive acid treatments used for Boc deprotection can help to disrupt secondary structures and reduce aggregation.[11]

Advantages:

  • Cost-Effective: Boc-protected amino acids are generally less expensive than Fmoc-amino acids.[]

  • Reduced Aggregation: The acidic deprotection conditions can help to solvate the growing peptide chain and prevent aggregation.[10]

  • Industrial Scale: The lower cost of reagents can be advantageous for large-scale industrial production.[]

Disadvantages:

  • Harsh Deprotection: The use of strong acids like trifluoroacetic acid (TFA) for Boc removal can lead to side reactions and degradation of sensitive residues.[12]

  • Specialized Equipment: The final cleavage from the resin often requires hazardous hydrofluoric acid (HF), which necessitates specialized, corrosion-resistant equipment.[12]

  • Partial Orthogonality: The acid-lability of both the Boc group and many side-chain protecting groups is not fully orthogonal, which can lead to premature deprotection of side chains.[11]

Cbz-Leucine: A Classic for Solution-Phase Synthesis

The benzyloxycarbonyl (Cbz or Z) protecting group is a classic in peptide chemistry, primarily utilized in solution-phase synthesis.[13] It is generally not employed in solid-phase synthesis due to the harsh conditions required for its removal, which are often incompatible with the solid support and other protecting groups.

Advantages:

  • Well-Established Chemistry: The chemistry of the Cbz group is well-understood and has been used for decades.

  • Stability: The Cbz group is stable to a wide range of reaction conditions, allowing for flexibility in the synthesis strategy.

Disadvantages:

  • Limited to Solution-Phase: Not practical for solid-phase peptide synthesis.[13]

  • Harsh Deprotection: Removal typically requires catalytic hydrogenation (which is not compatible with sulfur-containing amino acids) or strong acids.

  • Labor-Intensive: Solution-phase synthesis is generally more time-consuming and labor-intensive than SPPS, requiring purification after each step.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Cycle: Fmoc vs. Boc

SPPS_Cycle_Comparison cluster_fmoc Fmoc-SPPS Cycle cluster_boc Boc-SPPS Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 DMF Wash Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling of next Fmoc-AA (e.g., HBTU/DIEA in DMF) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 DMF Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_End Fmoc-Dipeptide-Resin Fmoc_Wash2->Fmoc_End Boc_Start Boc-AA-Resin Boc_Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Boc_Start->Boc_Deprotection Boc_Wash1 DCM/IPA Wash Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (e.g., 10% DIEA in DCM) Boc_Wash1->Boc_Neutralization Boc_Wash2 DCM/DMF Wash Boc_Neutralization->Boc_Wash2 Boc_Coupling Coupling of next Boc-AA (e.g., HBTU/DIEA in DMF) Boc_Wash2->Boc_Coupling Boc_Wash3 DMF Wash Boc_Coupling->Boc_Wash3 Boc_End Boc-Dipeptide-Resin Boc_Wash3->Boc_End

Caption: Comparative workflow of a single cycle in Fmoc- and Boc-SPPS.

Protocol 1: this compound Coupling in SPPS
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 1 g, 0.5 mmol/g) in dimethylformamide (DMF, 15 mL) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 15 mL).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-leucine (3 equivalents), HCTU (3 equivalents), and DIEA (6 equivalents) in DMF (10 mL).

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3 x 15 mL). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Boc-Leucine Coupling in SPPS
  • Resin Swelling: Swell the resin (e.g., MBHA resin) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes, followed by a second treatment for 20 minutes.

  • Washing: Wash the resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes, and repeat. Wash the resin thoroughly with DCM.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-L-leucine (2 equivalents) and HBTU (2 equivalents) in DMF. Add DIEA (4 equivalents).

  • Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 5-10 minutes, or until a negative Kaiser test is achieved.

  • Washing: Wash the resin with DMF. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cbz-Leucine Coupling in Solution-Phase
  • Reactant Preparation: Dissolve the N-terminal deprotected peptide or amino acid ester (1 equivalent) and Cbz-L-leucine (1.05 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add a solution of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting protected peptide by column chromatography or recrystallization.[14]

Deprotection and Side Reactions

The choice of protecting group directly impacts the potential side reactions during peptide synthesis.

Deprotection_Pathways cluster_deprotection N-α-Deprotection Pathways Fmoc_Leu This compound-Peptide Free_Amine H₂N-Leucine-Peptide Fmoc_Leu->Free_Amine Mild Base Fmoc_Reagent Piperidine/DMF Fmoc_Leu->Fmoc_Reagent Boc_Leu Boc-Leucine-Peptide Boc_Leu->Free_Amine Strong Acid Boc_Reagent TFA/DCM Boc_Leu->Boc_Reagent Cbz_Leu Cbz-Leucine-Peptide Cbz_Leu->Free_Amine Hydrogenolysis or Strong Acid Cbz_Reagent H₂/Pd-C or HBr/AcOH Cbz_Leu->Cbz_Reagent Fmoc_Reagent->Free_Amine Boc_Reagent->Free_Amine Cbz_Reagent->Free_Amine

Caption: Deprotection pathways for Fmoc-, Boc-, and Cbz-protected leucines.

Fmoc-SPPS Side Reactions:

  • Diketopiperazine formation: As mentioned, this is a significant issue at the dipeptide stage.[9]

  • Aspartimide formation: Peptides containing aspartic acid are prone to form a cyclic aspartimide intermediate under basic conditions, which can lead to racemization and the formation of β-aspartyl peptides.[9]

  • Racemization: While urethane-based protecting groups like Fmoc are designed to suppress racemization, it can still occur, especially with certain amino acids like cysteine and histidine, and is influenced by the choice of coupling reagents and base.[11]

Boc-SPPS Side Reactions:

  • Acid-catalyzed side reactions: The repetitive use of strong acid can lead to the degradation of sensitive amino acids like tryptophan and methionine.[15]

  • Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains.[15]

  • Pyroglutamate (B8496135) formation: An N-terminal glutamine can cyclize to form pyroglutamate under acidic conditions.

Conclusion and Recommendations

The choice between Fmoc-, Boc-, and Cbz-leucine is a strategic one that depends on the specific requirements of the peptide synthesis project.

  • This compound is the preferred choice for most applications in modern solid-phase peptide synthesis, especially for complex or modified peptides, due to its mild deprotection conditions and high degree of orthogonality. While the initial cost of the protected amino acid may be higher, the overall efficiency and purity of the final product often justify the expense.

  • Boc-Leucine remains a viable and cost-effective option, particularly for the synthesis of long, non-complex, or hydrophobic peptides where aggregation is a concern. The harsher reaction conditions and the need for specialized equipment for final cleavage are significant drawbacks.

  • Cbz-Leucine is primarily reserved for solution-phase synthesis, a technique that is generally more labor-intensive but can be advantageous for the synthesis of certain peptides that are difficult to produce via SPPS.

For researchers in drug development, the high purity and reliability of the Fmoc strategy often make it the superior choice, despite the higher initial reagent cost. The milder conditions are more compatible with the sensitive and complex molecules often targeted in pharmaceutical research. However, for large-scale production of simpler peptides, the Boc strategy may offer a more economical route. Ultimately, a thorough evaluation of the target peptide's sequence, the desired purity, the scale of the synthesis, and the available resources should guide the selection of the optimal protected leucine.

References

evaluating the stability of Fmoc-leucine under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the stability of Fmoc-protected amino acids is a critical factor influencing the purity and yield of the final peptide product. This guide provides a comprehensive evaluation of the stability of Fmoc-L-leucine (Fmoc-Leu-OH) under various conditions, offering a comparative analysis with other commonly used Fmoc-amino acids. The information presented herein is supported by experimental data to aid researchers in optimizing their peptide synthesis protocols and ensuring the integrity of their starting materials.

Stability of Fmoc-Leucine Under Different Conditions

The stability of this compound is paramount during storage and throughout the SPPS workflow. Degradation of the Fmoc-amino acid can lead to the formation of impurities and truncated peptide sequences. This section explores the stability of this compound under various chemical and physical stressors.

Stability in Solution

This compound, like other Fmoc-amino acids, exhibits varying stability in different solvents commonly used in peptide synthesis. While generally stable in aprotic solvents like N,N-dimethylformamide (DMF) for short periods, prolonged storage in solution is not recommended due to the potential for slow degradation.

Table 1: Solubility of Fmoc-L-Leucine in Various Solvents

Solvent Solubility Reference
Ethanol ~30 mg/mL [1]
Dimethyl sulfoxide (B87167) (DMSO) ~30 mg/mL [1]
N,N-Dimethylformamide (DMF) ~30 mg/mL [1]

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.5 mg/mL in 1:1 ethanol:PBS) |[1] |

It is advisable to prepare solutions of this compound fresh before each use in SPPS to minimize the risk of degradation. For aqueous applications, it is recommended not to store the solution for more than one day[1].

Stability Under Basic Conditions (Deprotection)

The defining characteristic of the Fmoc protecting group is its lability to basic conditions, which allows for its removal during SPPS. The rate of deprotection, and therefore the stability of this compound under these conditions, is a key parameter.

A study on the deprotection kinetics of Fmoc-L-leucine and Fmoc-L-arginine(Pbf)-OH using different deprotection reagents revealed that deprotection of this compound is generally efficient. With reagents such as 4-methylpiperidine (B120128) (4MP), piperidine (B6355638) (PP), and piperazine (B1678402) (PZ), deprotection was efficient even at short time intervals[2].

Table 2: Comparative Deprotection Kinetics of Fmoc-Amino Acids

Fmoc-Amino Acid Deprotection Reagent (20% in DMF) Time for >95% Cleavage
Fmoc-Leu-OH Piperazine ~10 min [3]
Fmoc-Phe-Ala-OH Piperidine < 5 min[3]
Fmoc-Val-OH Piperidine ~5 min[3]

| Fmoc-Arg(Pbf)-OH | Piperazine | > 10 min[3] |

These results indicate that while this compound is readily deprotected, its stability in the presence of bases is comparable to or slightly greater than some other Fmoc-amino acids under specific conditions.

Stability Under Acidic and Neutral Conditions
Thermal Stability

The thermal stability of this compound is an important consideration for storage and handling. While one source indicates that solid Fmoc-L-leucine is stable for at least two years when stored at room temperature, another suggests storage at 0-8 °C[1]. A study on the thermal degradation of free amino acids showed that leucine (B10760876) begins to degrade significantly at temperatures above 220°C. Although this study was not on the Fmoc-protected form, it provides an indication of the inherent thermal stability of the amino acid itself.

Experimental Protocols

To ensure the reliable assessment of this compound stability, standardized experimental protocols are essential.

Protocol 1: Evaluation of this compound Stability in Solution by HPLC

This protocol describes a method to quantify the degradation of this compound in a solvent over time.

1. Materials:

  • Fmoc-L-leucine

  • Solvent of interest (e.g., DMF, Acetonitrile)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Solution Preparation: Prepare a stock solution of Fmoc-L-leucine in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, 40°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Preparation: Dilute the aliquot with a suitable mobile phase (e.g., 50:50 acetonitrile/water with 0.1% TFA) to a concentration appropriate for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient suitable for separating this compound from its potential degradation products (e.g., 30-70% B over 20 minutes).

    • Detection: UV at 265 nm and 301 nm.

  • Data Analysis: Quantify the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial time point (t=0).

Protocol 2: Analysis of Deprotection Kinetics

This protocol allows for the comparison of the rate of Fmoc group removal from this compound with different basic reagents.

1. Materials:

  • Fmoc-L-leucine

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Quenching solution (e.g., 1% TFA in acetonitrile/water)

  • HPLC system as described in Protocol 1.

2. Procedure:

  • Reaction Setup: Dissolve Fmoc-L-leucine in the deprotection solution at a known concentration.

  • Time-course Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by HPLC using the conditions described in Protocol 1 to separate and quantify the remaining this compound and the formed deprotected leucine.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine the deprotection kinetics.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for stability and deprotection analysis.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Fmoc-Leu solution incubate Store under defined conditions (Temperature, Solvent) prep->incubate Start sampling Sample at time points incubate->sampling During hplc HPLC Analysis sampling->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for evaluating the stability of this compound in solution.

Deprotection_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_analysis Analysis react Mix Fmoc-Leu with deprotection reagent quench Quench aliquots at time points react->quench Start hplc HPLC Analysis quench->hplc kinetics Determine Kinetics hplc->kinetics

Caption: Workflow for analyzing the deprotection kinetics of this compound.

Conclusion

Fmoc-L-leucine demonstrates good stability under the standard conditions encountered in solid-phase peptide synthesis. It is particularly stable under acidic and neutral conditions and in its solid form when stored appropriately. Its lability to basic reagents is a necessary feature for its role in SPPS, and its deprotection kinetics are well-characterized and efficient. For optimal results, it is recommended to use freshly prepared solutions of this compound and to follow established protocols for monitoring its purity and stability, especially when stored in solution for extended periods. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently utilize this compound in their peptide synthesis endeavors.

References

A Researcher's Guide to Resin Selection for Fmoc-Leucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a solid support resin is a critical decision that profoundly influences the efficiency, purity, and overall yield of solid-phase peptide synthesis (SPPS). This guide provides an objective, data-driven comparison of the performance of three commonly used resins for the initial anchoring of Fmoc-L-leucine: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. Understanding the unique characteristics and performance metrics of each resin will enable the rational selection of the optimal support for your specific synthetic strategy.

Overview of Resins for Fmoc-Leucine Attachment

The choice of resin is primarily dictated by the desired C-terminal functionality of the target peptide. Wang resin is the standard choice for peptides with a C-terminal carboxylic acid.[1] Rink Amide resin is utilized for the synthesis of peptides with a C-terminal amide, a common feature in many biologically active peptides.[1][2] The 2-Chlorotrityl chloride resin is highly versatile, allowing for the synthesis of peptides with a C-terminal carboxylic acid under very mild cleavage conditions, which is particularly advantageous for producing protected peptide fragments for convergent synthesis strategies.[1]

Performance Comparison

The efficacy of a resin in SPPS is evaluated based on several key performance indicators, including loading capacity, the purity of the final peptide, and the overall yield. The following table summarizes the typical performance characteristics of Wang, Rink Amide, and 2-CTC resins for the attachment of this compound. It is important to note that these values are representative and can be influenced by the specific peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[1]

Resin TypeTypical Loading Capacity (mmol/g)Expected Purity of Crude PeptideOverall YieldC-Terminal FunctionalityKey AdvantagesPotential Drawbacks
Wang Resin 0.3 - 1.0[1]Moderate to HighGoodCarboxylic Acid[1][2]Cost-effective, well-established protocols.Requires strong acid for cleavage (e.g., high concentration of TFA), which can lead to side reactions.[1]
Rink Amide Resin 0.3 - 1.0[1]HighGood to HighAmide[1][2]Directly yields peptide amides upon cleavage, good swelling properties.[1]Linker decomposition during TFA cleavage can sometimes lead to side reactions.[1]
2-Chlorotrityl Chloride (2-CTC) Resin 0.3 - 1.6+[1]High to Very HighHighCarboxylic Acid[1]Allows for cleavage under very mild acidic conditions, minimizing side reactions and racemization.[3][4] Ideal for protected fragment synthesis.[1][5]Higher cost, requires anhydrous conditions for loading.[6]

Experimental Protocols

Detailed methodologies for the loading of this compound onto each resin, determination of loading efficiency, and subsequent cleavage are provided below.

Protocol 1: Loading of Fmoc-L-leucine onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the first amino acid to the highly acid-sensitive 2-CTC resin.[7]

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.[7]

  • Amino Acid Solution Preparation: In a separate flask, dissolve 2 equivalents of Fmoc-L-leucine and 4 equivalents of N,N-diisopropylethylamine (DIPEA) relative to the resin's substitution capacity in DCM. If solubility is an issue, a minimal amount of N,N-dimethylformamide (DMF) can be added.[7]

  • Coupling Reaction: After swelling, drain the DCM from the resin. Add the Fmoc-L-leucine/DIPEA solution to the resin and agitate the mixture at room temperature for 30 minutes to 2 hours.[7]

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v) to the resin and agitate for at least 30 minutes.[7]

  • Washing: Filter the resin and wash it sequentially with DMF (3 times) and DCM (3 times).[7]

  • Drying: Dry the resin in vacuo to a constant weight.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Swell Resin Swell 2-CTC Resin in DCM Couple Couple Fmoc-Leu to Resin Swell Resin->Couple Prepare AA Solution Prepare Fmoc-Leu and DIPEA in DCM Prepare AA Solution->Couple Cap Cap Unreacted Sites (DCM/MeOH/DIPEA) Couple->Cap Wash Wash Resin (DMF, DCM) Cap->Wash Dry Dry Resin in vacuo Wash->Dry

Fig 1. Workflow for loading Fmoc-L-leucine onto 2-CTC resin.
Protocol 2: Loading of Fmoc-L-leucine onto Wang Resin

This protocol details the esterification of this compound to the hydroxymethyl-functionalized Wang resin.[7]

  • Resin Swelling: Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; 10 mL/g of resin).[7]

  • Reagent Solution Preparation: In a separate vessel, dissolve 4 equivalents of Fmoc-L-leucine and 4 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) relative to the resin in a minimal amount of DMF. In another vessel, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF.[7]

  • Coupling Reaction: Add the Fmoc-L-leucine/HOBt solution to the swollen resin. Then, add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture and agitate. Finally, add the DMAP solution. Agitate the mixture with a mechanical shaker for 12 hours at room temperature.[7]

  • Capping: To end-cap unreacted hydroxyl groups, discard the reaction mixture and add 2 equivalents of acetic anhydride (B1165640) and 2 equivalents of DIPEA in DCM. Agitate for an additional 30 minutes at room temperature.[7]

  • Washing: Filter the resin and wash it three times with DMF, then three times with DMF/DCM (1:1, v/v), and finally three times with DCM.[7]

  • Drying: Dry the resin in vacuo.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Swell Resin Swell Wang Resin in DCM/DMF Couple Couple Fmoc-Leu to Resin with DIC/DMAP Swell Resin->Couple Prepare Reagents Prepare Fmoc-Leu/HOBt and DMAP solutions Prepare Reagents->Couple Cap Cap Unreacted Sites (Acetic Anhydride/DIPEA) Couple->Cap Wash Wash Resin (DMF, DMF/DCM, DCM) Cap->Wash Dry Dry Resin in vacuo Wash->Dry

Fig 2. Workflow for loading Fmoc-L-leucine onto Wang resin.
Protocol 3: Loading of Fmoc-L-leucine onto Rink Amide Resin

This protocol describes the attachment of this compound to an amino-functionalized Rink Amide resin.

  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF for 1 hour. If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group, then wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve 5 equivalents of Fmoc-L-leucine and 5 equivalents of a coupling agent like HATU in DMF. Add 10 equivalents of DIPEA and allow the pre-activation to proceed for 1-2 minutes.[8]

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 2-6 hours.[9]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and isopropanol (B130326) (3 times).[9]

  • Drying: Dry the resin under vacuum.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Swell_Deprotect Swell Rink Amide Resin (and deprotect if needed) Couple Couple Activated Fmoc-Leu to Resin Swell_Deprotect->Couple Activate_AA Activate Fmoc-Leu with HATU/DIPEA Activate_AA->Couple Wash Wash Resin (DMF, DCM, IPA) Couple->Wash Dry Dry Resin in vacuo Wash->Dry

Fig 3. Workflow for loading Fmoc-L-leucine onto Rink Amide resin.
Protocol 4: Determination of Resin Loading (Fmoc-Cleavage Assay)

This spectrophotometric method is used to quantify the amount of Fmoc-amino acid loaded onto the resin.[10]

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the dried, loaded resin into a 10 mL graduated flask.[10]

  • Fmoc Cleavage: Add 2 mL of a 20% piperidine in DMF solution to the flask and agitate gently for 30 minutes to cleave the Fmoc group.[11]

  • Dilution: Dilute the solution to 10 mL with acetonitrile. Take 2 mL of this solution and dilute it to 25 mL in a separate graduated flask.

  • Spectrophotometry: Measure the absorbance of the dibenzofulvene-piperidine adduct in the final solution at 301 nm or 304 nm against a blank of the piperidine/DMF/acetonitrile solution.[12]

  • Calculation: Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (Molar Absorptivity × mass of resin in g) (Note: The molar absorptivity of the dibenzofulvene-piperidine adduct is typically around 7800 M⁻¹cm⁻¹ at 301 nm).[12]

Protocol 5: Peptide Cleavage and Deprotection

The final step is to cleave the synthesized peptide from the resin and remove the side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the peptide sequence.[13]

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry it completely under vacuum.[9]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and resin type.

    • For Wang and Rink Amide Resins: A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[9][13]

    • For 2-CTC Resin (Mild Cleavage): A mixture of AcOH/TFE/DCM can be used to yield a protected peptide fragment. For full deprotection and cleavage, a standard TFA cocktail can also be used.[3][4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and gently agitate the mixture at room temperature for 2-3 hours.[9][11]

  • Peptide Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[9][13]

  • Purification: Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry it under vacuum.[9] The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]

G Start Start: Peptide-Resin Wash_Dry Wash with DCM and Dry Start->Wash_Dry Cleavage Cleavage Reaction (2-3 hours) Wash_Dry->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail Prepare_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Centrifuge, Wash, and Dry Peptide Precipitate->Isolate Purify Purify by RP-HPLC Isolate->Purify

Fig 4. General workflow for peptide cleavage, isolation, and purification.

Conclusion

The selection of a resin for the attachment of this compound is a strategic decision that should be based on the desired C-terminal functionality of the final peptide and the overall synthetic approach. Wang resin is a reliable and cost-effective choice for peptides with a C-terminal carboxylic acid. Rink Amide resin is the standard for producing peptide amides. For syntheses where the minimization of side reactions is critical, or for the preparation of protected peptide fragments, the 2-Chlorotrityl chloride resin offers significant advantages due to its mild cleavage conditions. By carefully considering the performance characteristics and employing the appropriate experimental protocols, researchers can optimize their solid-phase peptide synthesis for high yield and purity.

References

A Comparative Guide to Enantiomeric Purity Analysis of Nα-Fmoc-leucine

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical quality attribute for Nα-Fmoc-leucine, a fundamental building block in solid-phase peptide synthesis. The presence of the undesired D-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, potentially altering its biological activity and therapeutic efficacy. This guide provides a comparative overview of various analytical techniques for assessing the enantiomeric purity of Nα-Fmoc-leucine, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparison of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and well-documented technique for the enantiomeric purity analysis of Nα-Fmoc-leucine, offering a balance of high resolution, speed, and sensitivity.[1] Other techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy also provide viable alternatives, each with its own set of advantages and limitations.

Quantitative Performance Data

The following table summarizes the performance of various chiral stationary phases (CSPs) used in HPLC for the enantioselective separation of Nα-Fmoc-leucine.

Analytical MethodChiral Stationary Phase (CSP) / SelectorMobile Phase / BufferResolution (R_s)Selectivity (α)Analysis Time (min)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Chiral HPLC Lux 5 µm Cellulose-20.1% TFA in Acetonitrile (B52724)/Water>1.5~1.2-1.5< 25Not Reported--INVALID-LINK--
Chiral HPLC CHIRALPAK® ICIsocratic mixture of n-hexane and isopropanol2.2 - 12.5 (for various natural Nα-Fmoc-amino acids)1.18 - 2.88 (for various natural Nα-Fmoc-amino acids)Not Specified≤0.05% for undesired isomers[2]
Chiral HPLC Quinine-based anion-exchanger (QN-AX)Methanol/Acetonitrile (75/25 v/v) with 30 mM TEA and 60 mM FA>5.0 (for most Nα-Fmoc-amino acids)1.05 - 2.06 (for most Nα-Fmoc-amino acids)Not Specified< 0.01% for minor enantiomer[3]
Chiral HPLC CHIROBIOTIC® TMethanol/0.1% TEAA, pH 4.1 (40/60)BaselineNot Specified~11 minNot Reported[4]
Chiral GC Chirasil-L-Val- (Requires derivatization)Baseline separation of derivatized amino acid enantiomersNot Specified~30 minNot Specified[5][6]
Chiral CE Not Applicable40 mM sodium tetraborate (B1243019) (pH 9.5) with 15% (v/v) isopropanol, 30 mM β-CD, and 30 mM SDS1.0 - 8.8 (for various FMOC-amino acids)Not Applicable~44 minNot Reported--INVALID-LINK--
¹H NMR Chiral Solvating Agent (e.g., tetraaza macrocyclic compounds)CDCl₃Not ApplicableNot Applicable< 90 minNot Reported[7][8]

Note: Data for some techniques are for a range of Nα-Fmoc-amino acids as specific data for Nα-Fmoc-leucine was not always available. Resolution (R_s) values greater than 1.5 indicate baseline separation. Selectivity (α) is the ratio of the retention factors of the two enantiomers.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method that relies on a chiral stationary phase to differentiate between the enantiomers.

Method 1: Using a Polysaccharide-based CSP (Lux 5 µm Cellulose-2)

  • Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm

  • Mobile Phase: An isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile and 0.1% TFA in Water. The exact ratio should be optimized, starting with a 60:40 (v/v) mixture of the acetonitrile and water solutions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Temperature: Ambient

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve Nα-Fmoc-leucine in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Using a Cinchona Alkaloid-based CSP (QN-AX)

  • Column: Quinine-based anion-exchanger (QN-AX)

  • Mobile Phase: An isocratic mixture of Methanol/Acetonitrile (75/25 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA).

  • Flow Rate: Typically 0.5 - 1.0 mL/min

  • Injection Volume: 10 µL

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve Nα-Fmoc-leucine in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

Gas Chromatography (GC)

This is an indirect method that requires derivatization to convert the non-volatile Nα-Fmoc-leucine into a volatile derivative.

Protocol:

  • Derivatization:

    • Hydrolyze the Fmoc group from Nα-Fmoc-leucine using a suitable method (e.g., piperidine (B6355638) treatment).

    • Esterify the resulting leucine (B10760876) with an alcohol (e.g., isopropanol) in the presence of an acid catalyst.

    • Acylate the amino group with a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (TFAP-L-Pro-Cl) to form diastereomers.

    • Alternatively, use a fluoroalkyl chloroformate (e.g., heptafluorobutyl chloroformate) for derivatization.[5]

  • GC Conditions:

    • Column: Chiral capillary column, such as Chirasil-L-Val.[5][6]

    • Carrier Gas: Helium

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of the diastereomers.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Capillary Electrophoresis (CE)

CE offers high separation efficiency and low sample consumption.

Protocol:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 40 mM sodium tetraborate buffer (pH 9.5) containing 15% (v/v) isopropanol, 30 mM β-cyclodextrin (as the chiral selector), and 30 mM sodium dodecyl sulfate (B86663) (SDS).

  • Applied Voltage: 25 kV

  • Temperature: 22 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve Nα-Fmoc-leucine in the BGE at a concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess by using a chiral solvating agent to induce chemical shift differences between the enantiomers.

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of Nα-Fmoc-leucine in a deuterated solvent (e.g., CDCl₃).

    • Add an equimolar amount of a chiral solvating agent (CSA), such as a tetraaza macrocyclic compound or a derivative of a natural amino acid.[3][7]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows distinct chemical shifts for the two enantiomers in the presence of the CSA.

    • Integrate the areas of the two signals. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Integration_L - Integration_D| / (Integration_L + Integration_D)] * 100.

Visualized Workflows

General Workflow for Enantiomeric Purity Analysis

General Workflow for Enantiomeric Purity Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing Sample Nα-Fmoc-leucine Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC CE Chiral CE Dissolution->CE NMR NMR Spectroscopy Dissolution->NMR GC Chiral GC Derivatization->GC Acquisition Data Acquisition HPLC->Acquisition GC->Acquisition CE->Acquisition NMR->Acquisition Integration Peak Integration Acquisition->Integration Calculation Purity Calculation Integration->Calculation Report Report Calculation->Report

Caption: A generalized workflow for the enantiomeric purity analysis of Nα-Fmoc-leucine.

Decision Tree for Method Selection

Decision Tree for Method Selection Start Start: Need to determine enantiomeric purity of Nα-Fmoc-leucine HighThroughput High-throughput screening? Start->HighThroughput Quantification Trace level quantification (<0.1%)? HighThroughput->Quantification No HPLC Chiral HPLC HighThroughput->HPLC Yes DirectAnalysis Direct analysis without derivatization preferred? Quantification->DirectAnalysis No Quantification->HPLC Yes DirectAnalysis->HPLC Yes GC Chiral GC with MS detection DirectAnalysis->GC No CE Chiral CE DirectAnalysis->CE Yes NMR NMR with Chiral Solvating Agent DirectAnalysis->NMR Yes

Caption: A decision tree to guide the selection of an appropriate analytical method.

References

Characterization of Fmoc-Leucine Using FTIR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of N-α-Fmoc-L-leucine (Fmoc-leucine) using Fourier-transform infrared (FTIR) spectroscopy against its constituent reactants, L-leucine and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), as well as other common Fmoc-protected amino acids, Fmoc-glycine and Fmoc-alanine. This analysis is crucial for verifying the successful synthesis and purity of this compound, a fundamental building block in solid-phase peptide synthesis.

Comparative Analysis of FTIR Spectra

The successful synthesis of this compound is confirmed by the presence of characteristic vibrational bands from both the Fmoc protecting group and the leucine (B10760876) moiety, alongside the disappearance of specific bands from the reactants. The key spectral features are summarized in the tables below.

Table 1: FTIR Peak Assignments for Reactants and Product
Wavenumber (cm⁻¹)Vibrational ModeL-LeucineFmoc-ClThis compound
3300-2500O-H stretch (Carboxylic Acid)
~3070Aromatic C-H stretch
2960-2870Aliphatic C-H stretch
~1785C=O stretch (Acid Chloride)
1750-1700C=O stretch (Carbamate)
~1710C=O stretch (Carboxylic Acid)
1610-1580N-H bend (Amine)
~1530N-H bend (Amide II)
1450-1400C-H bend (Aliphatic)
~760 & ~740C-H out-of-plane bend (Aromatic)
Table 2: Comparison of this compound with Other Fmoc-Amino Acids
Wavenumber (cm⁻¹)Vibrational ModeThis compoundFmoc-GlycineFmoc-Alanine
3350-3300N-H stretch (Amide)
~3070Aromatic C-H stretch
2960-2870Aliphatic C-H stretch✓ (strong)✓ (weak)✓ (medium)
1750-1700C=O stretch (Carbamate)
~1710C=O stretch (Carboxylic Acid)
~1530N-H bend (Amide II)
1450-1400C-H bend (Aliphatic)
~760 & ~740C-H out-of-plane bend (Aromatic)

The FTIR spectrum of this compound is distinguished from its reactants by the appearance of a strong carbonyl stretching band for the carbamate (B1207046) group around 1750-1700 cm⁻¹ and an amide II N-H bending vibration near 1530 cm⁻¹. Concurrently, the characteristic C=O stretching of the acid chloride in Fmoc-Cl at approximately 1785 cm⁻¹ and the primary amine N-H bending of leucine between 1610-1580 cm⁻¹ are absent in the product spectrum.

When compared to other Fmoc-protected amino acids like Fmoc-glycine and Fmoc-alanine, the spectrum of this compound shows more intense C-H stretching bands in the 2960-2870 cm⁻¹ region due to the isobutyl side chain of leucine. The core spectral features of the Fmoc group and the carbamate linkage remain consistent across these compounds.

Experimental Protocols

Synthesis of this compound:

A typical procedure involves the reaction of L-leucine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a basic aqueous solution, often using a sodium bicarbonate or sodium carbonate buffer. The reaction is stirred at room temperature, and the product is precipitated by acidification, followed by filtration, washing, and drying.

FTIR Spectroscopy Protocol (ATR-FTIR):

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid powder samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Preparation: Place a small amount of the dry powder sample (this compound, L-leucine, Fmoc-Cl, etc.) onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Measurement: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Perform baseline correction and normalization if necessary for comparative analysis.

Visualizing the Process and Key Spectral Features

To illustrate the synthesis and characterization workflow, as well as the logical relationship of the key functional groups in the FTIR spectrum of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_characterization Characterization L-Leucine L-Leucine Reaction in\nbasic solution Reaction in basic solution L-Leucine->Reaction in\nbasic solution Fmoc-Cl Fmoc-Cl Fmoc-Cl->Reaction in\nbasic solution This compound This compound Reaction in\nbasic solution->this compound FTIR Spectroscopy FTIR Spectroscopy This compound->FTIR Spectroscopy

Caption: Synthesis and FTIR characterization workflow for this compound.

FTIR_Functional_Groups cluster_leucine_moiety Leucine Moiety cluster_fmoc_moiety Fmoc Moiety cluster_linkage Carbamate Linkage This compound This compound Carboxylic Acid O-H Carboxylic Acid O-H Stretch (3300-2500 cm⁻¹) This compound->Carboxylic Acid O-H Aliphatic C-H Aliphatic C-H Stretch (2960-2870 cm⁻¹) This compound->Aliphatic C-H Carboxylic Acid C=O Carboxylic Acid C=O Stretch (~1710 cm⁻¹) This compound->Carboxylic Acid C=O Aromatic C-H Aromatic C-H Stretch (~3070 cm⁻¹) This compound->Aromatic C-H Aromatic C-H oop Aromatic C-H out-of-plane bend (~760 & ~740 cm⁻¹) This compound->Aromatic C-H oop Carbamate C=O Carbamate C=O Stretch (1750-1700 cm⁻¹) This compound->Carbamate C=O Amide II N-H Amide II N-H Bend (~1530 cm⁻¹) This compound->Amide II N-H

Caption: Key functional group vibrations in the FTIR spectrum of this compound.

A Comparative Guide to Manual vs. Automated Synthesis of Fmoc-Leucine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of innovation. The choice between manual and automated solid-phase peptide synthesis (SPPS) for sequences such as those containing Fmoc-leucine is a critical decision that significantly impacts project timelines, resource allocation, and the quality of the final product. This guide provides an objective comparison of these two methodologies, supported by experimental data, to facilitate an informed decision-making process.

At a Glance: Key Performance Indicators

The decision between manual and automated peptide synthesis hinges on a variety of factors, from the scale of production to the complexity of the peptide sequence.[1] Automated synthesizers generally offer significant advantages in speed, reproducibility, and reduced labor, while manual synthesis can be more flexible for small-scale and specialized applications.[1]

MetricManual Peptide SynthesisAutomated Peptide SynthesizerKey Considerations
Synthesis Time Significantly longer; can take days to weeks for complex peptides.[1] For example, the manual synthesis of the nonapeptide Bradykinin was completed in 8 days.[1]Dramatically shorter; tasks that took weeks can be completed in hours or days.[1] The synthesis of Bradykinin on an automated synthesizer was completed in 32 hours.[1]Automated systems are ideal for high-throughput and large-scale production.[1]
Purity & Yield Highly dependent on operator skill and prone to human error, which can compromise quality.[1][2] Difficult peptide sequences may result in low purity crude products.[1]Generally higher and more consistent purity and yield due to precise control over reaction conditions and elimination of human error.[1]Automated systems can minimize side reactions and improve the overall quality of the product.[1]
Hands-on Time per Cycle 1 - 2 hours.[3]5 - 15 minutes (for setup).[3]Automation significantly frees up researcher time for other tasks.[4]
Reproducibility Operator-dependent, leading to potential variability between batches.[5]High, due to programmed and precisely controlled liquid handling and reaction times.[5]Crucial for applications requiring high consistency, such as in drug development.
Cost (Initial Investment) Low, requiring basic laboratory glassware and shakers.[5]High, representing a significant capital investment for the peptide synthesizer.[5][6]The long-term operational costs and benefits of automation should be considered.
Reagent Consumption Can be higher due to manual dispensing and the potential for optimization for minimal waste on a small scale.[3][5]Optimized for lower consumption due to precise delivery systems.[3]Some automated systems can significantly reduce solvent usage.[7]
Flexibility & Optimization High. Allows for real-time adjustments, extended coupling times, and the use of non-standard amino acids or specialized reagents.[1][5]Moderate to High. Modern synthesizers offer flexibility in protocols, but on-the-fly modifications can be less straightforward.[5]Manual synthesis is often preferred for troubleshooting difficult sequences and for methodological development.[1]
Potential for Error Higher potential for human error in reagent measurement, timing, and washing steps.[2][5]Lowered potential for procedural errors due to pre-programmed protocols.[4][5]In manual synthesis, errors such as incomplete coupling or deprotection can lead to failed syntheses.[2]

Experimental Protocols

The following sections provide detailed, representative protocols for both manual and automated Fmoc-based solid-phase peptide synthesis of a generic this compound containing peptide.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a rink amide resin.

1. Resin Swelling:

  • Weigh 135 mg of Rink Amide resin (0.74 mmol/g) and place it into a fritted reaction vessel.[7]

  • Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.[7]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 5 mL of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

  • Drain the solution and repeat the 20% piperidine treatment for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (this compound):

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-L-leucine and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.[8]

  • Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.[3]

  • Add the activated this compound solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.[3]

  • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines).[7]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin extensively with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).[3]

5. Peptide Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a 95:2.5:2.5 ratio.[9]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Automated Solid-Phase Peptide Synthesis Protocol

This protocol describes a general procedure for automated synthesis using a peptide synthesizer. The specific steps and timings will be programmed into the instrument's software.

1. System Preparation:

  • Ensure all reagent and solvent bottles are sufficiently filled.

  • Prime the lines of the synthesizer to ensure accurate reagent delivery.

2. Resin Loading:

  • Place the appropriate amount of resin in the reaction vessel of the synthesizer.

3. Synthesis Program Initiation:

  • Create or load a pre-defined synthesis protocol that specifies the sequence, scale, and reaction conditions.

  • The instrument will automatically perform the following cycles for each amino acid, including this compound:

    • Fmoc Deprotection: The synthesizer will deliver a 20% piperidine in DMF solution to the reaction vessel for a pre-programmed duration.

    • Washing: The resin is automatically washed with DMF and other specified solvents to remove the deprotection reagents and byproducts.[3]

    • Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of Fmoc-L-leucine solution, coupling reagents (e.g., HCTU), and a base (e.g., DIPEA) into the reaction vessel for in-situ activation.[3]

    • Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.[3]

    • Washing: The resin is washed to remove excess reagents and soluble by-products.[3]

4. Final Cleavage and Deprotection:

  • Once the automated synthesis is complete, the resin-bound peptide is typically removed from the synthesizer.

  • The final cleavage and deprotection are performed manually, following the same procedure as described in step 6 of the manual synthesis protocol.[3]

Experimental Workflows

The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis.

Manual_SPPS_Workflow start Start resin_swelling Resin Swelling start->resin_swelling fmoc_deprotection Fmoc Deprotection resin_swelling->fmoc_deprotection wash1 Washing fmoc_deprotection->wash1 aa_activation Amino Acid Activation (this compound) wash1->aa_activation coupling Coupling aa_activation->coupling monitoring Monitoring (e.g., Kaiser Test) coupling->monitoring wash2 Washing monitoring->wash2 elongation Repeat for next Amino Acid wash2->elongation elongation->fmoc_deprotection Yes final_cleavage Final Cleavage & Deprotection elongation->final_cleavage No purification Purification final_cleavage->purification end End purification->end

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow start Start system_prep System Preparation (Reagents, Priming) start->system_prep resin_loading Load Resin system_prep->resin_loading program_synthesis Program Synthesis Sequence resin_loading->program_synthesis automated_cycle Automated Synthesis Cycle (Deprotection, Washing, Activation, Coupling) program_synthesis->automated_cycle manual_cleavage Manual Final Cleavage & Deprotection automated_cycle->manual_cleavage purification Purification manual_cleavage->purification end End purification->end

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

References

Fmoc-Leucine in Peptide Synthesis: A Comparative Guide to Performance and Purity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the selection of protected amino acid building blocks is a critical determinant of the final peptide's yield and purity. Among these, Nα-Fmoc-L-leucine (Fmoc-leucine) is a fundamental component, prized for its role in constructing a vast array of synthetic peptides for research, diagnostics, and therapeutic development. This guide offers a comparative analysis of this compound's performance against other amino acid derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their peptide synthesis strategies.

Performance of this compound in Coupling Reactions

This compound, with its isobutyl side chain, is a hydrophobic amino acid that generally exhibits high coupling efficiency in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is favored for its stability under acidic conditions and its facile removal with a mild base, typically piperidine (B6355638), allowing for an orthogonal protection strategy. This mild deprotection is compatible with a wide range of acid-labile side-chain protecting groups, which is advantageous for synthesizing complex and sensitive peptides.[1]

While Fmoc-SPPS generally achieves high coupling yields, often exceeding 99%, the specific amino acid being coupled can influence the reaction's success.[2] Peptides with a high content of hydrophobic residues, such as leucine (B10760876), can be prone to aggregation during synthesis, which may hinder reagent accessibility and lead to incomplete reactions.[3][4]

Table 1: Comparative Purity of a Model Peptide (VQAAIDYING-OH) with Different Activators

ActivatorCrude Purity (%) with 2x1 min CouplingCrude Purity (%) with 2x20 min Coupling
HCTU70.8073.97
HATU83.6379.48
COMU75.7477.68
PyBOP62.1076.40

Data adapted from a comparative study on activators in fast conventional Fmoc-SPPS. The model peptide contains leucine. This data reflects the performance of different activators in the synthesis of a leucine-containing peptide, rather than a direct comparison of leucine with other amino acids.[5]

Racemization of this compound during Synthesis

A critical aspect of peptide synthesis is maintaining the stereochemical integrity of the chiral amino acids. Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during the activation and coupling steps.[6] While urethane-based protecting groups like Fmoc are designed to suppress racemization, certain amino acids are more susceptible.[7] Histidine and cysteine are particularly prone to racemization under standard SPPS conditions.[2][8]

Studies have shown that the overall rate of racemization per synthesis cycle is generally low, often 0.4% or less.[6] For leucine specifically, the risk of racemization is considered to be relatively low compared to more problematic residues. To further minimize racemization, especially when introducing the first amino acid to the resin, specialized linkers such as 2-chlorotrityl chloride resin or pre-formed conjugates like Fmoc-L-Leu-MPPA can be employed.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide synthesis. Below are representative protocols for key steps in Fmoc-SPPS.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a manual coupling cycle for adding an Fmoc-amino acid to a growing peptide chain on a solid support.

1. Resin Swelling:

  • Place the resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 1 hour.[3]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes. Repeat this step once.[3]

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

3. Amino Acid Activation and Coupling (using HATU):

  • In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and mix for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.[3]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

5. Monitoring the Coupling Reaction (Kaiser Test):

  • Take a small sample of the resin beads and wash them thoroughly with ethanol.

  • Add a few drops of ninhydrin (B49086) solution and heat. A blue color indicates the presence of free primary amines and an incomplete coupling reaction.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

1. Resin Preparation:

  • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

2. Cleavage:

  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

3. Peptide Precipitation and Collection:

  • Filter the cleavage mixture into a cold centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 3: HPLC Analysis of Crude Peptide Purity

High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of the synthesized peptide.

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the sample before injection.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes.

  • Detection: Monitor the absorbance at 214 nm.

3. Data Analysis:

  • Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Logical and Experimental Workflows

The process of Fmoc-SPPS and subsequent analysis follows a logical progression from chain assembly to purification and characterization.

spsp_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection 1. Prepare AA_Coupling AA_Coupling Fmoc_Deprotection->AA_Coupling 2. Deprotect Washing Washing AA_Coupling->Washing 3. Couple Monitoring Monitoring Washing->Monitoring 4. Wash Monitoring->Fmoc_Deprotection Next Cycle Cleavage Cleavage from Resin Monitoring->Cleavage Final Cycle Complete Precipitation Precipitation & Wash Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification HPLC_Analysis Purity Analysis (HPLC) Purification->HPLC_Analysis MS_Analysis Identity Confirmation (MS) Purification->MS_Analysis

A generalized workflow for Fmoc-based solid-phase peptide synthesis and analysis.

Conclusion

This compound is a robust and widely used building block in peptide synthesis, generally demonstrating high coupling efficiency and low susceptibility to racemization. However, its hydrophobic nature can contribute to aggregation in certain peptide sequences, a common challenge in SPPS that can be mitigated by optimizing synthesis conditions, such as the choice of solvent and coupling reagents. For applications where stereochemical purity is paramount, especially at the C-terminus, the use of specialized reagents like Fmoc-L-Leu-MPPA is recommended. By understanding the performance characteristics of this compound and employing optimized protocols, researchers can enhance the yield and purity of their synthetic peptides, thereby ensuring the reliability and reproducibility of their scientific findings.

References

A Researcher's Guide to Assessing the Quality of Commercially Available Fmoc-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in peptide synthesis and drug development, the quality of raw materials is paramount to achieving reliable and reproducible results. Fmoc-L-leucine, a fundamental building block in solid-phase peptide synthesis (SPPS), is no exception.[1][2] The purity and stereochemical integrity of this reagent can significantly impact the yield and purity of the final peptide product.[3] This guide provides a comprehensive framework for assessing the quality of commercially available Fmoc-leucine, complete with detailed experimental protocols and objective data comparison.

Key Quality Parameters and Potential Impurities

When evaluating this compound from different commercial sources, it is crucial to analyze several key quality parameters. The most common impurities arise from the synthesis of the Fmoc-amino acid itself and can include the incorrect enantiomer (Fmoc-D-leucine), residual free leucine (B10760876), and process-related impurities such as dipeptides and β-alanine adducts.[3] Even seemingly minor impurities like acetic acid can lead to chain termination during peptide synthesis.[3]

A thorough assessment should focus on the following:

  • Chemical Purity: The percentage of Fmoc-L-leucine relative to all other components.

  • Enantiomeric Purity (Chiral Purity): The excess of the desired L-enantiomer over the D-enantiomer.

  • Identity and Structure: Confirmation that the compound is indeed Fmoc-L-leucine.

  • Presence of Specific Impurities: Quantification of known problematic impurities.

  • Physical Properties: Characteristics such as melting point and solubility.

Comparative Analysis of Commercial this compound

To illustrate the assessment process, we present hypothetical data from the analysis of three different commercial lots of Fmoc-L-leucine, designated as Supplier A, Supplier B, and Supplier C.

Table 1: Purity and Enantiomeric Excess Analysis

ParameterSupplier ASupplier BSupplier C
Chemical Purity (HPLC, %) 99.8%99.1%98.5%
Enantiomeric Excess (Chiral HPLC, %ee) 99.9%99.5%99.2%
Optical Rotation [α]D²⁰ (c=1 in DMF) -25.5°-24.8°-24.5°
Melting Point (°C) 150-152°C148-151°C147-151°C

Table 2: Impurity Profile

ImpuritySupplier ASupplier BSupplier C
Free Leucine (%) <0.1%0.2%0.4%
Fmoc-D-leucine (%) 0.05%0.25%0.4%
Fmoc-β-alanine (%) Not Detected0.1%0.2%
Dipeptide Impurities (%) <0.05%0.15%0.3%

Experimental Workflow and Methodologies

A systematic approach is essential for a comprehensive quality assessment. The following workflow outlines the key experiments.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Sample Receive this compound Lots (Suppliers A, B, C) Dissolve Dissolve in appropriate solvents (e.g., DMF, Acetonitrile/Water) Sample->Dissolve MP Melting Point Determination Sample->MP HPLC HPLC Purity Analysis Dissolve->HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Excess Dissolve->Chiral_HPLC LCMS LC-MS for Identity and Impurity Profiling Dissolve->LCMS NMR ¹H NMR for Structural Confirmation Dissolve->NMR Tabulate Tabulate Quantitative Data HPLC->Tabulate Chiral_HPLC->Tabulate LCMS->Tabulate Compare Compare against Specifications NMR->Compare MP->Compare Tabulate->Compare Select Select Highest Quality Supplier Compare->Select

Caption: Experimental workflow for assessing this compound quality.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the purity of the this compound sample by separating it from potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm and 301 nm.[4]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

2. Chiral HPLC for Enantiomeric Purity

This method separates the L- and D-enantiomers of this compound to determine the enantiomeric excess.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., a quinine-based anion exchanger).

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like acetic acid and triethylamine (B128534) to facilitate separation.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 265 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

  • Analysis: Enantiomeric excess (%ee) is calculated as: (|Area(L) - Area(D)| / |Area(L) + Area(D)|) * 100.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling

LC-MS confirms the molecular weight of the main peak and helps identify unknown impurities.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same conditions as the HPLC purity analysis.

  • MS Conditions:

    • Ionization Mode: Positive and Negative ESI.

    • Scan Range: m/z 100-1000.

  • Analysis: Confirm the molecular weight of Fmoc-L-leucine (353.4 g/mol ).[1] Analyze the mass of impurity peaks to tentatively identify them (e.g., free leucine at m/z 132.1, Fmoc-di-leucine at m/z 467.5).

4. Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR provides detailed structural information, confirming the identity of the compound and revealing the presence of certain impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or chloroform (B151607) (CDCl3).

  • Analysis: The spectrum should show characteristic peaks for the fluorenyl group (aromatic region, ~7.2-7.9 ppm), the methoxy (B1213986) protons (~4.2-4.4 ppm), and the leucine side chain protons (~0.9-1.7 ppm). The absence of significant unassigned peaks indicates high purity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The quality of this compound directly impacts the efficiency of SPPS. A high-quality reagent ensures efficient coupling and deprotection steps, leading to a purer final peptide.

G Resin Start: Resin Support Fmoc_Leu 1. Couple Fmoc-L-Leucine Resin->Fmoc_Leu Deprotect_Leu 2. Fmoc Deprotection (e.g., Piperidine) Fmoc_Leu->Deprotect_Leu Next_AA 3. Couple Next Fmoc-AA Deprotect_Leu->Next_AA Repeat Repeat Steps 2 & 3 for each amino acid Next_AA->Repeat Cleave Final Cleavage from Resin Repeat->Cleave Peptide Result: Crude Peptide Cleave->Peptide

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Decision Framework for Supplier Selection

The choice of supplier should be based on a holistic assessment of the analytical data. The following logical framework can guide the decision-making process.

G Start Assess this compound Quality Purity Purity > 99.5%? Start->Purity Enantiomeric Enantiomeric Excess > 99.8%? Purity->Enantiomeric Yes Reject Reject Lot Purity->Reject No Impurities Key Impurities < 0.1%? Enantiomeric->Impurities Yes Review Further Review Required (Assess impact of impurities) Enantiomeric->Review No Accept Accept Lot Impurities->Accept Yes Impurities->Review No

Caption: Logical flow for selecting a high-quality this compound supplier.

Conclusion

Based on the hypothetical data, Supplier A provides the highest quality Fmoc-L-leucine, exhibiting superior chemical and enantiomeric purity with the lowest levels of process-related impurities. While the products from Suppliers B and C may be suitable for less demanding applications, the presence of higher impurity levels could compromise the synthesis of long or complex peptides.

Investing time in the rigorous analytical assessment of incoming Fmoc-amino acids is a critical step that can save significant resources by preventing failed syntheses and complex purification challenges downstream. Researchers are encouraged to request certificates of analysis from suppliers and, where possible, perform in-house verification of critical quality attributes.

References

Unraveling Methyl Group Dynamics: A Comparative Guide to Quantitative Analysis in Fmoc-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of amino acid side chains is crucial for elucidating protein function, folding, and interaction. This guide provides a comparative analysis of quantitative techniques for studying the methyl group dynamics of Nα-9-fluorenylmethoxycarbonyl-L-leucine (Fmoc-leucine), a commonly used building block in peptide synthesis, and discusses its utility as a model system for more complex biological macromolecules.

This guide will delve into the primary experimental technique used for such analysis, solid-state deuterium (B1214612) nuclear magnetic resonance (NMR) spectroscopy, and compare its application to this compound versus a leucine (B10760876) residue within a protein's hydrophobic core. We will also touch upon complementary and alternative methods that provide a broader context for studying methyl group dynamics.

Core Comparative Analysis: this compound vs. Protein-Embedded Leucine

A key study in this area compared the methyl group dynamics of this compound with those of a leucine residue (L69) in the hydrophobic core of the chicken villin headpiece subdomain protein (HP36).[1][2][3] This comparison, utilizing solid-state deuterium NMR over a wide temperature range (7-324 K), revealed both similarities and critical differences in their motional behavior.

The primary modes of motion identified for the leucine methyl groups in both systems were:

  • Three-site hops: Rotation of the methyl group around its three-fold symmetry axis.

  • Diffusion on a restricted arc: Wobbling motion of the methyl axis itself.

  • Large-angle rotameric jumps: Transitions between different conformational states of the leucine side chain.[2]

Despite these shared motional modes, the quantitative parameters describing these dynamics showed marked differences, highlighting the influence of the surrounding environment on the methyl groups. A significant finding was the absence of a dynamic crossover at 170 K in this compound, which is observed for the leucine residue in the HP36 protein.[1][2][3] This suggests that some dynamic features are inherent to the complexity of a protein's hydrophobic core and not solely dictated by local interactions.[1][2][3] However, a second crossover event around 88-95 K was observed in both samples.[1][2]

These findings underscore the value of this compound as a model system. It allows researchers to probe the influence of local structural effects on methyl group dynamics, in contrast to the more complex, heterogeneous environment of a protein.[2]

Quantitative Data Summary

The following table summarizes the key dynamic parameters obtained from the comparative solid-state deuterium NMR study of this compound and leucine in HP36. While specific numerical values for parameters like activation energies and hop rates are detailed within the primary research article, this table provides a conceptual comparison of the observed dynamics.

Dynamic Parameter This compound Leucine in HP36 Protein Core Significance of Comparison
Primary Motional Modes Three-site hops, diffusion on a restricted arc, large-angle rotameric jumps.[2]Three-site hops, diffusion on a restricted arc, large-angle rotameric jumps.[2]The fundamental modes of motion are conserved, indicating this compound is a relevant basic model.
Dynamic Crossover at 170 K Absent.[1][2][3]Present.[1][2][3]Suggests that this dynamic transition is a property of the protein environment, likely related to the "freezing out" of slower, collective motions.[3]
Dynamic Crossover at ~90 K Present.[1][2][3]Present.[1][2][3]Indicates a more fundamental, lower-temperature transition in methyl group dynamics common to both systems.
Best-fit Motional Parameters Differ from those in HP36.[1][2][3]Specific to the protein's hydrophobic core environment.[1][2][3]Demonstrates the sensitivity of methyl group dynamics to the surrounding chemical and physical landscape.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and building upon these findings. The primary technique employed is solid-state deuterium (²H) NMR spectroscopy .

1. Sample Preparation:

  • Isotopic Labeling: Leucine is selectively labeled with deuterium at the methyl groups (CD₃). For the this compound sample, this involves the synthesis of Fmoc-L-leucine-d₆. For the protein sample, the labeled leucine is incorporated into the protein during expression in bacterial cultures.[4][5]

  • Crystallization/Sample Packing: The deuterated this compound is typically studied in its polycrystalline form. The sample is packed into an NMR rotor for analysis.

2. NMR Spectroscopy:

  • Instrumentation: A solid-state NMR spectrometer equipped with a probe capable of handling the required radio frequencies for deuterium is used. The experiments are conducted over a wide range of temperatures, requiring a variable-temperature control unit.

  • Pulse Sequence: A quadrupolar echo pulse sequence is commonly used to acquire the deuterium NMR spectra. This sequence is effective in refocusing the broad spectral lines characteristic of solid-state deuterium NMR.

  • Data Acquisition: Spectra are recorded at multiple temperatures, from near liquid helium temperatures up to above room temperature (e.g., 7 K to 324 K).[1][2] Measurements of spin-lattice relaxation times (T₁) are also performed to probe the rates of motion.

3. Data Analysis:

  • Lineshape Analysis: The shape of the deuterium NMR spectrum is highly sensitive to the rate and mechanism of molecular motion. By simulating the experimental lineshapes at different temperatures using theoretical models (e.g., three-site jump model), the rates and activation energies of the methyl group rotations can be determined.

  • Relaxation Analysis: The temperature dependence of the spin-lattice relaxation time (T₁) provides quantitative information about the correlation times for the methyl group motions.

  • Computational Modeling: The experimental data is often complemented by molecular dynamics (MD) simulations to provide a more detailed atomic-level picture of the dynamics.[6][7][8]

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr Solid-State ²H NMR cluster_analysis Data Analysis cluster_output Output start Start: Unlabeled this compound labeling Isotopic Labeling (Synthesis of Fmoc-L-leucine-d6) start->labeling packing Sample Packing (Polycrystalline sample into NMR rotor) labeling->packing spectrometer NMR Spectrometer with Variable Temperature Control packing->spectrometer acquisition Data Acquisition (Quadrupolar Echo Sequence across 7-324 K) spectrometer->acquisition measurements T1 Relaxation Measurements spectrometer->measurements lineshape Lineshape Analysis acquisition->lineshape relaxation Relaxation Data Analysis measurements->relaxation modeling Computational Modeling (MD Simulations) lineshape->modeling relaxation->modeling output Quantitative Dynamic Parameters (Rates, Activation Energies, Order Parameters) modeling->output Signaling_Pathways cluster_System System of Interest cluster_Techniques Analytical Techniques cluster_Info Information Obtained Fmoc_Leu This compound (Solid State) SS_NMR Solid-State ²H NMR Fmoc_Leu->SS_NMR Primary Method Protein_Sol Protein (Solution State) Sol_NMR Solution ²H/¹³C Relaxation Protein_Sol->Sol_NMR RD_NMR Relaxation Dispersion Protein_Sol->RD_NMR NASR Nanoparticle-Assisted NMR Protein_Sol->NASR Fast_ps_ns Fast Dynamics (ps-ns) - Methyl Rotation - Axis Wobble (S²axis) SS_NMR->Fast_ps_ns Sol_NMR->Fast_ps_ns Slow_us_ms Slow Dynamics (µs-ms) - Conformational Exchange RD_NMR->Slow_us_ms Intermediate_ns_us Intermediate Dynamics (ns-µs) NASR->Intermediate_ns_us

References

Safety Operating Guide

Navigating the Disposal of Fmoc-Leucine: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-leucine, ensuring a secure laboratory environment and adherence to best practices.

While some safety data sheets (SDS) do not classify this compound as a hazardous substance under GHS and OSHA standards, others indicate potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, and very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical to ensure the highest safety standards.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves, and a laboratory coat.[6] If handling the compound in its powder form, a NIOSH-approved respirator is necessary to prevent inhalation.[6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Safety Data for this compound:

PropertyValueSource
CAS Number 35661-60-0[1][2][3][4][5]
Molecular Formula C21H23NO4[5]
Molecular Weight 353.41 g/mol [5]
Appearance Crystalline solid[7]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[7]
Incompatible Materials Strong oxidizing agents, Amines.[2]
Hazard Statements (Precautionary) H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects.[3][4]
Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[4]

Step-by-Step Disposal Procedure for this compound

Adherence to a structured disposal protocol is critical for minimizing environmental impact and ensuring personnel safety. The following steps are based on general principles of laboratory chemical waste management and specific information for this compound.

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with this compound, including unused or surplus compound, empty containers, and contaminated labware (e.g., weighing boats, pipette tips), must be treated as hazardous waste.[8]

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[9] Specifically, do not mix with strong oxidizing agents or amines.[2] Solid and liquid waste should be kept in separate containers.[9]

Step 2: Containerization

  • Select Appropriate Containers: Use containers that are chemically compatible with this compound. The original container is often the best choice for unused product.[8] For other contaminated materials, use clearly labeled, leak-proof containers.[9][10] Containers must be in good condition and have a secure closure.[10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any applicable hazard warnings (e.g., "Toxic," "Harmful").[11] The date of waste accumulation should also be included.[11]

Step 3: Storage

  • Designated Area: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[12]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate the effects of any potential leaks.[8][9]

  • Storage Conditions: Keep containers away from heat sources and direct sunlight.[11]

Step 4: Disposal

  • Licensed Disposal Company: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[5][11] Do not dispose of this compound down the drain or in regular trash.[5][10]

  • Documentation: Ensure all necessary documentation, such as a hazardous waste manifest, is completed to track the waste from its point of generation to its final disposal, adhering to the "cradle-to-grave" principle of hazardous waste management.[13][14]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][15]

Experimental Protocol: Waste Analysis for Disposal

In some cases, a waste analysis plan may be required before off-site disposal.[16] This typically involves a detailed chemical and physical analysis of a representative sample of the waste. While a specific experimental protocol for this compound waste analysis is not detailed in the provided search results, a general approach would involve:

  • Sample Collection: Carefully collect a representative sample of the this compound waste under controlled conditions to prevent exposure.

  • Physical Characterization: Note the physical state (solid, liquid), color, and any other relevant physical properties.

  • Chemical Analysis: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of the this compound in the waste. Mass Spectrometry (MS) can be used for further confirmation.

  • Hazard Characteristic Analysis: If required by the disposal facility, testing for hazardous characteristics as defined by the EPA (ignitability, corrosivity, reactivity, and toxicity) may be necessary. For this compound, the primary concern would be toxicity.[16]

This information is then provided to the hazardous waste disposal facility to ensure proper handling and treatment.

Fmoc_Leucine_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) start->ppe identify 2. Identify Waste (Unused chemical, contaminated labware) ppe->identify segregate 3. Segregate Waste (Separate from incompatible chemicals) identify->segregate containerize 4. Containerize Waste (Use compatible, sealed containers) segregate->containerize label 5. Label Container ('Hazardous Waste', Chemical Name, Date) containerize->label store 6. Store in Designated Area (Ventilated, secondary containment) label->store contact_ehs 7. Contact Environmental Health & Safety (EHS) or approved waste vendor store->contact_ehs documentation 8. Complete Waste Manifest contact_ehs->documentation pickup 9. Arrange for Professional Pickup documentation->pickup end End: Compliant Disposal pickup->end

References

Personal protective equipment for handling Fmoc-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Leucine

For researchers and scientists engaged in drug development and peptide synthesis, the safe handling of chemical reagents like Fmoc-L-leucine is of paramount importance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. While some safety data sheets (SDS) do not classify Fmoc-L-leucine as a hazardous substance, others indicate potential hazards, warranting careful handling.[1][2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

Although classifications may vary, it is prudent to treat Fmoc-L-leucine with caution. Some sources classify it as harmful if swallowed, in contact with skin, or if inhaled, and capable of causing skin and serious eye irritation.[3] Therefore, the following personal protective equipment is recommended to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile).[5]To prevent skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[4][6]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[4][5][6]To protect eyes from dust particles and potential splashes.
Skin and Body Protection Laboratory coat.[5][6]To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[4][5] A NIOSH-approved respirator (e.g., N95 or P1) is advised if dust may be generated.[7]To avoid inhalation of dust particles.

Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of Fmoc-L-leucine and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[2][4]

  • Avoid direct contact with skin, eyes, and clothing.[2][8]

  • Wash hands thoroughly after handling the compound.[5][8]

  • Avoid the formation of dust and aerosols.[6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store at room temperature or as recommended by the supplier, with some sources suggesting 0-8°C for long-term storage.[8][9]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate Glassware handling_dissolve->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose

Caption: Workflow for the segregation and disposal of Fmoc synthesis waste.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6][7]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[2][3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4][7]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation : Do not mix different waste streams.[10] Collect waste in separate, clearly labeled containers.

    • Solid Waste : Used resin, contaminated gloves, and pipette tips.

    • Liquid Waste : Solvents and reaction mixtures. Further segregate into halogenated and non-halogenated waste streams as per your institution's guidelines.[10]

  • Labeling : All waste containers must be clearly and accurately labeled with their full chemical contents and associated hazards.[10]

  • Disposal : Dispose of this compound and any contaminated materials through a licensed and approved waste disposal company.[4][11] Do not dispose of down the sink or in regular trash.[10] Follow all federal, state, and local environmental regulations.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.